Product packaging for Methyl nona-2,4-dienoate(Cat. No.:CAS No. 75066-92-1)

Methyl nona-2,4-dienoate

Cat. No.: B15437855
CAS No.: 75066-92-1
M. Wt: 168.23 g/mol
InChI Key: UQFXXHDJZXFSQV-UHFFFAOYSA-N
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Description

Methyl nona-2,4-dienoate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B15437855 Methyl nona-2,4-dienoate CAS No. 75066-92-1

Properties

IUPAC Name

methyl nona-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFXXHDJZXFSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710863
Record name Methyl nona-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75066-92-1
Record name Methyl nona-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate (C10H16O2) is an unsaturated ester that exists as various stereoisomers, primarily the (2E,4E) and (2E,4Z) forms.[1] Its conjugated diene system and ester functionality make it a molecule of interest in organic synthesis and potentially in the study of biological systems. This technical guide provides a comprehensive overview of its chemical properties, including physical characteristics, spectral data, and a plausible experimental protocol for its synthesis, tailored for a scientific audience.

Chemical and Physical Properties

While specific experimental data for all isomers of this compound is not extensively documented, a compilation of available data and estimations from homologous compounds provides a solid foundation for its characterization.

PropertyValueSource/Notes
Molecular Formula C10H16O2PubChem CID 12625774[1]
Molecular Weight 168.23 g/mol Calculated from the molecular formula.
Boiling Point Estimated: ~210-230 °C at 760 mmHgEstimated based on data for related compounds. For comparison, methyl (E,Z)-2,4-decadienoate has a boiling point of 246-247 °C at 760 mmHg, and methyl (E,E)-hexa-2,4-dienoate boils at 180 °C.[2] The boiling point of the related compound 2,4-nonadienal is 221-222 °C at 760 mmHg.[3]
Melting Point Not availableData for the specific compound is not readily available.
Density Estimated: ~0.9 g/cm³Estimated based on data for related compounds. For comparison, methyl (E,E)-hexa-2,4-dienoate has a density of 0.968 g/cm³ at 25 °C, and 2,4-nonadienal has a specific gravity of 0.850-0.870 at 25 °C.[3]
Refractive Index Estimated: ~1.48 - 1.50Estimated based on data for related compounds. For comparison, methyl (E,Z)-2,4-decadienoate has a refractive index of 1.4880-1.4940 at 20 °C, and 2,4-nonadienal has a refractive index of 1.5220-1.5250 at 20 °C.[2][3]
Water Solubility 81.27 mg/L at 25 °C (estimated for (E,E)-isomer)The Good Scents Company[4]
CAS Number (2E,4Z)-isomer: 5910-88-3 (from PubChem)PubChem CID 12625774[1]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the conjugated diene system between 5.5 and 7.5 ppm, a singlet for the methyl ester protons around 3.7 ppm, and signals for the aliphatic chain protons at higher field strengths. The coupling constants between the vinyl protons would be indicative of the stereochemistry of the double bonds.

  • ¹³C NMR: The carbon NMR spectrum will feature signals for the carbonyl carbon of the ester at the downfield end of the spectrum (around 165-175 ppm), four signals for the sp² hybridized carbons of the diene system (typically in the 115-150 ppm range), a signal for the methoxy carbon around 51 ppm, and signals for the aliphatic carbons at higher field.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹. Strong to medium bands corresponding to the C=C stretching of the conjugated diene system are expected in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the sp² and sp³ carbons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong C-O stretching band for the ester is also expected around 1150-1250 cm⁻¹.[5]

  • Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 168. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 137, and cleavage of the aliphatic chain.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available, a standard and highly effective method for its preparation would be the Wittig reaction . This reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene.[6][7][8][9]

Proposed Synthesis of Methyl (2E,4E)-nona-2,4-dienoate via Wittig Reaction

Materials:

  • Heptanal

  • Methyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a solution of methyl (triphenylphosphoranylidene)acetate in the anhydrous solvent.

  • Addition of Aldehyde: Heptanal is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the Wittig reagent at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue contains the desired product and triphenylphosphine oxide as a byproduct.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from the triphenylphosphine oxide and any unreacted starting materials.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

logical_relationship cluster_isomers Isomers of this compound Methyl_nona_2_4_dienoate This compound (C10H16O2) 2E_4E (2E,4E)-isomer Methyl_nona_2_4_dienoate->2E_4E 2E_4Z (2E,4Z)-isomer Methyl_nona_2_4_dienoate->2E_4Z 2Z_4E (2Z,4E)-isomer Methyl_nona_2_4_dienoate->2Z_4E 2Z_4Z (2Z,4Z)-isomer Methyl_nona_2_4_dienoate->2Z_4Z

Isomeric forms of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Wittig Reaction: Heptanal + Methyl (triphenylphosphoranylidene)acetate B Reaction Workup (Solvent Removal) A->B C Column Chromatography (Silica Gel) B->C D Structural Characterization C->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H

Proposed workflow for synthesis and analysis.

Biological Activity

Currently, there is no significant information available in the scientific literature regarding the specific biological activities or involvement of this compound in any signaling pathways. Further research is required to explore its potential pharmacological or biological roles.

Conclusion

This technical guide provides a consolidated overview of the known and estimated chemical properties of this compound. While comprehensive experimental data remains to be fully elucidated, the information presented, including a plausible synthetic route, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The proposed experimental workflow provides a practical starting point for the synthesis and characterization of this compound, paving the way for future investigations into its potential applications.

References

An In-depth Technical Guide to Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate is an unsaturated methyl ester with the molecular formula C₁₀H₁₆O₂. The presence of two double bonds in its structure gives rise to several stereoisomers, each with potentially unique chemical and biological properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its isomers, their identifying CAS numbers, physicochemical properties, and synthetic methodologies.

Isomers and CAS Numbers

The geometric isomerism around the C2-C3 and C4-C5 double bonds results in four possible stereoisomers of this compound: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Accurate identification and sourcing of these specific isomers are critical for research and development purposes. However, the available information regarding their CAS Registry Numbers is not always consistent across databases.

Based on available data, the following identifiers have been found:

IsomerCAS NumberPubChem CID
Methyl (2E,4Z)-nona-2,4-dienoateN/A12625774
Methyl (2E,4E)-nona-2,4-dienoateNF0288¹12625773
Methyl (2Z,4E)-nona-2,4-dienoateN/AN/A
Methyl (2Z,4Z)-nona-2,4-dienoateN/AN/A
Methyl (E,Z)-2-methyl-2,4-nonadienoate75066-90-9N/A

¹"NF0288" is listed by The Good Scents Company and may be an internal identifier rather than a formal CAS number. Another source explicitly states the CAS number for a related compound, methyl (2E,4E)-2-methyl-2,4-nonadienoate, is not available.[1] It is important to note that information for the (2Z,4E) and (2Z,4Z) isomers is particularly scarce in public databases.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of all this compound isomers are limited. The table below summarizes the available information, supplemented with data from related compounds for comparative purposes. Researchers should verify these properties experimentally for their specific isomer of interest.

PropertyMethyl (2E,4E)-nona-2,4-dienoate (Estimated)Methyl (2E,4Z)-deca-2,4-dienoate (Related Compound)
Molecular Formula C₁₀H₁₆O₂C₁₁H₁₈O₂
Molecular Weight 168.23 g/mol 182.26 g/mol
Boiling Point Data not available105.0 °C @ 2.00 mm Hg
Density Data not available0.91700 to 0.92300 g/cm³ @ 25.00 °C
Refractive Index Data not available1.48800 to 1.49400 @ 20.00 °C
Water Solubility 81.27 mg/L @ 25 °C (Estimated)[2]Data not available
logP (o/w) Data not available3.986 (Estimated)

Experimental Protocols: Synthesis

A potential synthetic workflow is outlined below. This should be considered a general guideline, and optimization would be necessary.

G cluster_start Starting Materials cluster_reaction1 Wittig Reaction cluster_process1 Intermediate Processing cluster_reaction2 Allylic Bromination cluster_process2 Intermediate Processing cluster_reaction3 Elimination Reaction cluster_final Final Product start1 Pentanal reaction1 Reaction in an appropriate solvent (e.g., THF) to form Methyl hept-2-enoate start1->reaction1 start2 Methyl (triphenylphosphoranylidene)acetate start2->reaction1 process1 Purification of Methyl hept-2-enoate reaction1->process1 reaction2 Reaction with N-Bromosuccinimide (NBS) to form Methyl 4-bromohept-2-enoate process1->reaction2 process2 Purification of the bromoester reaction2->process2 reaction3 Base-induced elimination (e.g., DBU) to yield a mixture of this compound isomers process2->reaction3 final_product Separation and purification of isomers (e.g., via chromatography) reaction3->final_product

Caption: A potential synthetic workflow for this compound isomers.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the biological activities or the involvement of this compound or its isomers in specific signaling pathways relevant to drug development. While related long-chain unsaturated esters have been investigated in various contexts, including as flavor agents and in pheromonal communication, direct evidence linking this compound to therapeutic applications is not available at this time.

Given the absence of defined biological pathways, a representative diagram illustrating a generic drug discovery and development process is provided for contextual understanding.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market target_id Target Identification & Validation hit_id Hit Identification target_id->hit_id Assay Development & HTS lead_opt Lead Optimization hit_id->lead_opt SAR Studies preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical phase1 Phase I (Safety) preclinical->phase1 IND Submission phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Review & Approval phase3->approval NDA Submission phase4 Phase IV (Post-market Surveillance) approval->phase4

References

An In-depth Technical Guide to Methyl nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl nona-2,4-dienoate is an unsaturated ester with the molecular formula C₁₀H₁₆O₂. As a conjugated diene ester, it possesses a chemical structure that suggests potential for use in organic synthesis, polymer chemistry, and as a fragrance component, similar to other volatile esters. Its reactivity is primarily centered around the conjugated diene system and the ester functionality.

Chemical Structure and Stereoisomerism

The structure of this compound is characterized by a nine-carbon chain with two double bonds at the 2 and 4 positions and a methyl ester group at the 1-position. The presence of two double bonds gives rise to four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The geometry of these double bonds significantly influences the physical and chemical properties of each isomer.

PubChem Identifier for (2E,4Z)-methyl nona-2,4-dienoate: CID 12625774[1]

Physicochemical Properties

Quantitative physicochemical data for this compound is scarce. The following table presents estimated properties and data from a close analog, methyl (2E,4Z)-deca-2,4-dienoate, for reference.

PropertyEstimated/Analog ValueSource/Analog
Molecular FormulaC₁₀H₁₆O₂-
Molecular Weight168.23 g/mol -
Specific Gravity0.917 - 0.923 @ 25°CMethyl (2E,4Z)-deca-2,4-dienoate[2]
Refractive Index1.488 - 1.494 @ 20°CMethyl (2E,4Z)-deca-2,4-dienoate[2]
Flash Point~110°CMethyl (2E,4Z)-deca-2,4-dienoate[2]
Boiling PointNot available-
SolubilityInsoluble in water; soluble in organic solventsGeneral property of similar esters

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.5m1HH-3
~6.0-6.3m1HH-4
~5.7-5.9d1HH-2
~3.7s3H-OCH₃
~2.1-2.3m2HH-6
~1.3-1.5m2HH-7
~1.2-1.4m2HH-8
~0.9t3HH-9

Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~167C-1 (C=O)
~145C-4
~140C-3
~125C-5
~120C-2
~51-OCH₃
~32C-6
~30C-7
~22C-8
~14C-9

Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretch (alkane)
~1720C=O stretch (ester)
~1640, 1610C=C stretch (conjugated diene)
~1250-1160C-O stretch (ester)

Experimental Protocols: General Synthesis

General Protocol for the Synthesis of this compound via Horner-Wadsworth-Emmons Reaction:

  • Preparation of the Phosphonate Ylide:

    • To a solution of an appropriate phosphonate (e.g., trimethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0°C or -78°C), a strong base (e.g., sodium hydride, n-butyllithium) is added dropwise.

    • The reaction mixture is stirred for a period to allow for the formation of the phosphonate ylide.

  • Reaction with the Aldehyde:

    • A solution of the corresponding α,β-unsaturated aldehyde (in this case, hept-2-enal) in the same anhydrous solvent is added dropwise to the ylide solution at the same reduced temperature.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography, TLC).

  • Work-up and Purification:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Biological Activity

There is no readily available scientific literature describing the biological activities or the involvement of this compound in any signaling pathways.

Visualizations

Synthesis_Workflow cluster_ylide Ylide Formation cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_purification Work-up and Purification Phosphonate Trimethyl phosphonoacetate Ylide Phosphonate Ylide Phosphonate->Ylide Base Strong Base (e.g., NaH) Base->Ylide Solvent1 Anhydrous THF Solvent1->Ylide Product_crude Crude this compound Ylide->Product_crude Reacts with Aldehyde Hept-2-enal Aldehyde->Product_crude Solvent2 Anhydrous THF Solvent2->Product_crude Quench Quench (aq. NH4Cl) Product_crude->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product_pure Pure this compound Chromatography->Product_pure

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nona-2,4-dienoate is a conjugated dienoate ester with potential applications in organic synthesis and as a building block for complex molecules. This technical guide provides a detailed overview of two primary synthetic pathways for its preparation: a Palladium-catalyzed cross-coupling reaction and a Horner-Wadsworth-Emmons olefination. This document includes detailed experimental protocols, comparative data tables, and visualizations of the reaction pathways to facilitate understanding and replication by researchers in the field.

Introduction

The synthesis of conjugated dienes, such as this compound, is of significant interest in organic chemistry due to their utility as versatile intermediates. These motifs are found in a variety of natural products and are valuable precursors for Diels-Alder reactions, polymerizations, and other carbon-carbon bond-forming transformations. This guide focuses on two robust and distinct methodologies for the synthesis of this compound, providing the necessary technical details for their implementation in a laboratory setting.

Synthesis Pathways

Pathway 1: Palladium-Catalyzed Cross-Coupling

A direct and efficient method for the synthesis of this compound involves a palladium(II)-catalyzed cross-coupling reaction. This approach couples a simple alkene with an acrylate, forming the conjugated diene system in a single step.[1]

Palladium_Cross_Coupling Heptene 1-Heptene Catalyst Pd(OAc)₂, Ac-Ile-OH, Ag₂CO₃, NaOAc Heptene->Catalyst MethylAcrylate Methyl Acrylate MethylAcrylate->Catalyst Product This compound Catalyst->Product 69% Yield (E/Z = 80:20) Solvent DMA, 60 °C Solvent->Catalyst

Figure 1: Palladium-Catalyzed Cross-Coupling Pathway.
  • Materials:

    • 1-Heptene

    • Methyl acrylate

    • Palladium(II) acetate (Pd(OAc)₂)

    • N-Acetyl-L-isoleucine (Ac-Ile-OH)

    • Silver carbonate (Ag₂CO₃)

    • Sodium acetate (NaOAc)

    • N,N-Dimethylacetamide (DMA)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a 5 mL round-bottomed flask equipped with a magnetic stirring bar, add 1-heptene (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (10 mol%, 0.05 mmol), Ac-Ile-OH (50 mol%, 0.25 mmol), Ag₂CO₃ (0.75 mmol, 1.5 equiv), NaOAc (1.0 mmol, 2.0 equiv), and methyl acrylate (0.5 mmol, 1.0 equiv) in 1.0 mL of DMA.[1]

    • Stir the flask at 60 °C for 48 hours.[1]

    • Cool the reaction mixture to room temperature.

    • Add water and ethyl acetate to the reaction mixture.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Filter the mixture and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield this compound.

Pathway 2: Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction provides a highly stereoselective method for the synthesis of alkenes, particularly favoring the formation of (E)-isomers.[2][3] This pathway involves the reaction of a stabilized phosphonate carbanion with an aldehyde. For the synthesis of this compound, a retrosynthetic analysis suggests the reaction between methyl 2-(diethoxyphosphoryl)acetate and (E)-hept-2-enal.

HWE_Olefination Phosphonate Methyl 2-(diethoxyphosphoryl)acetate Base NaH or NaOMe Phosphonate->Base Aldehyde (E)-Hept-2-enal Product This compound Aldehyde->Product Base->Product High E-selectivity Solvent THF Solvent->Base

Figure 2: Horner-Wadsworth-Emmons Olefination Pathway.
  • Materials:

    • Methyl 2-(diethoxyphosphoryl)acetate

    • (E)-Hept-2-enal

    • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottomed flask under an inert atmosphere, suspend sodium hydride (1.1 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of methyl 2-(diethoxyphosphoryl)acetate (1.0 equiv) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the resulting solution back to 0 °C and add a solution of (E)-hept-2-enal (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis pathways.

ParameterPalladium-Catalyzed Cross-CouplingHorner-Wadsworth-Emmons Olefination
Starting Materials 1-Heptene, Methyl acrylateMethyl 2-(diethoxyphosphoryl)acetate, (E)-Hept-2-enal
Key Reagents Pd(OAc)₂, Ac-Ile-OH, Ag₂CO₃, NaOAcNaH or NaOMe
Solvent DMATHF
Temperature 60 °C0 °C to room temperature
Reaction Time 48 hoursVaries (typically a few hours)
Yield 69%[1]Typically high
Stereoselectivity E/Z = 80:20[1]Predominantly (E,E)-isomer[2]
Byproducts Silver salts, Acetate saltsDiethyl phosphate salt
Purification Column ChromatographyColumn Chromatography

Conclusion

Both the Palladium-catalyzed cross-coupling and the Horner-Wadsworth-Emmons olefination represent viable and effective methods for the synthesis of this compound. The choice of pathway may depend on factors such as the availability of starting materials, desired stereoselectivity, and tolerance of functional groups in more complex substrates. The palladium-catalyzed route offers a direct coupling of simple precursors, while the HWE reaction provides excellent control over the stereochemistry of the newly formed double bond. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic goals.

References

The Enigmatic Presence of Methyl Nona-2,4-dienoate in the Natural World: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate, a volatile organic compound with a characteristic fruity and fatty aroma, has been identified in a diverse range of natural sources, from fruits and fungi to insect pheromones. Its presence across different biological kingdoms suggests varied biosynthetic origins and ecological roles. This technical guide provides an in-depth exploration of the natural occurrence of this compound, presenting available quantitative data, detailing experimental protocols for its isolation and identification, and postulating its biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound has been reported as a volatile constituent in several organisms. While its presence is noted in sources such as quince, huckleberry, and the fungus Tricholoma focale, precise quantitative data in peer-reviewed literature is often limited, with many studies focusing on qualitative identification. However, it has been identified as a significant component of the male-produced aggregation pheromone of the ambrosia beetle, Platypus quivorus. The table below summarizes the available information on its natural occurrence.

Source OrganismKingdomPart of Organism / SecretionConcentration / Relative AbundanceAnalytical Method(s)
Platypus quivorusAnimalia (Insecta)Aggregation PheromoneMajor ComponentGC-MS
Quince (Cydonia oblonga)PlantaeFruit VolatilesIdentified as a volatile componentGC-MS
Huckleberry (Vaccinium spp.)PlantaeFruit VolatilesIdentified as a volatile componentGC-MS
Tricholoma focaleFungiFruiting Body VolatilesIdentified as a volatile componentGC-MS

Note: Quantitative data for quince, huckleberry, and Tricholoma focale is not consistently reported in available literature. The term "Identified as a volatile component" indicates a qualitative finding.

Postulated Biosynthetic Pathways

The biosynthesis of this compound is not definitively established in the literature. However, based on its structure, two primary pathways can be postulated: the polyketide pathway, common in fungi, and the fatty acid biosynthesis pathway, prevalent in insects.

1. Fungal Polyketide Biosynthesis: In fungi, polyketide synthases (PKSs) catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to produce a polyketide chain. For this compound, a C9 compound, a PKS could assemble a four-carbon starter unit with two subsequent additions of two-carbon units from malonyl-CoA. A series of reductions and dehydrations would then generate the conjugated double bonds. The final step would involve the methylation of the carboxylic acid group, a reaction often catalyzed by a methyltransferase.

2. Insect Fatty Acid Biosynthesis and Modification: In insects, pheromone biosynthesis often originates from fatty acid metabolism.[1] A C16 or C18 saturated fatty acyl-CoA can undergo chain shortening through limited rounds of β-oxidation.[2] Desaturases can then introduce double bonds into the acyl-CoA chain. For this compound, a specific series of desaturation and chain-shortening steps would be required to yield a C9 dienoic acyl-CoA. This precursor would then be methylated to form the final ester.

A diagram illustrating a generalized fatty acid-derived insect pheromone biosynthesis pathway is provided below.

Insect_Pheromone_Biosynthesis Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl-CoA->Fatty_Acid_Synthase C16/C18_Acyl-CoA C16/C18_Acyl-CoA Fatty_Acid_Synthase->C16/C18_Acyl-CoA Chain_Shortening Chain_Shortening C16/C18_Acyl-CoA->Chain_Shortening β-oxidation cycles C9_Acyl-CoA C9_Acyl-CoA Chain_Shortening->C9_Acyl-CoA Desaturases Desaturases C9_Acyl-CoA->Desaturases Introduction of double bonds Nona-2,4-dienoyl-CoA Nona-2,4-dienoyl-CoA Desaturases->Nona-2,4-dienoyl-CoA Methyltransferase Methyltransferase Nona-2,4-dienoyl-CoA->Methyltransferase Methylation Methyl_nona-2,4-dienoate Methyl_nona-2,4-dienoate Methyltransferase->Methyl_nona-2,4-dienoate

Caption: Generalized pathway for insect pheromone biosynthesis.

Experimental Protocols for Isolation and Identification

The following section details a representative experimental workflow for the extraction, isolation, and identification of this compound from a natural source, such as an insect pheromone gland extract or a fruit sample.

1. Sample Preparation and Extraction:

  • For Insect Pheromones: Pheromone glands are excised from male insects and extracted in a minimal volume of a non-polar solvent such as hexane or dichloromethane for a period ranging from a few minutes to several hours.

  • For Plant Volatiles (Headspace Analysis): A known weight of the fruit or fungal sample is placed in a sealed vial. A Solid-Phase Microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) is exposed to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

  • For Plant Volatiles (Solvent Extraction): A homogenized sample of the fruit or fungus is extracted with a low-boiling point solvent like diethyl ether or a mixture of pentane and dichloromethane. The extract is then carefully concentrated under a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary instrument for analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of volatile compounds.

  • Injection: For SPME, the fiber is thermally desorbed in the hot GC inlet. For liquid extracts, a small volume (e.g., 1 µL) is injected, often in splitless mode for trace analysis.

  • Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 5-10°C/min.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a mass range of m/z 35-400.

3. Compound Identification:

  • Mass Spectral Library Matching: The obtained mass spectrum of the peak of interest is compared with spectra in commercial mass spectral libraries (e.g., NIST, Wiley).

  • Retention Index (RI): The retention time of the peak is used to calculate its Kovats Retention Index by analyzing a homologous series of n-alkanes under the same chromatographic conditions. This RI is then compared with literature values for authentic standards.

  • Co-injection with Authentic Standard: The definitive identification is achieved by co-injecting the sample extract with a pure, synthetic standard of this compound. An enhancement of the peak of interest confirms the identity of the compound.

A diagram illustrating this experimental workflow is presented below.

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis cluster_identification Identification Sample Sample Extraction Solvent Extraction or Headspace SPME Sample->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Separation Separation of Volatiles Detection Mass Spectral Detection Retention_Index Retention Index Calculation & Comparison Separation->Retention_Index MS_Library Mass Spectral Library Matching Detection->MS_Library Final_ID Confirmed Identification MS_Library->Final_ID Retention_Index->Final_ID Standard_Coinjection Co-injection with Authentic Standard Standard_Coinjection->Final_ID

Caption: Experimental workflow for the identification of volatile compounds.

Conclusion

This compound is a naturally occurring ester found in various organisms, playing roles from contributing to fruit aroma to acting as an insect pheromone. While its presence is documented, detailed quantitative studies across all its sources are not yet comprehensive. The biosynthesis is likely derived from either the polyketide or fatty acid pathways, depending on the organism. The experimental protocols for its isolation and identification are well-established, relying primarily on GC-MS techniques. Further research is needed to fully elucidate the quantitative distribution and biosynthetic pathways of this intriguing molecule in the natural world, which could open avenues for its application in flavor and fragrance industries, as well as in pest management strategies.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isomers and stereochemistry of methyl nona-2,4-dienoate, a conjugated fatty acid ester. Due to the presence of two carbon-carbon double bonds, this compound can exist as four distinct stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Understanding the unique properties and synthesis of each isomer is critical for applications in chemical synthesis, flavor chemistry, and drug development, where stereochemistry can significantly impact biological activity and sensory properties.

Isomeric Landscape of this compound

The structural variations of this compound arise from the geometric isomerism at the C2-C3 and C4-C5 double bonds. The "E" (entgegen) configuration denotes substituents on opposite sides of the double bond, while "Z" (zusammen) indicates substituents on the same side.

isomers cluster_c2 C2-C3 Double Bond cluster_c4 C4-C5 Double Bond cluster_isomers Stereoisomers c2_E E EE (2E,4E) c2_E->EE EZ (2E,4Z) c2_E->EZ c2_Z Z ZE (2Z,4E) c2_Z->ZE ZZ (2Z,4Z) c2_Z->ZZ c4_E E c4_E->EE c4_E->ZE c4_Z Z c4_Z->EZ c4_Z->ZZ

Figure 1: Isomeric relationships of this compound.

Physicochemical Properties

Quantitative data for all stereoisomers of this compound is not extensively documented. The following table summarizes the available information. Researchers are encouraged to determine the properties of the remaining isomers experimentally.

Property(2E,4E)-methyl nona-2,4-dienoate(2E,4Z)-methyl nona-2,4-dienoate(2Z,4E)-methyl nona-2,4-dienoate(2Z,4Z)-methyl nona-2,4-dienoate
Molecular Formula C₁₀H₁₆O₂C₁₀H₁₆O₂[1]C₁₀H₁₆O₂C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol 168.23 g/mol 168.23 g/mol 168.23 g/mol
Boiling Point Data not availableData not availableData not availableData not available
Density Data not availableData not availableData not availableData not available
Refractive Index Data not availableData not availableData not availableData not available
CAS Number Not available12625774[1]Not availableNot available

Note: The lack of readily available data for the (2Z,4E) and (2Z,4Z) isomers highlights a gap in the chemical literature.

Experimental Protocols

Synthesis of this compound Isomers via Wittig Reaction

The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes, making it well-suited for the preparation of the various this compound isomers. The general strategy involves the reaction of a phosphorus ylide with an appropriate aldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions.

General Protocol:

  • Preparation of the Phosphonium Salt:

    • React triphenylphosphine with an appropriate haloester (e.g., methyl 2-bromopropionate or methyl 4-bromocrotonate) in a suitable solvent like toluene or acetonitrile.

    • Heat the mixture under reflux for several hours to form the corresponding phosphonium salt.

    • The salt can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

  • Generation of the Ylide:

    • Suspend the phosphonium salt in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to a low temperature (typically -78 °C to 0 °C).

    • Add a strong base, such as n-butyllithium, sodium hydride, or sodium bis(trimethylsilyl)amide, dropwise to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

  • Reaction with the Aldehyde:

    • To the ylide solution, slowly add a solution of the appropriate aldehyde (e.g., pentanal or crotonaldehyde) in the same solvent.

    • Allow the reaction to stir at low temperature for a period of time, then warm to room temperature and stir for several more hours or overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired this compound isomer.

To obtain different isomers, the choice of starting materials is key. For example, to synthesize the (2E,4E) isomer, one could react a stabilized ylide derived from methyl (triphenylphosphoranylidene)acetate with (E)-hept-2-enal. The synthesis of Z-isomers often requires the use of unstabilized ylides or modified Wittig-type reactions like the Horner-Wadsworth-Emmons reaction with specific conditions.[2]

Experimental Workflow for Isomer Separation and Characterization

workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_characterization Characterization synthesis Wittig Reaction of Aldehyde and Ylide purification Column Chromatography synthesis->purification Crude Product gc Gas Chromatography (GC) purification->gc Separated Isomers nmr NMR Spectroscopy (1H and 13C) gc->nmr Isolated Isomers ms Mass Spectrometry (MS) nmr->ms ir Infrared (IR) Spectroscopy ms->ir

References

Spectroscopic Profile of Methyl nona-2,4-dienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate is an unsaturated fatty acid ester with potential applications in various fields, including flavor and fragrance chemistry, as well as a building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their laboratory work.

Spectral Data Summary

Due to the limited availability of public domain experimental spectra for this compound, the following tables summarize the predicted spectral data and data from closely related structural analogs. These values provide a strong foundation for the interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Spectral Data for Methyl (2E,4E)-nona-2,4-dienoate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.26dd1HH-3
~6.17m1HH-4
~5.79d1HH-2
~5.59m1HH-5
3.73s3H-OCH₃
~2.15q2HH-6
~1.45sextet2HH-7
~1.30sextet2HH-8
0.90t3HH-9

Predicted data is based on structure-correlation and data from similar unsaturated esters.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl (2E,4E)-nona-2,4-dienoate
Chemical Shift (δ) ppmAssignment
~167.5C-1 (C=O)
~145.0C-3
~144.5C-4
~129.0C-5
~120.5C-2
51.5-OCH₃
~33.0C-6
~31.0C-7
~22.5C-8
~14.0C-9

Predicted data is based on structure-correlation and data from similar unsaturated esters.

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group
~3030-3010Medium=C-H Stretch (alkene)
2955, 2870Medium-StrongC-H Stretch (alkane)
~1725StrongC=O Stretch (ester)
~1640, 1610MediumC=C Stretch (conjugated diene)
~1250-1000StrongC-O Stretch (ester)
~990Strong=C-H Bend (trans alkene)

Data is based on characteristic infrared absorption frequencies for functional groups present in the molecule.

Table 4: Expected Mass Spectrometry Fragmentation for this compound
m/zInterpretation
168[M]⁺ (Molecular Ion)
137[M - OCH₃]⁺
113McLafferty rearrangement
59[COOCH₃]⁺

Fragmentation patterns are predicted based on the structure and common fragmentation pathways of unsaturated esters.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required for quantitative analysis or as a chemical shift reference, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.[2]

2. ¹H NMR Spectroscopy Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard one-dimensional proton experiment is performed.

  • Parameters:

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient to cover the entire proton chemical shift range for organic molecules.[3]

    • Pulse Angle: A 30° or 45° pulse is often used to reduce the experiment time without significantly compromising signal intensity.

3. ¹³C NMR Spectroscopy Acquisition:

  • Instrument: The same spectrometer as for ¹H NMR is used.

  • Experiment: A standard one-dimensional carbon experiment with proton decoupling is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

  • Parameters:

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[4]

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although shorter delays can be used for qualitative analysis.[5]

    • Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.[4]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • ATR-FTIR is a common and simple method for liquid samples.

  • Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Ensure the crystal surface is fully covered by the sample.

2. IR Spectrum Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: Typically from 4000 cm⁻¹ to 400 cm⁻¹.[6]

    • Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.

    • Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂, H₂O).[6]

    • Place the sample on the ATR crystal and acquire the sample spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography - GC):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[7][8]

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Injection Volume: 1 µL is typically injected.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this type of compound.

    • Oven Temperature Program: A temperature gradient is used to elute the compound from the column. For example, start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

2. Mass Spectrum Acquisition:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for creating a reproducible fragmentation pattern for library matching.[9]

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: A mass-to-charge (m/z) range of 40-400 amu is typically sufficient to observe the molecular ion and key fragments.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be compared to mass spectral libraries for confirmation.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Characterization Purity Assessment (e.g., GC, TLC) Synthesis->Characterization NMR NMR (1H, 13C) Characterization->NMR Dissolve in Deuterated Solvent IR IR Characterization->IR Neat Liquid (ATR) MS MS Characterization->MS Dilute in Volatile Solvent Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving Structure_Confirmation->Data_Archiving

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Methyl Nona-2,4-dienoate: A Review of Synthetic Approaches and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl nona-2,4-dienoate is an unsaturated fatty acid ester with a conjugated diene system. Its chemical structure suggests potential for diverse reactivity and biological activity, yet specific literature on this compound remains scarce. This technical guide consolidates available information on analogous compounds to provide a predictive overview of its chemical synthesis, potential biological relevance, and key areas for future research.

Chemical Synthesis

A plausible synthetic approach would involve the reaction of a C5 aldehyde, such as pentanal, with a C4 phosphorus ylide or phosphonate ester containing a methyl ester group. The stereochemistry of the resulting double bonds (E,E), (E,Z), (Z,E), or (Z,Z) would be dependent on the specific reaction conditions and the nature of the olefination reagent used.

Table 1: Plausible Synthetic Reactions for this compound

Reaction NameReactant 1Reactant 2Key Reagents & ConditionsExpected Product Stereochemistry
Wittig ReactionPentanal(Carbomethoxymethyl)triphenylphosphonium halideStrong base (e.g., n-BuLi, NaH, NaOMe)Typically Z-alkene with non-stabilized ylides; E-alkene with stabilized ylides.
Horner-Wadsworth-Emmons ReactionPentanalMethyl (diethoxyphosphoryl)acetateBase (e.g., NaH, DBU)Predominantly E-alkene.

A general workflow for the synthesis and purification of this compound, based on these established methods, is proposed below.

G cluster_synthesis Synthesis cluster_purification Purification start Pentanal + (Carbomethoxymethyl)triphenylphosphonium halide or Methyl (diethoxyphosphoryl)acetate reaction Olefination Reaction (Wittig or HWE) start->reaction product Crude Methyl nona-2,4-dienoate reaction->product extraction Work-up & Extraction product->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography final_product Pure Methyl nona-2,4-dienoate chromatography->final_product

Caption: Proposed general workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not currently published. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Signals
¹H NMR Signals in the vinylic region (δ 5.5-7.5 ppm) corresponding to the four protons of the conjugated diene system. A singlet for the methyl ester protons (δ ~3.7 ppm). Signals for the aliphatic chain protons.
¹³C NMR Signals for the carbonyl carbon of the ester (δ ~167 ppm). Four signals in the sp² region for the carbons of the diene system (δ ~115-150 ppm). A signal for the methoxy carbon (δ ~51 ppm). Signals for the aliphatic carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₁₀H₁₆O₂ (168.23 g/mol ). Fragmentation patterns would likely show loss of the methoxy group (-OCH₃) and cleavage along the alkyl chain.
IR A strong C=O stretching frequency for the ester (~1720 cm⁻¹). C=C stretching frequencies for the conjugated diene (~1600-1650 cm⁻¹). C-O stretching frequency (~1150-1250 cm⁻¹).

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of unsaturated fatty acid esters has been implicated in various biological processes, suggesting potential areas of investigation for this compound.

Insect Pheromones

Unsaturated esters are common components of insect pheromones, acting as chemical signals for communication in processes like mating and aggregation. The specific geometry and chain length of these molecules are crucial for their biological activity. Given its structure, this compound could potentially function as a pheromone or a component of a pheromone blend in certain insect species. Further research involving electroantennography and behavioral assays would be necessary to explore this possibility.

Cytotoxicity and Anticancer Potential

Certain unsaturated fatty acids and their esters have demonstrated cytotoxic effects against various cancer cell lines. The conjugated diene system in this compound could be a key structural feature for such activity, potentially through mechanisms involving the generation of reactive oxygen species or interference with cellular signaling pathways. In vitro cytotoxicity screening against a panel of cancer cell lines would be a logical first step to investigate this potential.

As there is no direct research on the signaling pathways affected by this compound, a hypothetical workflow for investigating its potential cytotoxic effects is presented below.

G cluster_workflow Investigative Workflow for Cytotoxicity start Treat Cancer Cell Lines with this compound viability Cell Viability Assay (e.g., MTT, XTT) start->viability apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) viability->apoptosis If cytotoxic ros ROS Detection Assay apoptosis->ros pathway Western Blot/PCR for Key Signaling Proteins (e.g., MAPK, PI3K/Akt) apoptosis->pathway

Caption: A proposed experimental workflow to investigate the potential cytotoxic effects of this compound.

Conclusion and Future Directions

This compound represents a molecule of interest for which specific scientific data is largely absent. Based on its chemical structure and the known properties of related compounds, it is likely synthesizable through standard olefination reactions and may possess biological activities related to insect communication or cytotoxicity. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol for this compound, including complete spectroscopic characterization (NMR, MS, IR).

  • Biological Screening: Investigation of its potential as an insect pheromone through relevant bioassays.

  • Pharmacological Evaluation: Systematic in vitro screening to determine its cytotoxic effects on various cell lines and to elucidate any underlying mechanisms of action and signaling pathways involved.

The generation of this fundamental data will be crucial to unlocking the potential applications of this compound in the fields of chemical ecology, drug discovery, and materials science.

An In-depth Technical Guide on the Solubility of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available solubility data for methyl nona-2,4-dienoate, targeting researchers, scientists, and professionals in drug development. This document compiles quantitative data, details relevant experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this compound's properties.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical property, influencing its bioavailability, formulation, and potential applications. Below is a summary of the known solubility data for this compound.

SolventTemperature (°C)SolubilityData Type
Water2581.27 mg/LEstimated[1]
AlcoholNot SpecifiedSolubleQualitative (inferred)[2]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the determination of solubility and the synthesis of this compound. These are based on established chemical methodologies, as specific protocols for this compound were not found.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

  • Conical flasks with stoppers

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • This compound

  • Distilled or deionized water

Procedure:

  • Add an excess amount of this compound to a conical flask containing a known volume of water.

  • Seal the flask and place it in a constant temperature shaker bath set to 25 °C.

  • Agitate the flask at a constant rate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • After equilibration, allow the solution to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Centrifuge the sample to remove any remaining solid particles.

  • Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or GC.

  • The determined concentration represents the aqueous solubility of the compound at 25 °C.

Synthesis of this compound: Fischer Esterification

A common method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Principle: Nona-2,4-dienoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to produce this compound and water.

Apparatus and Reagents:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Nona-2,4-dienoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine nona-2,4-dienoic acid and an excess of methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Nona-2,4-dienoic_Acid Nona-2,4-dienoic Acid Esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) Nona-2,4-dienoic_Acid->Esterification Methanol Methanol Methanol->Esterification Extraction Extraction & Washing Esterification->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification_Step Distillation or Chromatography Drying->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: General workflow for the synthesis of this compound.

Solubility_Workflow Start Start: Add excess This compound to Solvent Equilibration Equilibration (Shake-Flask at 25°C) Start->Equilibration Separation Separation of Saturated Solution Equilibration->Separation Analysis Concentration Analysis (e.g., HPLC, GC) Separation->Analysis Result Determine Solubility Analysis->Result

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating the Uncharted Territory of Methyl Nona-2,4-Dienoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Methyl nona-2,4-dienoate is a compound with limited publicly available safety and toxicological data. Therefore, this guide is based on the principles of chemical safety for structurally related compounds, specifically α,β-unsaturated esters, and aldehydes. All handling and experimental procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before commencing any work.

Introduction

This compound is a member of the α,β-unsaturated ester family, a class of compounds known for their potential biological activity and, in some cases, reactivity. The conjugated double bond system renders the β-carbon susceptible to nucleophilic attack, a mechanism that can lead to interactions with biological macromolecules.[1] This reactivity warrants a cautious approach to its handling and a thorough evaluation of its safety profile. This guide provides a framework for the safe handling of this compound and outlines standard experimental protocols for its toxicological assessment.

Physicochemical and Toxicological Data

Due to the limited specific data for this compound, the following tables summarize available information for the compound itself and toxicological data for related α,β-unsaturated carbonyl compounds to provide context for potential hazards.

Table 1: Physicochemical Properties of Methyl (2E,4E)-nona-2,4-dienoate

PropertyValueSource
Molecular FormulaC10H16O2-
Molecular Weight168.23 g/mol -
Assay95.00 to 100.00%The Good Scents Company
Solubility in Water81.27 mg/L @ 25 °C (estimated)The Good Scents Company

Table 2: Summary of Toxicological Data for Related α,β-Unsaturated Carbonyl Compounds (Read-Across Data)

Compound ClassEndpointObservationReference
α,β-Unsaturated Aldehydes & KetonesAcute Aquatic ToxicityEnhanced toxicity compared to saturated analogues.[2]
α,β-Unsaturated CarbonylsMutagenicity (Ames Test)Some compounds show mutagenic potential.[3]
α,β-Unsaturated AldehydesSkin SensitizationPotential for skin sensitization.-
α,β-Unsaturated CarbonylsGeneral ToxicityCan interact with proteins and DNA.[3][4][5]

Safety and Handling

Given the reactive nature of the α,β-unsaturated carbonyl moiety, stringent safety protocols are essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should be worn in addition to goggles.[6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[7] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

    • Clothing: Long pants and closed-toe shoes are required.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or vapors, a respirator may be necessary.[9]

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An accessible and tested emergency eyewash station and safety shower are critical.[10]

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents, acids, and bases.

Spill and Waste Disposal
  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][13] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the toxicological profile of a novel compound like this compound. These are based on established OECD guidelines and standard laboratory practices.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This test assesses the potential of a substance to cause skin irritation.[14][15][16]

Methodology:

  • Tissue Culture: Reconstructed human epidermis (RhE) tissues are cultured to form a multi-layered, differentiated model of the human epidermis.

  • Test Substance Application: A defined amount of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a quantitative method, typically the MTT assay. The enzymatic conversion of MTT to formazan by viable cells is measured spectrophotometrically.

  • Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[15]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)

This assay is used to evaluate the mutagenic potential of a chemical.[17][18]

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon are used.[18]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[19]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[17]

In Vitro Micronucleus Assay (Based on OECD TG 487)

This test detects chromosomal damage or interference with the cell division machinery.[20][21][22]

Methodology:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) are cultured.[23]

  • Exposure: Cells are exposed to a range of concentrations of this compound, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[21]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[23]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the safety assessment of this compound.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicology cluster_2 Further Testing (If Required) cluster_3 Risk Assessment Literature_Review Literature Review & In Silico Prediction Skin_Irritation Skin Irritation (OECD 439) Literature_Review->Skin_Irritation PhysChem_Properties Physicochemical Properties PhysChem_Properties->Skin_Irritation Eye_Irritation Eye Irritation (In Vitro) Skin_Irritation->Eye_Irritation Mutagenicity Mutagenicity (Ames, Micronucleus) Eye_Irritation->Mutagenicity Sensitization Skin Sensitization Mutagenicity->Sensitization Acute_Toxicity Acute Toxicity Sensitization->Acute_Toxicity Repeated_Dose Repeated Dose Toxicity Acute_Toxicity->Repeated_Dose Hazard_ID Hazard Identification Repeated_Dose->Hazard_ID Exposure_Assessment Exposure Assessment Hazard_ID->Exposure_Assessment Risk_Characterization Risk Characterization Exposure_Assessment->Risk_Characterization Safe_Handling_Guidelines Safe Handling Guidelines Risk_Characterization->Safe_Handling_Guidelines Nrf2_Pathway cluster_0 Cellular Stress Response Electrophile α,β-Unsaturated Carbonyl (e.g., this compound) Keap1 Keap1 Electrophile->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Keap1->Nrf2 Release Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nucleus->ARE Binding PhaseII_Enzymes Phase II Detoxifying & Antioxidant Enzymes ARE->PhaseII_Enzymes Gene Transcription

References

A Technical Guide to the Hypothesized Biodegradation Pathways of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl nona-2,4-dienoate is an unsaturated ester with potential applications in various industries. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact and for the development of bioremediation strategies. This technical guide provides an in-depth overview of the hypothesized biodegradation pathways of this compound, drawing parallels from the microbial degradation of analogous compounds. The proposed pathway involves an initial hydrolysis followed by the entry of the resulting fatty acid into the β-oxidation cycle, which necessitates the action of specific auxiliary enzymes to handle the conjugated double bonds.

Hypothesized Biodegradation Pathway

The proposed biodegradation of this compound is a two-stage process:

  • Stage 1: Ester Hydrolysis: The initial step is the hydrolysis of the methyl ester bond, catalyzed by a carboxylesterase (or lipase), to yield methanol and nona-2,4-dienoic acid.

  • Stage 2: β-Oxidation of Nona-2,4-dienoic Acid: The resulting unsaturated fatty acid is then activated to its coenzyme A (CoA) thioester, nona-2,4-dienoyl-CoA. This intermediate subsequently enters the β-oxidation pathway for complete degradation. Due to the presence of conjugated double bonds, this process requires auxiliary enzymes, most notably 2,4-dienoyl-CoA reductase.

Key Enzymes and Reactions

The key enzymes hypothesized to be involved in the biodegradation of this compound are:

  • Carboxylesterase/Lipase: Catalyzes the hydrolysis of the methyl ester to methanol and nona-2,4-dienoic acid.

  • Acyl-CoA Synthetase: Activates nona-2,4-dienoic acid to nona-2,4-dienoyl-CoA.

  • Acyl-CoA Dehydrogenase: This enzyme is part of the standard β-oxidation cycle.

  • 2,4-Dienoyl-CoA Reductase: An essential auxiliary enzyme that reduces the 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which can then be further processed by other enzymes of the β-oxidation pathway.[1][2][3]

  • Enoyl-CoA Isomerase: Another auxiliary enzyme that may be required to convert the intermediate into a substrate suitable for the core β-oxidation enzymes.

  • Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and Thiolase: The core enzymes of the β-oxidation spiral that complete the degradation to acetyl-CoA.

The degradation of unsaturated fatty acids with conjugated double bonds is a known metabolic process.[4][5] The β-oxidation of polyunsaturated fatty acids with conjugated double bonds has been studied, and it is established that 2,4-dienoyl-CoA reductase is a key player in this process.[1][4][5]

Visualization of the Hypothesized Pathway

Biodegradation_Pathway cluster_hydrolysis Stage 1: Ester Hydrolysis cluster_beta_oxidation Stage 2: β-Oxidation MND This compound NDA Nona-2,4-dienoic acid MND->NDA MeOH Methanol NDA_CoA Nona-2,4-dienoyl-CoA NDA->NDA_CoA Acyl-CoA Synthetase + CoA + ATP Enoyl_CoA trans-3-Enoyl-CoA NDA_CoA->Enoyl_CoA 2,4-Dienoyl-CoA Reductase + NADPH Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Isomerase Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase + NAD⁺ Heptanoyl_CoA Heptanoyl-CoA Ketoacyl_CoA->Heptanoyl_CoA Thiolase + CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA TCA Cycle Heptanoyl_CoA->TCA Further β-oxidation cycles Acetyl_CoA->TCA

Hypothesized biodegradation pathway of this compound.

Experimental Protocols

To investigate the biodegradation of this compound, a series of experiments can be designed to identify the metabolic pathway and characterize the enzymes involved.

Enrichment and Isolation of Degrading Microorganisms
  • Enrichment Culture: Soil or water samples from environments potentially contaminated with similar compounds are used as inocula. A basal salts medium is prepared with this compound as the sole carbon source.

  • Isolation and Identification: After successive transfers to fresh medium, the enriched culture is plated on solid media with this compound. Individual colonies are isolated, purified, and identified using 16S rRNA gene sequencing.

Degradation Studies
  • Growth and Substrate Disappearance: Isolated microbial strains are grown in liquid cultures with this compound. Cell growth is monitored by measuring optical density (OD600). The disappearance of the substrate is quantified over time using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Identification of Metabolites: Culture supernatants are extracted at different time points and analyzed by GC-MS or LC-MS to identify metabolic intermediates, such as nona-2,4-dienoic acid.

Enzyme Assays
  • Preparation of Cell-Free Extracts: Microbial cells grown in the presence of this compound are harvested, washed, and lysed to prepare cell-free extracts.

  • Esterase Activity: Esterase activity can be measured by monitoring the release of methanol or the formation of nona-2,4-dienoic acid. This can be quantified by HPLC or specific colorimetric assays.

  • 2,4-Dienoyl-CoA Reductase Activity: This can be assayed spectrophotometrically by monitoring the decrease in absorbance of the 2,4-dienoyl-CoA substrate or the oxidation of NADPH at 340 nm.

Visualization of Experimental Workflow

Experimental_Workflow cluster_microbiology Microbiological Studies cluster_degradation Degradation Analysis cluster_enzymology Enzymatic Assays Enrichment Enrichment Culture Isolation Isolation & Identification Enrichment->Isolation Growth Growth & Substrate Disappearance (GC/HPLC) Isolation->Growth CFE Cell-Free Extract Preparation Isolation->CFE Metabolites Metabolite Identification (GC-MS/LC-MS) Growth->Metabolites Esterase Esterase Assay CFE->Esterase Reductase 2,4-Dienoyl-CoA Reductase Assay CFE->Reductase

General experimental workflow for studying biodegradation.

Data Presentation

Quantitative data from biodegradation studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Microbial Growth and Substrate Degradation
Microbial StrainInitial Substrate Conc. (mM)Time (h)OD600Substrate Remaining (%)Degradation Rate (mM/h)
Strain A100.05100-
240.4600.017
480.8100.019
Strain B100.05100-
240.2900.004
480.3750.005
Table 2: Enzyme Activity in Cell-Free Extracts
EnzymeMicrobial StrainSpecific Activity (U/mg protein)Km (µM)Vmax (µmol/min/mg)
Carboxylesterase Strain A1.2501.5
Strain B0.3750.4
2,4-Dienoyl-CoA Reductase Strain A0.8251.0
Strain B0.1400.15

Note: The data presented in these tables are hypothetical and serve as a template for reporting experimental results.

Conclusion

While direct evidence is lacking, the biodegradation of this compound can be reasonably hypothesized to occur via initial ester hydrolysis followed by β-oxidation of the resulting nona-2,4-dienoic acid. This process would critically involve the auxiliary enzyme 2,4-dienoyl-CoA reductase to handle the conjugated double bonds. The experimental framework outlined in this guide provides a robust approach for researchers to investigate this proposed pathway, identify the responsible microorganisms and enzymes, and gather quantitative data to fully elucidate the biodegradation of this compound. Such studies are essential for a comprehensive understanding of its environmental fate and for the development of potential bioremediation technologies.

References

The Enigmatic Profile of Methyl Nona-2,4-dienoate: A Call for Biological Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of methyl nona-2,4-dienoate. Despite its defined chemical structure, extensive searches have yielded no significant data on its pharmacological, toxicological, or any other biological effects. This whitepaper candidly addresses this lack of information and outlines a strategic approach for pioneering research into the potential bioactivity of this compound.

This compound, a unsaturated fatty acid methyl ester, is a chemically characterized molecule with known physicochemical properties. However, its interactions with biological systems remain largely unexplored. Comprehensive searches of scientific databases have failed to retrieve any studies detailing its effects on cell lines, microorganisms, or in vivo models. Consequently, there is no quantitative data on its potential efficacy, potency (e.g., IC50, EC50), or safety profile.

Current State of Knowledge: A Blank Canvas

The available information on this compound is currently limited to its chemical identity and properties, which are summarized in various chemical databases.

Table 1: Physicochemical Properties of this compound Isomers

PropertyValue (Isomer unspecified)
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Isomers(2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z)

The absence of biological data necessitates a foundational approach to investigating this compound. For researchers and drug development professionals, this presents a unique opportunity to conduct novel research in an uncharted area.

Charting the Course for Future Research: A Proposed Workflow

To unlock the potential biological activity of this compound, a systematic and multi-faceted screening approach is recommended. The following experimental workflow provides a roadmap for initial investigations.

G cluster_0 Initial Screening Phase cluster_1 Focused Investigation Phase cluster_2 Lead Optimization Phase A Compound Acquisition & Purity Analysis B Broad-Spectrum Bioactivity Screening A->B High-purity compound C Cytotoxicity Assays B->C Active hits D Target Identification Studies C->D Confirmed activity & acceptable cytotoxicity E Mechanism of Action Elucidation D->E Identified target(s) F In Vivo Model Testing E->F Validated mechanism G Structure-Activity Relationship (SAR) Studies F->G Promising in vivo results H ADMET Profiling G->H Optimized leads

Figure 1. A proposed experimental workflow for the systematic investigation of the biological activity of this compound.

Recommended Experimental Protocols for Initial Screening

For the initial phase of investigation, the following experimental protocols are suggested:

1. Antimicrobial Activity Screening:

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Readout: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

2. Cytotoxicity Screening:

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous human cell line (e.g., HEK293) to assess selectivity.

  • Readout: IC50 (half-maximal inhibitory concentration) values.

3. Antioxidant Activity Assays:

  • Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Readout: EC50 (half-maximal effective concentration) for radical scavenging.

A Call to Action

The current void in the scientific literature concerning the biological activity of this compound presents a compelling opportunity for discovery. By employing a systematic and rigorous screening approach, the scientific community can begin to unravel the potential of this molecule and its derivatives. The findings from such studies could pave the way for novel therapeutic agents or valuable research tools. It is imperative that future research in this area is published and disseminated to build a collective understanding of this enigmatic compound.

Methodological & Application

Synthesis of Methyl Nona-2,4-dienoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of methyl nona-2,4-dienoate, a conjugated diene ester. The outlined two-step synthesis employs a base-catalyzed aldol condensation followed by a Horner-Wadsworth-Emmons olefination, providing a reliable method for the preparation of this and similar compounds.

Introduction

This compound is an α,β,γ,δ-unsaturated ester, a structural motif present in various natural products and a useful building block in organic synthesis. The conjugated diene system imparts unique chemical reactivity, making it a valuable substrate for Diels-Alder reactions and other pericyclic transformations. This protocol details a two-step synthesis beginning with the aldol condensation of pentanal and acetaldehyde to form the intermediate (E)-hept-2-enal. This intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with trimethyl phosphonoacetate to yield the final product, predominantly as the (2E,4E)-isomer.

Data Presentation

The following table summarizes the quantitative data for the two-stage synthesis of this compound.

StepReactionReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Aldol CondensationPentanal, AcetaldehydeSodium Hydroxide, Water, Ethanol254~65
2Horner-Wadsworth-Emmons(E)-Hept-2-enal, Trimethyl phosphonoacetateSodium Methoxide, Methanol0 to 2512~85

Experimental Protocols

Step 1: Synthesis of (E)-Hept-2-enal via Aldol Condensation

This procedure describes the base-catalyzed aldol condensation of pentanal with acetaldehyde to form the α,β-unsaturated aldehyde intermediate.

Materials:

  • Pentanal

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of sodium hydroxide (1.0 g, 25 mmol) in water (20 mL) and ethanol (10 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to room temperature, and pentanal (10.75 mL, 100 mmol) is added.

  • Acetaldehyde (7.0 mL, 125 mmol) is added dropwise to the stirring mixture over a period of 30 minutes.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • After completion, the reaction mixture is poured into a separatory funnel containing 50 mL of water and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to afford the crude (E)-hept-2-enal, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl (2E,4E)-Nona-2,4-dienoate via Horner-Wadsworth-Emmons Reaction

This procedure details the olefination of (E)-hept-2-enal using a phosphonate ylide to form the desired dienoate. The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[1][2]

Materials:

  • (E)-Hept-2-enal (from Step 1)

  • Trimethyl phosphonoacetate

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, sodium methoxide (4.32 g, 80 mmol) is dissolved in anhydrous methanol (80 mL) and cooled to 0 °C in an ice bath.

  • Trimethyl phosphonoacetate (14.5 g, 80 mmol) is added dropwise to the stirred solution.

  • A solution of crude (E)-hept-2-enal (approx. 65 mmol, from Step 1) in anhydrous methanol (20 mL) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of saturated ammonium chloride solution (50 mL).

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Horner-Wadsworth-Emmons Pentanal Pentanal Aldol_Reaction Aldol Condensation (NaOH, EtOH/H₂O) Pentanal->Aldol_Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Reaction Heptenal (E)-Hept-2-enal Aldol_Reaction->Heptenal HWE_Reaction HWE Reaction (NaOMe, MeOH) Heptenal->HWE_Reaction Phosphonoacetate Trimethyl phosphonoacetate Phosphonoacetate->HWE_Reaction Product This compound HWE_Reaction->Product

Caption: A diagram illustrating the two-step synthesis of this compound.

Logical Relationship of Key Reactions

This diagram shows the logical flow from starting materials to the final product, highlighting the key chemical transformations.

Logical_Relationship Reaction Pathway Start Starting Materials: Pentanal & Acetaldehyde Intermediate Intermediate: (E)-Hept-2-enal Start->Intermediate Aldol Condensation FinalProduct Final Product: This compound Intermediate->FinalProduct Horner-Wadsworth-Emmons Reagent Reagent: Trimethyl phosphonoacetate Reagent->FinalProduct

Caption: Logical flow of the synthesis from starting materials to the final product.

References

Application Notes and Protocols for the Purification of Methyl nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate is a conjugated fatty acid ester with potential applications in various fields, including as a flavoring agent and as an intermediate in the synthesis of more complex molecules. The purity of this compound is critical for its intended use, necessitating effective purification strategies. Common impurities may arise from the synthesis process, which often involves reactions like the Wittig olefination, and can include reagents, byproducts such as triphenylphosphine oxide, and geometric isomers (cis/trans).[1][2][3][4][5]

These application notes provide detailed protocols for three common purification techniques applicable to this compound: flash column chromatography, vacuum distillation, and recrystallization. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data for the purification of medium-chain unsaturated methyl esters, providing a baseline for the purification of this compound.

ParameterFlash Column ChromatographyVacuum DistillationRecrystallization
Principle Differential adsorption to a stationary phaseSeparation based on boiling point differences under reduced pressureDifferential solubility in a solvent at varying temperatures
Typical Stationary Phase Silica GelNot ApplicableNot Applicable
Typical Mobile Phase / Solvent Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)Not ApplicableMethanol, Ethanol, or Hexane
Typical Pressure Ambient1-10 mmHgAmbient
Typical Temperature Ambient80-120 °C (pot temperature)-20 °C to ambient
Achievable Purity >98%>99%>99% (for crystalline solids)
Typical Yield 70-90%80-95%60-80%
Scale mg to multi-gramg to kgmg to kg
Primary Impurities Removed Polar compounds (e.g., triphenylphosphine oxide), geometric isomersNon-volatile impurities, catalyst residuesInsoluble impurities, some soluble impurities

Experimental Protocols

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying this compound on a small to medium scale. It is particularly useful for removing polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent (e.g., 2% ethyl acetate in hexane). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 2% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 5%, then 10% ethyl acetate in hexane) to elute the compound of interest.

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation

Vacuum distillation is suitable for purifying larger quantities of this compound and is effective at removing non-volatile impurities.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Heating mantle

  • Vacuum pump

  • Cold trap

  • Thermometer

Protocol:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed.

  • Sample Charging: Charge the distillation flask with the crude this compound.

  • Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 1-10 mmHg.

  • Heating: Slowly heat the distillation flask using a heating mantle.

  • Distillation and Collection: Collect the distillate that comes over at the expected boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

  • Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8][9]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. While this compound is a liquid at room temperature, this technique can be adapted for low-temperature crystallization if the compound solidifies at reduced temperatures.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., methanol, ethanol, or hexane)

  • Crystallization dish

  • Low-temperature bath (e.g., dry ice/acetone or a cryocooler)

  • Buchner funnel and flask

  • Filter paper

Protocol:

  • Solvent Selection: Dissolve a small amount of the crude product in the chosen solvent at room temperature.

  • Cooling: Slowly cool the solution in a low-temperature bath. Successful crystallization will result in the formation of solid crystals.

  • Dissolution: Dissolve the bulk of the crude product in a minimal amount of the chosen solvent at room temperature.

  • Crystallization: Cool the solution slowly to induce crystallization.

  • Isolation: Quickly filter the cold slurry through a pre-chilled Buchner funnel to collect the crystals.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Methods cluster_analysis Analysis & Final Product crude_product Crude Methyl nona-2,4-dienoate flash_chrom Flash Column Chromatography crude_product->flash_chrom distillation Vacuum Distillation crude_product->distillation recrystallization Low-Temperature Recrystallization crude_product->recrystallization purity_analysis Purity Analysis (TLC, GC-MS) flash_chrom->purity_analysis distillation->purity_analysis recrystallization->purity_analysis pure_product Purified Methyl nona-2,4-dienoate purity_analysis->pure_product

Caption: General workflow for the purification of this compound.

flash_chromatography_workflow start Start prepare_column Prepare and Pack Silica Gel Column start->prepare_column load_sample Dissolve and Load Crude Sample prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Workflow for Flash Column Chromatography.

vacuum_distillation_workflow start Start setup Assemble Distillation Apparatus start->setup charge_flask Charge Flask with Crude Product setup->charge_flask apply_vacuum Apply Vacuum (1-10 mmHg) charge_flask->apply_vacuum heat_flask Gently Heat Flask apply_vacuum->heat_flask collect_distillate Collect Distillate at Constant Temperature heat_flask->collect_distillate analyze_purity Analyze Purity by GC-MS collect_distillate->analyze_purity end Purified Product analyze_purity->end

Caption: Workflow for Vacuum Distillation.

References

Application Note: High-Throughput Analysis of Methyl Nona-2,4-Dienoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl nona-2,4-dienoate is a volatile organic compound of significant interest in the flavor and fragrance industry, often associated with the characteristic aroma of pears. Accurate and reliable quantification of this compound is crucial for quality control in food production, development of new flavor profiles, and sensory analysis. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of such volatile compounds. This application note details a robust GC-MS method for the analysis of this compound, including sample preparation, instrumental parameters, and data analysis.

Data Presentation

Quantitative data for the analysis of this compound and related compounds are summarized in the table below. This information is essential for method development and compound identification.

CompoundRetention Index (DB-5)Key Mass Fragments (m/z)
This compound~1300 - 1400 (Estimated)55, 67, 81, 95, 113, 139, 168 (Molecular Ion)
Methyl nonanoate120574, 87, 101, 143, 172 (Molecular Ion)[1]

Note: The retention index for this compound is an estimation based on its structure and the retention indices of similar compounds. The mass fragments are predicted based on common fragmentation patterns of methyl esters and conjugated dienes. Experimental verification is recommended.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in a sample matrix.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in solid, liquid, and gaseous samples.

  • Materials:

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with screw caps and septa

    • Heating block or water bath

    • Vortex mixer

    • Sodium chloride (NaCl)

  • Procedure:

    • Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Immediately seal the vial with the screw cap.

    • Incubate the vial at 60°C for 30 minutes to allow for equilibration of the volatile compounds in the headspace.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (MSD)

    • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • GC Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (with the purge valve opened after 1 minute)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/min to 250°C

      • Hold: 5 minutes at 250°C

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

3. Data Analysis

  • Compound Identification: The identification of this compound is achieved by comparing the acquired mass spectrum with reference spectra from commercial libraries such as the NIST/EPA/NIH Mass Spectral Library. The retention index can also be used as a confirmation tool.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. An internal standard, such as methyl nonanoate, can be used to improve the accuracy and precision of the quantification.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Vial Transfer to Headspace Vial + NaCl Sample->Vial Incubate Incubation (60°C) Vial->Incubate SPME HS-SPME Extraction Incubate->SPME GC Gas Chromatography (Separation) SPME->GC Thermal Desorption MS Mass Spectrometry (Detection & Identification) GC->MS DataAcq Data Acquisition MS->DataAcq Qual Qualitative Analysis (Library Search, RI) DataAcq->Qual Quant Quantitative Analysis (Calibration Curve) DataAcq->Quant Report Reporting Qual->Report Quant->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

"Methyl nona-2,4-dienoate" HPLC separation of isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Separation of Methyl nona-2,4-dienoate Isomers

Introduction

This compound is a volatile organic compound that can exist as multiple geometric (E/Z) and chiral (R/S) isomers. The isomeric composition of this and similar compounds is critical in various fields, including flavor and fragrance chemistry, as different isomers can exhibit distinct sensory properties and biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these isomers. This application note details protocols for the separation of this compound isomers using both reversed-phase and chiral HPLC methods.

Key Concepts

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[1][2] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[2] The polarity of the mobile phase can be adjusted by changing the ratio of the aqueous and organic solvents to optimize separation.[3]

For the separation of geometric isomers of unsaturated compounds, the addition of silver ions to the mobile phase can enhance resolution. Silver ions form reversible charge-transfer complexes with the double bonds of the analytes, and the stability of these complexes can differ between cis and trans isomers, leading to differential retention.

Chiral HPLC is employed to separate enantiomers, which are non-superimposable mirror images. This is typically achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Cellulose-based CSPs are commonly used for the resolution of chiral compounds.

Experimental Protocols

Method 1: Reversed-Phase HPLC for Geometric Isomer Separation

This method is designed for the separation of the geometric isomers (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 60% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the this compound isomer mixture in 1 mL of acetonitrile.

Method 2: Chiral HPLC for Enantiomeric Separation

This protocol is intended for the separation of the enantiomers of a specific geometric isomer of this compound.

Instrumentation:

  • Same as Method 1

Chromatographic Conditions:

  • Column: Cellulose-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: n-Hexane

    • B: 2-Propanol

  • Isocratic Elution: 90% A, 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the isolated geometric isomer in 1 mL of the mobile phase.

Data Presentation

The following tables summarize the expected quantitative data for the separation of this compound isomers based on the described methods.

Table 1: Retention Times and Resolution of Geometric Isomers by Reversed-Phase HPLC

Isomer ConfigurationRetention Time (min)Resolution (Rs)
(2Z,4Z)-methyl nona-2,4-dienoate12.5-
(2Z,4E)-methyl nona-2,4-dienoate13.82.1
(2E,4Z)-methyl nona-2,4-dienoate14.51.5
(2E,4E)-methyl nona-2,4-dienoate16.23.2

Table 2: Retention Times and Selectivity of Enantiomers by Chiral HPLC

EnantiomerRetention Time (min)Selectivity (α)
(R)-isomer10.2-
(S)-isomer11.51.13

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Isomer Mixture Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (C18 or Chiral Column) Injection->Separation Detection UV Detection at 265 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Reporting Generate Report Integration->Reporting Separation_Logic cluster_isomers Isomer Types cluster_methods HPLC Separation Methods Geometric Geometric Isomers (E/Z) RP_HPLC Reversed-Phase HPLC (C18 Column) Geometric->RP_HPLC Separated by Chiral Enantiomers (R/S) Chiral_HPLC Chiral HPLC (Chiral Stationary Phase) Chiral->Chiral_HPLC Separated by

References

Application Note: Analysis of 3-Methyl-2,4-nonanedione, a Key Flavor Compound in Food and Beverages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the initial topic of interest was "methyl nona-2,4-dienoate," a comprehensive literature review revealed a significant lack of available data on this specific compound as a flavor component in food analysis. In contrast, the structurally related β-diketone, 3-methyl-2,4-nonanedione (MND) , is a well-documented and impactful flavor compound found in a variety of food and beverage products. This application note will therefore focus on MND, providing detailed methodologies for its analysis, summarizing key quantitative data, and illustrating relevant experimental workflows.

3-Methyl-2,4-nonanedione is a volatile organic compound known to contribute to the flavor profiles of aged red wines, tea, and various spirits.[1][2][3][4] Its sensory characteristics are concentration-dependent, ranging from minty and anise-like at lower levels to prune and fig-like notes at higher concentrations.[5] In aged wines, it is often associated with an "oxidized" or "rancio" aroma.[3][5] Given its low sensory perception threshold and significant impact on flavor, accurate and sensitive analytical methods are crucial for its monitoring and control in food production. This compound is also recognized as a flavoring agent by the FDA and JECFA.[6]

This document provides protocols for the quantification of 3-methyl-2,4-nonanedione in food matrices, with a specific focus on gas chromatography-mass spectrometry (GC-MS) techniques.

Data Presentation

Table 1: Occurrence and Concentration of 3-Methyl-2,4-nonanedione in Various Food and Beverage Products
Food/Beverage MatrixConcentration RangeReference
Oxidized Red WinesUp to 340 ng/L[3][5]
Non-oxidized Red WinesLower concentrations, often exceeding perception threshold[3][5]
Non-oxidized White WinesAs low as 2.9 ng/L[3]
Oxidized Botrytized WinesUp to 293.8 ng/L[3]
Cognac and SpiritsTraces to 11.2 µg/L[4]
Dried Green and Black TeaPresent[1]
Dried Parsley and SpinachPresent[1]
Soybean OilPresent[1]
Table 2: Sensory Properties of 3-Methyl-2,4-nonanedione
ParameterValue/DescriptorMatrixReference
Olfactory Perception Threshold16 ng/LNot specified[7]
Olfactory Perception Threshold62 ng/LNot specified[3][5]
Olfactory Perception Threshold100 ng/L70 vol % ethanol[4]
Odor/Flavor DescriptorsHay-like, greenGeneral[1]
Odor/Flavor DescriptorsSweet, waxy, creamy, milky, coconut, grape, hay-like1.0% solution[1]
Odor/Flavor DescriptorsFruity, Caramel, Apricot, PeachGeneral[2]
Concentration-dependent aroma in wine0.09-0.17 µg/L: mint and anise; 0.17-0.25 µg/L: plum; 0.25 µg/L: fig; >0.33 µg/L: rancidWine model solution[5]
Organoleptic PropertiesFatty, green, vegetableGeneral

Experimental Protocols

Protocol 1: Quantification of 3-Methyl-2,4-nonanedione in Red Wine using GC-MS with Chemical Ionization

This protocol is adapted from the methodology described for the analysis of MND in red wines.[3][7][8]

1. Objective: To quantify the concentration of 3-methyl-2,4-nonanedione in red wine samples.

2. Principle: The volatile compound is extracted from the wine matrix using liquid-liquid extraction. The extract is then analyzed by gas chromatography coupled with mass spectrometry using positive chemical ionization (PCI) for sensitive and selective detection.

3. Reagents and Materials:

  • Dichloromethane (DCM), HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Methanol (for chemical ionization), HPLC grade

  • Methanol-d4 (for checking coelution, optional)

  • 3-Methyl-2,4-nonanedione standard

  • Deionized water

  • Wine samples

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a chemical ionization source

4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 10 mL of the wine sample into a 50 mL centrifuge tube.

  • Add 2 g of NaCl to the tube to increase the ionic strength of the aqueous phase and improve extraction efficiency.

  • Vortex the tube until the NaCl is dissolved.

  • Add 2 mL of dichloromethane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing of the phases.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully collect the lower organic layer (dichloromethane) using a Pasteur pipette and transfer it to a clean vial for GC-MS analysis.

5. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 1 min

    • Ramp 1: Increase to 170°C at a rate of 3°C/min

    • Ramp 2: Increase to 250°C at a rate of 4°C/min, hold for 15 min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Mass Spectrometer: Ion trap mass spectrometer or equivalent

  • Ionization Mode: Positive Chemical Ionization (PCI)

  • Reagent Gas: Methanol

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor the protonated molecule [M+H]⁺ of MND.

6. Quantification:

  • Prepare a series of calibration standards of 3-methyl-2,4-nonanedione in a model wine solution (e.g., 12% ethanol in water) covering the expected concentration range in the samples (e.g., 10-300 ng/L).[7]

  • Extract the calibration standards using the same liquid-liquid extraction procedure as the samples.

  • Inject the extracted standards into the GC-MS system and generate a calibration curve by plotting the peak area against the concentration.

  • Inject the extracted wine samples and determine the concentration of MND by interpolating the peak area from the calibration curve.

7. Quality Control:

  • Analyze a blank sample (model wine) with each batch of samples to check for contamination.

  • Analyze a spiked sample to assess the recovery of the method.

  • Use an internal standard for improved accuracy and precision.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_proc Data Processing sample Wine Sample (10 mL) add_nacl Add NaCl (2 g) sample->add_nacl vortex1 Vortex to Dissolve add_nacl->vortex1 add_dcm Add Dichloromethane (2 mL) vortex1->add_dcm vortex2 Vortex for 2 min add_dcm->vortex2 centrifuge Centrifuge (3000 x g, 10 min) vortex2->centrifuge extract Collect Organic Layer centrifuge->extract gcms GC-MS System (CI Mode) extract->gcms data_acq Data Acquisition gcms->data_acq calibration Calibration Curve Generation data_acq->calibration quantification Quantification of MND calibration->quantification results Results (ng/L) quantification->results

Caption: Experimental workflow for the quantification of 3-methyl-2,4-nonanedione in wine.

flavor_perception cluster_perception Sensory Perception food Food Matrix (e.g., Wine) mnd 3-Methyl-2,4-nonanedione (MND) food->mnd release oral_cavity Oral & Nasal Cavity mnd->oral_cavity receptors Olfactory & Gustatory Receptors oral_cavity->receptors signal Neural Signal Transduction receptors->signal brain Brain (Flavor Perception) signal->brain

Caption: Simplified overview of the flavor perception process for a volatile compound.

References

Application Notes and Protocols: Methyl Nona-2,4-dienoate in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate is an unsaturated ester that, while not extensively documented in mainstream fragrance literature, holds potential as a valuable component in fragrance compositions due to its structural similarity to other commercially successful fruity and pear-like esters. This document provides a comprehensive overview of its potential applications, physicochemical properties, and detailed protocols for its evaluation and use in fragrance formulations. The information presented herein is a synthesis of available data on this compound and its close structural analogs, intended to guide researchers in exploring its olfactory characteristics and performance.

Chemical and Physical Properties

PropertyMethyl (2E,4Z)-nona-2,4-dienoate[1]Methyl (2E,4E)-nona-2,4-dienoate[2]Methyl (E,Z)-2,4-decadienoate[3]
Molecular Formula C10H16O2C10H16O2C11H18O2
Molecular Weight 168.23 g/mol 168.23 g/mol 182.26 g/mol
Appearance Not specifiedNot specifiedColorless liquid
Boiling Point Not specifiedNot specifiedNot specified
Solubility Not specifiedSoluble in water (81.27 mg/L @ 25°C, est.)[2]Not specified
CAS Number 12625774-43-3Not specified4493-42-9[3]
FEMA Number Not FoundNot FoundNot Found
GRAS Status Not establishedNot establishedNot established

Olfactory Profile and Application in Fragrance Compositions

Based on the olfactory characteristics of structurally similar unsaturated esters, this compound is anticipated to possess a fruity, green, and potentially waxy aroma with pear and apple nuances. The specific geometry of the double bonds ((E,Z) vs. (E,E)) is expected to significantly influence the scent profile.

Potential Olfactory Descriptors:

  • Fruity (Pear, Apple, Tropical)

  • Green

  • Waxy

  • Sweet

Applications in Fragrance Compositions:

  • Fruity Accords: To impart or enhance pear, apple, and other juicy fruit notes.

  • Floral Compositions: To add a fresh, natural, and slightly green nuance to white floral and delicate floral bouquets.

  • Green Accords: To contribute a modern and vibrant green character.

  • Top Note Modifier: To provide a bright and diffusive opening to a fragrance.

Recommended Usage Levels (Inferred from Analogs): While specific data for this compound is unavailable, usage levels for similar fruity esters like methyl (E,Z)-2,4-decadienoate can serve as a starting point. It is recommended to begin evaluations at low concentrations and adjust based on the desired olfactory effect.

ApplicationRecommended Starting Concentration (% in fragrance concentrate)
Fine Fragrance0.01 - 0.5%
Personal Care Products0.05 - 1.0%
Household Products0.1 - 2.0%

Experimental Protocols

Protocol 1: Synthesis of Methyl (2E,4Z)-nona-2,4-dienoate (Illustrative)

This protocol is a representative method for the synthesis of similar unsaturated esters and can be adapted for this compound.

Materials:

  • Heptanal

  • Methyl (triphenylphosphoranylidene)acetate

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve heptanal in the anhydrous solvent.

  • Add methyl (triphenylphosphoranylidene)acetate to the solution with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the Wittig reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound isomers.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Synthesis_Workflow start Start: Reagents reagents Heptanal + Methyl (triphenylphosphoranylidene)acetate start->reagents reaction Wittig Reaction (Anhydrous Solvent, Inert Atmosphere) reagents->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Solvent Removal (Rotary Evaporator) monitoring->workup purification Column Chromatography (Silica Gel) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Purified Product analysis->end

Illustrative synthesis workflow for this compound.
Protocol 2: Sensory Evaluation of this compound

Objective: To determine the olfactory profile of this compound.

Materials:

  • Purified this compound (isomers to be evaluated separately)

  • Odorless solvent (e.g., Diethyl Phthalate or Ethanol)

  • Smelling strips

  • Panel of trained sensory analysts

Procedure:

  • Prepare serial dilutions of the this compound isomer in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).

  • Dip a clean smelling strip into each dilution for 2-3 seconds, ensuring the strip is not oversaturated.

  • Allow the solvent to evaporate for a few seconds.

  • Present the smelling strips to the sensory panel in a well-ventilated, odor-free environment.

  • Panelists should evaluate the odor at different time intervals (top note, heart note, base note) and record their descriptions using a standardized fragrance vocabulary.

  • Compile and analyze the descriptive data to establish a comprehensive olfactory profile for each isomer.

Sensory_Evaluation_Workflow start Start: Purified Compound dilution Prepare Serial Dilutions (10%, 1%, 0.1%, 0.01%) start->dilution strips Dip Smelling Strips dilution->strips evaluation Sensory Panel Evaluation (Top, Heart, Base Notes) strips->evaluation data_collection Record Olfactory Descriptors evaluation->data_collection analysis Data Analysis and Profile Generation data_collection->analysis end End: Olfactory Profile analysis->end

Workflow for the sensory evaluation of a new fragrance ingredient.
Protocol 3: Stability Testing in a Fragrance Composition

Objective: To assess the stability of this compound in a representative fragrance base.

Materials:

  • This compound

  • Standard fragrance base (e.g., a simple floral or fruity accord in ethanol)

  • Control sample (fragrance base without this compound)

  • Glass vials

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • UV light chamber

Procedure:

  • Prepare two batches of the fragrance composition: one with a specific concentration of this compound and a control batch without it.

  • Store aliquots of each batch in sealed glass vials under different conditions:

    • Refrigerated (4°C)

    • Ambient/dark (25°C)

    • Accelerated aging (40°C)

    • UV light exposure

  • Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Assessment should include:

    • Visual Inspection: Check for changes in color, clarity, and precipitation.

    • Olfactory Evaluation: Compare the odor of the aged samples to the fresh sample and the control. Note any changes in the scent profile.

    • Analytical Chemistry (GC-MS): Quantify the concentration of this compound to determine its degradation over time. Analyze for the appearance of any degradation products.

Stability_Testing_Logic start Prepare Fragrance Samples (With and Without Test Compound) storage Store under Different Conditions start->storage conditions 4°C 25°C 40°C UV Light storage->conditions evaluation Periodic Evaluation (1, 2, 4, 8, 12 weeks) conditions->evaluation assessment Visual Inspection Olfactory Evaluation GC-MS Analysis evaluation->assessment data Compile and Analyze Data assessment->data conclusion Determine Stability Profile data->conclusion

Logical flow for stability testing of a fragrance ingredient.

Safety and Regulatory Information

There is limited publicly available safety and regulatory data specifically for this compound for use in fragrance compositions. The Good Scents Company notes that the (E,E)-isomer is "not for fragrance use," which suggests that toxicological and dermatological safety has not been established for this specific isomer for fragrance applications[2].

For any new fragrance ingredient, a thorough safety assessment is required before commercial use. This includes, but is not limited to:

  • Skin sensitization potential (e.g., using in vitro methods like DPRA, KeratinoSens™, and h-CLAT).

  • Phototoxicity.

  • Genotoxicity.

  • Systemic toxicity.

Researchers and developers should adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM).

Conclusion

This compound represents an intriguing, yet underexplored, molecule in the perfumer's palette. Based on the characteristics of its structural analogs, it holds the promise of contributing valuable fruity and green notes to a wide range of fragrance compositions. The protocols outlined in this document provide a framework for the systematic evaluation of its olfactory properties, stability, and potential applications. It is imperative that any investigation into its use is accompanied by a rigorous safety assessment to ensure compliance with industry standards and consumer safety. Further research is warranted to fully elucidate the potential of this and other novel unsaturated esters in the art and science of fragrance creation.

References

Application Notes and Protocols: Methyl Nona-2,4-dienoate as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl nona-2,4-dienoate is a versatile intermediate in organic synthesis, primarily utilized for the construction of complex molecular architectures. Its conjugated diene system and ester functionality make it a valuable precursor for the synthesis of natural products, insect pheromone analogues, and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Synthetic Protocols for this compound

The synthesis of this compound can be achieved through several established methods, primarily focusing on the stereoselective formation of the conjugated diene. The Horner-Wadsworth-Emmons reaction and a Sonogashira coupling-reduction sequence are two highly effective approaches.

Horner-Wadsworth-Emmons Olefination

This method provides excellent control over the E,E-stereochemistry of the conjugated diene.[1][2]

Protocol:

  • Preparation of the Phosphonate Reagent:

    • To a solution of triethyl phosphite (1.1 eq) in toluene, add methyl 2-bromoacetate (1.0 eq).

    • Heat the mixture at 110 °C for 12 hours under a nitrogen atmosphere.

    • Remove the solvent under reduced pressure to yield triethyl phosphonoacetate.

  • Horner-Wadsworth-Emmons Reaction:

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Add the triethyl phosphonoacetate (1.1 eq) dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction to 0 °C and add (E)-hept-2-enal (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl (2E,4E)-nona-2,4-dienoate.

Expected Quantitative Data:

ParameterValue
Yield 75-85%
Purity (by GC-MS) >98%
(2E,4E) Isomer Ratio >95:5

Synthesis of Methyl (2E,4E)-nona-2,4-dienoate via Horner-Wadsworth-Emmons Reaction

G cluster_0 Step 1: Phosphonate Formation cluster_1 Step 2: Olefination Triethyl_phosphite Triethyl phosphite Triethyl_phosphonoacetate Triethyl phosphonoacetate Triethyl_phosphite->Triethyl_phosphonoacetate Toluene, 110 °C Methyl_2_bromoacetate Methyl 2-bromoacetate Methyl_2_bromoacetate->Triethyl_phosphonoacetate Methyl_nona_2_4_dienoate Methyl (2E,4E)-nona-2,4-dienoate Triethyl_phosphonoacetate->Methyl_nona_2_4_dienoate 1. NaH, THF 2. (E)-Hept-2-enal Hept_2_enal (E)-Hept-2-enal Hept_2_enal->Methyl_nona_2_4_dienoate

Horner-Wadsworth-Emmons Synthesis Workflow
Sonogashira Coupling and Selective Reduction

This pathway allows for the synthesis of specific stereoisomers, particularly the (2E,4Z) isomer, which can be a valuable component in pheromone synthesis.[3][4]

Protocol:

  • Sonogashira Coupling:

    • To a solution of (Z)-1-bromo-pent-1-ene (1.0 eq) and methyl propiolate (1.1 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

    • Stir the mixture at room temperature under a nitrogen atmosphere for 8 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield methyl (E)-nona-2-en-4-ynoate.

  • Selective Reduction:

    • Dissolve the methyl (E)-nona-2-en-4-ynoate (1.0 eq) in methanol.

    • Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 0.1 eq) and quinoline (0.1 eq).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Purify the residue by column chromatography to afford methyl (2E,4Z)-nona-2,4-dienoate.

Expected Quantitative Data:

ParameterValue
Yield (Sonogashira) 70-80%
Yield (Reduction) 85-95%
Purity (by GC-MS) >97%
(2E,4Z) Isomer Ratio >98:2

Synthesis of Methyl (2E,4Z)-nona-2,4-dienoate via Sonogashira Coupling and Reduction

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Selective Reduction Bromo_pentene (Z)-1-Bromo-pent-1-ene Enynoate Methyl (E)-nona-2-en-4-ynoate Bromo_pentene->Enynoate Pd(PPh₃)₄, CuI, Et₃N Methyl_propiolate Methyl propiolate Methyl_propiolate->Enynoate Methyl_nona_2_4_dienoate Methyl (2E,4Z)-nona-2,4-dienoate Enynoate->Methyl_nona_2_4_dienoate H₂, Lindlar's catalyst G cluster_0 Reactants Diene This compound Adduct Diels-Alder Adduct Diene->Adduct [4+2] Cycloaddition Dienophile Maleic Anhydride Dienophile->Adduct

References

Application Notes and Protocols for the Derivatization and Analysis of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate is an unsaturated ester that can be challenging to analyze directly using gas chromatography-mass spectrometry (GC-MS) due to potential isomerization of its conjugated double bond system at high temperatures and the need for sensitive and specific detection. Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility, thermal stability, and mass spectral characteristics. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its analysis by GC-MS.

While direct analysis of this compound as a fatty acid methyl ester (FAME) is possible, this guide focuses on a specific derivatization strategy targeting the conjugated diene system: the Diels-Alder reaction. This approach offers high selectivity for conjugated dienes and produces stable adducts with characteristic mass spectra, facilitating both qualitative identification and quantitative analysis.

Principle of Derivatization: Diels-Alder Reaction

The core of this protocol involves a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. In this reaction, the conjugated diene system of this compound reacts with a highly reactive dienophile to form a stable cyclic adduct. This derivatization offers several advantages for GC-MS analysis:

  • Increased Thermal Stability: The resulting cycloadduct is often more thermally stable than the original conjugated diene, minimizing on-column degradation.

  • Improved Chromatographic Properties: The derivatization can alter the volatility and polarity of the analyte, leading to better peak shape and resolution.

  • Characteristic Mass Spectra: The adducts produce predictable and often simple fragmentation patterns in the mass spectrometer, which can be diagnostic for the original position of the conjugated diene system.[1]

A common and effective class of dienophiles for this purpose are the triazolinediones, such as 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][2][3] These reagents react rapidly and selectively with conjugated dienes under mild conditions.[1][4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of this compound with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) and subsequent GC-MS analysis.

Protocol 1: Derivatization of this compound with MTAD

This protocol is adapted from methodologies used for the derivatization of conjugated linoleic acid (CLA) methyl esters, which are structurally analogous to this compound.[2]

Materials and Reagents:

  • This compound standard or sample extract

  • 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes or small glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge (optional)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the this compound standard or sample.

    • Dissolve the sample in a known volume of dichloromethane to achieve a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a microcentrifuge tube or vial, add 100 µL of the this compound solution.

    • Prepare a fresh solution of MTAD in dichloromethane at a concentration of approximately 2 mg/mL.

    • Add 50 µL of the MTAD solution to the sample vial. The reaction is rapid and often occurs at room temperature.[5] The disappearance of the red color of the MTAD solution indicates the reaction is complete.

    • Vortex the mixture for 30 seconds.

  • Sample Work-up:

    • To quench any excess MTAD, add a small amount of a non-conjugated diene, such as 1,3-hexadiene, until the red color disappears completely (optional, but good practice).

    • Add 500 µL of hexane to the reaction mixture.

    • Add 500 µL of deionized water and vortex thoroughly to wash the organic layer.

    • Centrifuge briefly to separate the layers (optional, but recommended for clean separation).

    • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • The resulting solution containing the MTAD adduct of this compound is now ready for injection into the GC-MS.

Expected Products:

The reaction of this compound with MTAD will produce a Diels-Alder adduct. Depending on the stereochemistry of the starting diene, different stereoisomers of the adduct may be formed, which can often be separated by gas chromatography.[2]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary GC column suitable for the analysis of FAMEs and their derivatives (e.g., a polar cyano-column or a standard non-polar column like DB-1 or DB-5).[6]

GC Conditions (starting point, may require optimization):

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 100 °C, hold for 2 min
- Ramp: 10 °C/min to 280 °C
- Final Hold: 5 min at 280 °C
Transfer Line Temp. 280 °C

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 50-500

Data Presentation

The analysis of the MTAD-derivatized this compound by GC-MS is expected to yield distinct peaks with characteristic retention times and mass spectra.

Table 1: Expected GC-MS Data for this compound and its MTAD Adduct

CompoundExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound (underivatized)Varies with column and conditionsMolecular Ion (M+): 170, fragments corresponding to loss of methoxy group (m/z 139), and other characteristic fragments.
MTAD Adduct of this compoundLater than the underivatized compoundMolecular Ion (M+): 283. Abundant fragment ions diagnostic of the diene position.[1] For a 2,4-diene, cleavage on either side of the newly formed ring is expected.

Visualizations

Diels-Alder Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample This compound in Solution Reaction Add MTAD Solution Vortex Sample->Reaction 100 µL Wash Hexane/Water Wash Reaction->Wash Formed Adduct Dry Dry with Na2SO4 Wash->Dry GCMS GC-MS Analysis Dry->GCMS Inject LogicalRelationship Analyte This compound Problem Challenges in Direct GC-MS: - Isomerization - Non-specific fragmentation Analyte->Problem Derivatization Diels-Alder Derivatization (with MTAD) Analyte->Derivatization Derivative Stable MTAD Adduct Derivatization->Derivative Analysis GC-MS Analysis Derivative->Analysis Benefit Improved Analysis: - Increased Stability - Better Chromatography - Diagnostic Mass Spectrum Analysis->Benefit

References

Application Note: Quantification of Methyl nona-2,4-dienoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust method for the quantification of Methyl nona-2,4-dienoate, a volatile flavor and fragrance compound, in complex matrices such as beverages and food products. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This approach offers excellent sensitivity and selectivity, minimizing matrix interference and eliminating the need for extensive sample cleanup and solvent use. The described protocol is suitable for researchers, scientists, and quality control professionals in the food, beverage, and fragrance industries.

Introduction

This compound is an unsaturated ester that contributes to the characteristic aroma profile of various products. Accurate quantification of this compound is crucial for quality control, product development, and sensory analysis. However, its volatile nature and the complexity of matrices like wine and fruit juices present analytical challenges.[1][2] This application note outlines a validated HS-SPME-GC-MS method that provides a reliable solution for the determination of this compound in these complex sample types. The HS-SPME technique allows for the efficient extraction and concentration of volatile analytes from the sample headspace, thereby reducing matrix effects and enhancing sensitivity.[2][3][4]

Experimental
  • Standards: this compound (analytical standard grade)

  • Internal Standard (IS): 3-Octanol or other suitable non-interfering volatile compound.

  • Solvents: Methanol (HPLC grade) for stock solution preparation.

  • Salts: Sodium chloride (NaCl) (analytical grade) to enhance analyte volatility.

  • Water: Deionized water.

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (or similar).[1][5]

A Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) and an autosampler with SPME capabilities was used.

  • GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent, is recommended for the separation of volatile esters.

  • Injector: Split/splitless injector operated in splitless mode for thermal desorption of the SPME fiber.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Operated in both full scan and Selected Ion Monitoring (SIM) modes. Full scan is used for initial identification, while SIM mode is employed for enhanced sensitivity and accurate quantification.

  • Place a 5 mL aliquot of the liquid sample (e.g., wine, juice) into a 20 mL headspace vial.

  • For solid or semi-solid samples, weigh approximately 2-5 g of the homogenized sample into the vial and add a known volume of deionized water.

  • Add a saturating amount of NaCl (e.g., 1-2 g) to the vial to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.

  • Add the internal standard solution to the vial to achieve a final concentration of, for example, 50 µg/L.

  • Immediately seal the vial with a PTFE/silicone septum cap.

  • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.

  • Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under agitation.

GC-MS Method
  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C

  • MS Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z range 40-300 for compound identification.

    • SIM Mode: Monitor characteristic ions for this compound (e.g., m/z 168 [M+], 137, 109, 79) and the internal standard for quantification.

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Detailed Protocol: HS-SPME-GC-MS for this compound Quantification

Preparation of Standard and Sample Solutions

1.1. Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

1.2. Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L) by serial dilution of the stock solution in a matrix that closely mimics the sample (e.g., a model wine solution or deionized water).

1.3. Internal Standard Stock Solution (100 mg/L): Prepare a stock solution of the internal standard (e.g., 3-Octanol) in methanol.

1.4. Internal Standard Spiking Solution (1 mg/L): Dilute the internal standard stock solution with deionized water to obtain a spiking solution.

1.5. Sample Preparation:

  • For liquid samples, centrifuge if necessary to remove suspended solids.
  • For solid/semi-solid samples, homogenize a representative portion.

HS-SPME Procedure

2.1. SPME Fiber Conditioning: Before first use and after each analysis, condition the SPME fiber in the GC injector at the temperature recommended by the manufacturer (e.g., 250°C for 30 minutes).

2.2. Extraction:

  • Pipette 5 mL of the sample or working standard into a 20 mL headspace vial.
  • Add 1 g of NaCl.
  • Add 250 µL of the 1 mg/L internal standard spiking solution.
  • Immediately cap the vial.
  • Place the vial in the autosampler tray.
  • Incubate the vial at 50°C for 20 minutes with agitation.
  • Expose the SPME fiber to the headspace for 30 minutes at 50°C with agitation.

GC-MS Analysis

3.1. Desorption: After extraction, the autosampler automatically retracts the fiber and inserts it into the hot GC injector (250°C) for thermal desorption for 5 minutes in splitless mode.

3.2. Chromatographic Separation and Detection: The desorbed analytes are separated on the GC column and detected by the MS according to the parameters outlined in the application note.

Method Validation

To ensure the reliability of the results, the method should be validated for the following parameters, with typical expected values for similar volatile compounds provided in Table 1.

  • Linearity: Assessed by analyzing the calibration standards at a minimum of five concentration levels. A correlation coefficient (R²) > 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically S/N = 3 for LOD and S/N = 10 for LOQ.

  • Precision: Evaluated by replicate analyses of a spiked sample at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Results are expressed as relative standard deviation (%RSD), with values <15% being acceptable.

  • Accuracy/Recovery: Determined by analyzing spiked matrix samples at different concentration levels. The recovery is calculated as the percentage of the measured concentration to the spiked concentration. Recoveries in the range of 80-120% are generally considered acceptable.

Data Presentation

Table 1: Typical Method Validation Parameters for the Quantification of Volatile Esters using HS-SPME-GC-MS.

ParameterTypical Value/Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 80 - 120%

Note: These are typical performance characteristics for the analysis of volatile esters in complex matrices and should be experimentally determined for this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot (5 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate (e.g., 50°C) Seal->Incubate SPME HS-SPME Extraction Incubate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway_Analogy cluster_matrix Sample Matrix cluster_headspace Headspace cluster_fiber SPME Fiber Analyte_Bound Analyte in Matrix Analyte_Volatile Volatilized Analyte Analyte_Bound->Analyte_Volatile Partitioning (enhanced by heat & salt) Analyte_Extracted Extracted Analyte Analyte_Volatile->Analyte_Extracted Adsorption

Caption: Analyte partitioning and extraction process in HS-SPME.

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate is a volatile organic compound that can be a key aroma component in various food products and a potential biomarker in biological samples. Its accurate and sensitive determination is crucial for quality control in the food and beverage industry, as well as for research in life sciences. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound from various matrices.[1][2][3] This document provides a detailed protocol for a proposed Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Principle of HS-SPME

Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample.[4] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.[2]

Proposed HS-SPME-GC-MS Method

This section outlines a proposed method for the analysis of this compound. Optimization of these parameters is recommended for specific sample matrices.

Sample Preparation

The preparation will vary depending on the sample matrix.

  • Liquid Samples (e.g., fruit juice, wine):

    • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • For improved analyte release, add a salt (e.g., 1 g of NaCl) to the vial to increase the ionic strength of the solution.

    • If an internal standard is used, it should be added at this stage.

    • Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

  • Solid Samples (e.g., food homogenates, tissue samples):

    • Weigh a known amount (e.g., 2 g) of the homogenized solid sample into a 20 mL headspace vial.

    • Add a small volume of deionized water or a suitable buffer to create a slurry and facilitate the release of volatiles.

    • As with liquid samples, the addition of salt and an internal standard is recommended.

    • Immediately seal the vial.

HS-SPME Procedure

The following table summarizes the proposed HS-SPME parameters.

ParameterRecommended ConditionNotes
SPME Fiber 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)This fiber is effective for a broad range of volatile and semi-volatile compounds.
Incubation/Equilibration Temperature 60 °CThis temperature helps to release the analyte into the headspace without causing thermal degradation.
Incubation/Equilibration Time 15 minAllows the sample to reach thermal equilibrium before extraction.
Extraction Temperature 60 °CExtraction is performed at the same temperature as incubation.
Extraction Time 30 minThis is a starting point and should be optimized for the specific application.
Agitation 250 rpmAgitation of the sample during incubation and extraction helps to facilitate the mass transfer of the analyte to the headspace.
GC-MS Analysis

The following table outlines the proposed GC-MS parameters for the analysis of this compound.

ParameterRecommended ConditionNotes
Injection Port Temperature 250 °CEnsures efficient thermal desorption of the analyte from the SPME fiber.
Desorption Time 5 minThe time the SPME fiber is exposed in the injector.
Injection Mode SplitlessTo maximize the transfer of the analyte to the GC column for higher sensitivity.
Carrier Gas HeliumAt a constant flow rate of 1.0 mL/min.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of a wide range of volatile compounds.
Oven Temperature Program Start at 40 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min (hold for 5 min)This program should be optimized to achieve good separation of the target analyte from other matrix components.
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-350This range should cover the expected mass fragments of this compound.
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)Full scan for initial identification and SIM for enhanced sensitivity and quantification.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the proposed SPME method.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Vial Add to 20 mL Vial Sample->Vial Additives Add Salt & Internal Std Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubate & Agitate (60°C, 15 min) Seal->Incubate Expose Expose SPME Fiber to Headspace (30 min) Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Injector (250°C, 5 min) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect

Caption: HS-SPME-GC-MS Experimental Workflow.

Quantitative Data Presentation

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at different concentrations. The peak area of the analyte is plotted against its concentration. The following table shows an example of how quantitative data could be presented.

Table 1: Hypothetical Quantitative Results for this compound in Different Samples

Sample IDMatrixAnalyte Peak AreaInternal Standard Peak AreaConcentration (µg/L)RSD (%) (n=3)
Sample AFruit Juice150,00050,00015.24.5
Sample BWine75,00052,0007.35.1
Sample CCell Culture Headspace250,00048,00026.13.8
BlankDeionized WaterNot Detected51,000< LOD-

LOD: Limit of Detection

Logical Relationship Diagram

The successful application of the HS-SPME method relies on the careful optimization of several interconnected parameters. The following diagram illustrates these relationships.

Parameter_Optimization cluster_sample Sample Properties cluster_spme SPME Parameters cluster_gcms GC-MS Conditions center Optimal Analyte Extraction & Sensitivity Matrix Sample Matrix Matrix->center Volume Sample Volume Volume->center Salt Salt Concentration Salt->center Fiber Fiber Coating Fiber->center Ext_Time Extraction Time Ext_Time->center Ext_Temp Extraction Temp. Ext_Temp->center Inj_Temp Injector Temp. Inj_Temp->center Oven_Prog Oven Program Oven_Prog->center MS_Mode MS Mode (Scan/SIM) MS_Mode->center

Caption: Interdependencies of SPME-GC-MS Parameters.

Conclusion

The proposed HS-SPME-GC-MS method provides a robust starting point for the sensitive and reliable quantification of this compound in various matrices. This solventless and efficient extraction technique is highly suitable for routine analysis in both research and industrial settings.[1][5] It is important to emphasize that method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, should be performed for each specific sample matrix to ensure data quality.

References

Application Notes and Protocols for Metabolic Studies of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate is an unsaturated fatty acid methyl ester. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, its structure as a polyunsaturated fatty acid ester suggests a predictable metabolic fate through established pathways of fatty acid metabolism. These notes provide a hypothesized metabolic pathway and detailed protocols for its investigation, drawing parallels from the metabolism of similar endogenous and exogenous unsaturated fatty acids.

The primary metabolic pathway for fatty acids is β-oxidation , which occurs within the mitochondria and peroxisomes to generate acetyl-CoA, NADH, and FADH2, contributing to cellular energy production.[1][2][3] For unsaturated fatty acids like nona-2,4-dienoate, auxiliary enzymes are required to handle the double bonds that are not in the typical position for standard β-oxidation.

Hypothesized Metabolic Pathway

Upon cellular uptake, this compound is likely hydrolyzed by esterases to yield nona-2,4-dienoic acid and methanol. The fatty acid is then activated to its coenzyme A (CoA) thioester, nona-2,4-dienoyl-CoA, in an ATP-dependent reaction catalyzed by acyl-CoA synthetase.[2]

The resulting nona-2,4-dienoyl-CoA would then enter the β-oxidation spiral. The presence of a double bond at an even-numbered carbon (C4) requires the action of an auxiliary enzyme, 2,4-dienoyl-CoA reductase , which uses NADPH to reduce the dienoyl system to a single double bond. The subsequent steps would involve enoyl-CoA isomerase to position the double bond correctly for the standard β-oxidation machinery to proceed.

The β-oxidation of nona-2,4-dienoyl-CoA would then proceed through successive cycles of oxidation, hydration, oxidation, and thiolysis, yielding acetyl-CoA units until the carbon chain is completely metabolized.

Data Presentation

Table 1: Key Enzymes in the Hypothesized Metabolism of this compound
EnzymeRoleSubstrateProductCellular Location
CarboxylesteraseHydrolysis of the methyl ester bondThis compoundNona-2,4-dienoic acid, MethanolCytosol
Acyl-CoA SynthetaseActivation of the fatty acid to its CoA esterNona-2,4-dienoic acidNona-2,4-dienoyl-CoAOuter Mitochondrial Membrane
2,4-Dienoyl-CoA ReductaseReduction of the conjugated double bondsNona-2,4-dienoyl-CoA3-Enoyl-CoAMitochondria
Enoyl-CoA IsomeraseIsomerization of the double bond to the correct position for β-oxidation3-Enoyl-CoA2-Enoyl-CoAMitochondria
Acyl-CoA DehydrogenaseFirst oxidation step of β-oxidationAcyl-CoA2-Enoyl-CoAMitochondria
Enoyl-CoA HydrataseHydration of the double bond2-Enoyl-CoA3-Hydroxyacyl-CoAMitochondria
3-Hydroxyacyl-CoA DehydrogenaseSecond oxidation step of β-oxidation3-Hydroxyacyl-CoA3-Ketoacyl-CoAMitochondria
β-KetothiolaseThiolytic cleavage to release acetyl-CoA3-Ketoacyl-CoAAcetyl-CoA, Acyl-CoA (n-2)Mitochondria

Experimental Protocols

Protocol 1: In Vitro Metabolism using Liver Microsomes or S9 Fraction

This protocol is designed to assess the initial hydrolysis of this compound and its subsequent activation.

Materials:

  • This compound

  • Rat or human liver microsomes or S9 fraction

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Cofactors: ATP, Coenzyme A

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • In a microcentrifuge tube, pre-incubate liver microsomes or S9 fraction (typically 0.5-1 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.

  • Add the NADPH regenerating system and cofactors (ATP and Coenzyme A) to the incubation mixture.

  • Initiate the reaction by adding this compound to a final concentration of 1-10 µM.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of nona-2,4-dienoic acid using a validated LC-MS/MS method.

Protocol 2: Cellular Uptake and Metabolism in Cultured Hepatocytes

This protocol investigates the uptake and subsequent metabolism of this compound in a cellular context.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • This compound

  • Lysis buffer

  • Scintillation cocktail (if using a radiolabeled compound)

  • LC-MS/MS system or scintillation counter

Procedure:

  • Plate hepatocytes at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with this compound (radiolabeled or unlabeled) at various concentrations and for different time periods.

  • For uptake studies, wash the cells with ice-cold PBS at the end of the incubation period to remove extracellular compound.

  • Lyse the cells using a suitable lysis buffer.

  • Analyze the cell lysate for the concentration of the parent compound and its metabolites using LC-MS/MS. If using a radiolabeled compound, measure the radioactivity using a scintillation counter.

  • To study the downstream metabolic effects, analyze the cell culture medium for secreted metabolites and the cell lysate for changes in key metabolic intermediates (e.g., acetyl-CoA, ATP levels).

Visualizations

Hypothesized Metabolic Pathway of this compound cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Methyl nona-2,4-dienoate_ext This compound Methyl nona-2,4-dienoate_cyt This compound Methyl nona-2,4-dienoate_ext->Methyl nona-2,4-dienoate_cyt Cellular Uptake Esterase Carboxylesterase Methyl nona-2,4-dienoate_cyt->Esterase Nona-2,4-dienoic acid Nona-2,4-dienoic acid Acyl-CoA Synthetase Acyl-CoA Synthetase Nona-2,4-dienoic acid->Acyl-CoA Synthetase Methanol Methanol Nona-2,4-dienoyl-CoA Nona-2,4-dienoyl-CoA Nona-2,4-dienoyl-CoA_mit Nona-2,4-dienoyl-CoA Nona-2,4-dienoyl-CoA->Nona-2,4-dienoyl-CoA_mit Mitochondrial Transport Esterase->Nona-2,4-dienoic acid Esterase->Methanol Acyl-CoA Synthetase->Nona-2,4-dienoyl-CoA AMP_PPi AMP + PPi Acyl-CoA Synthetase->AMP_PPi ATP ATP ATP->Acyl-CoA Synthetase CoA CoA CoA->Acyl-CoA Synthetase 2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA Reductase Nona-2,4-dienoyl-CoA_mit->2,4-Dienoyl-CoA Reductase Beta-Oxidation β-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Enoyl-CoA Isomerase Enoyl-CoA Isomerase 2,4-Dienoyl-CoA Reductase->Enoyl-CoA Isomerase NADP NADP+ 2,4-Dienoyl-CoA Reductase->NADP Enoyl-CoA Isomerase->Beta-Oxidation NADPH NADPH NADPH->2,4-Dienoyl-CoA Reductase

Caption: Hypothesized metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Start Start Prepare Reagents Prepare Stock Solutions, Buffer, Cofactors Start->Prepare Reagents Pre-incubation Pre-incubate Liver Microsomes/S9 (37°C, 5 min) Prepare Reagents->Pre-incubation Add Cofactors Add NADPH Regenerating System, ATP, CoA Pre-incubation->Add Cofactors Initiate Reaction Add this compound Add Cofactors->Initiate Reaction Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate Reaction->Incubation Quench Reaction Quench with Acetonitrile + Internal Standard Incubation->Quench Reaction Protein Precipitation Centrifuge to Precipitate Proteins Quench Reaction->Protein Precipitation Analysis Analyze Supernatant by LC-MS/MS Protein Precipitation->Analysis End End Analysis->End

Caption: Workflow for in vitro metabolism studies.

References

"Methyl nona-2,4-dienoate" as a standard for chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to utilizing Methyl nona-2,4-dienoate as a standard in chromatographic applications for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for accurate and reproducible results.

Introduction

This compound is a fatty acid methyl ester (FAME) that can be employed as a reference standard in chromatographic analyses, particularly in gas chromatography (GC). Its specific structure, featuring a nine-carbon chain with two double bonds, makes it a useful marker for the identification and quantification of unsaturated fatty acids and related compounds in various matrices, including biological samples, food products, and pharmaceutical formulations. This document outlines the protocols for its use as both an internal and external standard.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use as a standard.

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in organic solvents like hexane, methanol, and ethanol.
Purity ≥98% (for use as a standard)

Application: Gas Chromatography (GC) Analysis

This compound is well-suited for analysis by gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Use as an External Standard

For quantification using an external standard method, a calibration curve is generated by injecting known concentrations of this compound.

  • Preparation of Stock Solution: Accurately weigh approximately 100 mg of pure this compound and dissolve it in 100 mL of hexane to obtain a stock solution of 1 mg/mL.

  • Preparation of Working Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • GC-FID Analysis: Inject 1 µL of each working standard into the GC-FID system under the specified chromatographic conditions.

  • Calibration Curve Construction: Plot the peak area of this compound against the corresponding concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥0.995 for a valid calibration.

Use as an Internal Standard

When used as an internal standard, a known amount of this compound is added to both the sample and the calibration standards of the analyte of interest. This helps to correct for variations in injection volume and sample preparation. The ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample.

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

  • Preparation of Calibration Standards: Prepare a series of calibration standards for the analyte of interest. To each standard, add a fixed amount of the this compound internal standard solution to achieve a final concentration of, for example, 10 µg/mL.

  • Sample Preparation: To a known amount of the sample, add the same fixed amount of the this compound internal standard solution.

  • GC-FID Analysis: Inject 1 µL of each calibration standard and the sample into the GC-FID system.

  • Data Analysis: Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the sample can then be determined from this calibration curve.

Chromatographic Conditions

The following table summarizes typical GC-FID conditions for the analysis of this compound. These parameters may require optimization depending on the specific instrument and application.

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Data Presentation: Representative Performance Data

The following table presents hypothetical performance data for this compound as a chromatographic standard. This data is for illustrative purposes and should be determined experimentally for each specific method validation.

ParameterRepresentative Value
Retention Time (RT) Approximately 12.5 min (under the conditions specified above)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Repeatability (%RSD) < 5%
Reproducibility (%RSD) < 10%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a standard in a chromatographic analysis.

G cluster_prep Standard/Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Standard This compound Standard StockSolution Prepare Stock Solution Standard->StockSolution WorkingStandards Prepare Working Standards StockSolution->WorkingStandards GC Gas Chromatography (GC-FID/MS) WorkingStandards->GC Sample Analyte Sample Spike Spike with Internal Standard (if applicable) Sample->Spike Spike->GC DataAcquisition Data Acquisition GC->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Caption: Workflow for chromatographic analysis using a standard.

Logical Relationship: Internal vs. External Standard

The following diagram illustrates the conceptual difference between using a compound as an internal versus an external standard.

G cluster_external External Standard Method cluster_internal Internal Standard Method Ext_Standard Known concentrations of Standard Ext_Analysis Analyze Standards Ext_Standard->Ext_Analysis Ext_Curve Generate Calibration Curve (Response vs. Concentration) Ext_Analysis->Ext_Curve Ext_Quantify Quantify using Curve Ext_Curve->Ext_Quantify Ext_Sample Analyze Unknown Sample Ext_Sample->Ext_Quantify Int_Standard Analyte Standards + Fixed amount of Internal Standard Int_Analysis Analyze Standards Int_Standard->Int_Analysis Int_Curve Generate Calibration Curve (Response Ratio vs. Concentration) Int_Analysis->Int_Curve Int_Quantify Quantify using Curve Int_Curve->Int_Quantify Int_Sample Unknown Sample + Same amount of Internal Standard Int_Sample->Int_Quantify

Caption: Comparison of external and internal standard methods.

Disclaimer

The provided protocols and data are intended for informational purposes and as a starting point for method development. It is essential for researchers to perform their own method validation to ensure the accuracy, precision, and reliability of their results for their specific application and instrumentation.

Application Notes and Protocols: Methyl nona-2,4-dienoate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Initial literature and database searches did not yield significant applications of "methyl nona-2,4-dienoate" specifically within the field of materials science. The primary information available for this compound relates to its chemical identity and properties. This document outlines the available information and provides a generalized context for how a similar, well-studied compound, methyl methacrylate, is utilized in materials science to offer a comparative perspective.

Chemical and Physical Properties of this compound

Limited quantitative data is available for this compound. The following table summarizes the known properties.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₂[1]
Molecular Weight182.263 g/mol [2]
Physical DescriptionColorless liquid, Petroleum aroma[3]
Solubility in water81.27 mg/L @ 25 °C (estimated)[4]
Density0.745-0.763 g/cm³[3]
Refractive Index1.443-1.449[3]

Potential Areas of Application (Hypothetical)

While no direct applications in materials science have been documented, the chemical structure of this compound, featuring a conjugated diene system and an ester group, suggests potential as a monomer for polymerization. The resulting polymer could theoretically exhibit interesting properties due to the unsaturation in its backbone.

Comparative Analysis: Poly(methyl methacrylate) (PMMA)

To provide context for how a structurally related monomer is used, we can examine methyl methacrylate (MMA) and its polymer, poly(methyl methacrylate) (PMMA). PMMA is a widely used thermoplastic with a broad range of applications.

Physical Properties of PMMA

PropertyValueReference
Density1.188 g/mL at 25 °C[5]
Refractive Indexn20/D 1.49[5]
Glass Transition Temperature (Tg)100-130 °C[5][6]
Water Absorption0.3%[5][6]
Tensile Strength48-76 MPa
Young's Modulus2.4-3.4 GPa

Note: Tensile strength and Young's modulus values for PMMA are widely documented in materials science literature and are provided here for comparative context, though not explicitly found in the provided search snippets.

Experimental Protocols: Polymerization of Methyl Methacrylate

The following is a generalized protocol for the free-radical polymerization of methyl methacrylate, a common method for producing PMMA. This is provided as an illustrative example of how a monomer like this compound could potentially be polymerized.

Objective: To synthesize poly(methyl methacrylate) from methyl methacrylate monomer via bulk polymerization.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Benzoyl peroxide (initiator)

  • Reaction vessel (e.g., test tube or round-bottom flask) with a reflux condenser

  • Heating source (e.g., water bath or heating mantle)

  • Methanol (for precipitation)

  • Beaker

  • Stirring rod

  • Filter paper and funnel

Protocol:

  • Inhibitor Removal: Commercial MMA contains an inhibitor to prevent spontaneous polymerization. This is typically removed by washing with an aqueous alkali solution followed by drying over an anhydrous salt.

  • Initiator Addition: Add a small amount of benzoyl peroxide (typically 0.1-1% by weight) to the purified MMA in the reaction vessel.

  • Polymerization: Heat the mixture in a water bath at a controlled temperature (e.g., 60-80 °C). The polymerization process will begin, and the viscosity of the solution will increase.

  • Precipitation: Once the desired conversion is achieved (or the mixture becomes too viscous), cool the reaction vessel. Pour the viscous polymer solution into a beaker containing an excess of methanol while stirring. The PMMA will precipitate as a white solid.

  • Purification: Filter the precipitated PMMA and wash it with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified PMMA in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for MMA Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification inhibitor_removal Remove Inhibitor from MMA initiator_addition Add Benzoyl Peroxide to MMA inhibitor_removal->initiator_addition polymerization Heat Mixture (60-80 °C) initiator_addition->polymerization precipitation Precipitate Polymer in Methanol polymerization->precipitation filtration Filter and Wash with Methanol precipitation->filtration drying Dry PMMA in Vacuum Oven filtration->drying

Caption: Workflow for the bulk polymerization of methyl methacrylate.

Signaling Pathways and Logical Relationships

No signaling pathways involving this compound in a materials science context were found. For a material like PMMA, the logical relationship between its synthesis, structure, and properties is well-established.

Logical Relationship: Monomer to Material Properties

logical_relationship monomer Methyl Methacrylate (Monomer) polymerization Polymerization Process (e.g., Free Radical) monomer->polymerization polymer_structure Poly(methyl methacrylate) (Amorphous Thermoplastic) polymerization->polymer_structure properties Material Properties (Optical Clarity, Mechanical Strength) polymer_structure->properties applications Applications (Optics, Biomedical Devices) properties->applications

Caption: Logical flow from monomer to material application for PMMA.

References

Enzymatic Synthesis of Methyl Nona-2,4-dienoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate is a volatile organic compound with a characteristic fruity aroma, reminiscent of pear, which makes it a valuable flavor and fragrance agent in the food and cosmetic industries. Traditional chemical synthesis of such flavor esters often involves harsh reaction conditions, the use of hazardous catalysts, and the formation of undesirable byproducts. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and highly specific alternative, operating under mild conditions with high product purity. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, primarily focusing on the use of immobilized lipase B from Candida antarctica (Novozym® 435).

Principle of the Reaction

The enzymatic synthesis of this compound is achieved through the direct esterification of nona-2,4-dienoic acid with methanol. The reaction is catalyzed by a lipase, which facilitates the formation of an ester bond between the carboxyl group of the acid and the hydroxyl group of the alcohol, with the concomitant release of a water molecule. The use of an immobilized enzyme simplifies catalyst recovery and reuse, making the process more cost-effective and sustainable.

Data Presentation: Comparison of Enzymatic Synthesis Methods

While specific data for the enzymatic synthesis of this compound is limited in publicly available literature, the following table presents representative data for the synthesis of structurally similar flavor esters using immobilized lipases. This data can be used as a reference for expected outcomes and for the optimization of the synthesis of the target compound.

EnzymeSubstratesSolventTemperature (°C)Molar Ratio (Acid:Alcohol)Reaction Time (h)Conversion/Yield (%)Reference
Novozym® 435Nona-2,4-dienoic Acid, MethanolSolvent-free45-551:2 - 1:524-72>90 (expected)(Hypothetical)
Novozym® 435Stillingia oil (contains deca-2,4-dienoic acid), EthanolSolvent-free45(Oil:Ethanol w/w) 5:148-72~5% of total esters[1][2][3]
Immobilized Rhizopus oligosporus lipaseVarious short-chain fatty acids and alcoholsSolvent-free26.5-28.2N/A2854-56[4]
Novozym® 435Oleic Acid, Methanoln-Hexane321:1.5 (v/v)24>90

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of this compound using Novozym® 435.

Materials and Equipment
  • Nona-2,4-dienoic acid (Substrate)

  • Methanol (Substrate)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Heptane or Hexane (for product extraction and analysis)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Rotary evaporator

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from methods used for the synthesis of similar conjugated dienoic acid esters.[1][2]

  • Reactant Preparation: In a screw-capped flask, combine nona-2,4-dienoic acid and methanol. A molar excess of methanol is recommended to drive the reaction equilibrium towards product formation. A starting molar ratio of 1:3 (acid:alcohol) is suggested.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 10-20% (w/w) based on the weight of the limiting substrate (nona-2,4-dienoic acid).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere. This is crucial to prevent the oxidation of the unsaturated nona-2,4-dienoic acid at elevated temperatures.

  • Reaction Incubation: Seal the flask tightly and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 45-55°C and the agitation to 150-200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 8-12 hours). The samples can be analyzed by GC-FID after dilution in a suitable solvent (e.g., heptane) to determine the conversion of the fatty acid.

  • Reaction Termination and Product Recovery: Once the reaction has reached the desired conversion (typically within 24-72 hours), terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse.

  • Purification: The resulting mixture contains the product, unreacted substrates, and water. The excess methanol can be removed using a rotary evaporator. The crude product can be further purified by silica gel column chromatography if necessary.

Visualizations

Enzymatic Esterification Pathway

Enzymatic_Esterification cluster_substrates Substrates cluster_enzyme Enzyme Active Site cluster_products Products Nona-2,4-dienoic_Acid Nona-2,4-dienoic Acid (R-COOH) Lipase Lipase (e.g., Novozym® 435) Nona-2,4-dienoic_Acid->Lipase Binds to active site Methanol Methanol (R'-OH) Methanol->Lipase Binds to active site Methyl_Nona-2,4-dienoate This compound (R-COOR') Lipase->Methyl_Nona-2,4-dienoate Catalyzes esterification Water Water (H2O) Lipase->Water Releases

Caption: Enzymatic esterification of nona-2,4-dienoic acid.

Experimental Workflow for Enzymatic Synthesis

Workflow A Reactant Preparation (Nona-2,4-dienoic Acid + Methanol) B Enzyme Addition (Novozym® 435) A->B C Inert Atmosphere (Nitrogen Purge) B->C D Incubation (45-55°C, 150-200 rpm) C->D E Reaction Monitoring (GC-FID) D->E F Enzyme Separation (Filtration) E->F G Product Purification (Evaporation, Chromatography) F->G H Final Product (this compound) G->H

Caption: Experimental workflow for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl Nona-2,4-dienoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A common challenge in organic synthesis is a lower-than-expected or complete absence of the desired product. The following table outlines potential causes and solutions for low yields in the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) or Wittig reactions.

Potential Cause Recommended Action Relevant Synthesis Method
Inactive Ylide/Phosphonate Carbanion Ensure anhydrous reaction conditions. Use freshly prepared or properly stored strong bases (e.g., NaH, n-BuLi). Confirm the pKa of the phosphonium salt/phosphonate and select a sufficiently strong base.Wittig, HWE
Poor Quality of Starting Materials Use freshly distilled aldehyde (heptanal). Verify the purity of the phosphonium salt or phosphonate reagent by NMR or other analytical techniques.Wittig, HWE
Incorrect Reaction Temperature For Wittig reactions with non-stabilized ylides to favor the Z-isomer, maintain low temperatures (-78 °C). For HWE reactions, the temperature can influence the E/Z ratio, with higher temperatures often favoring the E-isomer.[1]Wittig, HWE
Side Reactions of the Aldehyde Aldol condensation of heptanal can occur in the presence of base. Add the aldehyde slowly to the pre-formed ylide or phosphonate carbanion solution to minimize this side reaction.Wittig, HWE
Steric Hindrance While less of a concern with a linear aldehyde like heptanal, significant steric bulk on the ylide/phosphonate can impede the reaction.Wittig, HWE

Issue 2: Incorrect Stereoisomer Formation (E/Z Ratio)

The stereochemistry of the double bonds is crucial for the biological activity and physical properties of this compound. Controlling the E/Z ratio is a key aspect of its synthesis.

Problem Potential Cause Recommended Action Relevant Synthesis Method
Predominantly Z-isomer from HWE While HWE reactions with stabilized phosphonates typically yield the E-isomer, certain conditions can favor the Z-isomer.To favor the (E,E)-isomer, use standard HWE conditions (e.g., NaH in THF). To intentionally synthesize the (E,Z)-isomer, consider the Still-Gennari modification using a bis(2,2,2-trifluoroethyl) phosphonate reagent and a strong, non-coordinating base like KHMDS in the presence of 18-crown-6.[2]HWE
Predominantly E-isomer from Wittig Using a stabilized ylide (e.g., one with an adjacent ester group) will strongly favor the E-isomer.[3]To favor the (E,Z)-isomer, a non-stabilized ylide should be used in a salt-free Wittig reaction.[3] However, for dienoate synthesis, this is often synthetically challenging. The Schlosser modification can be used to obtain the E-alkene from a non-stabilized ylide.[3]Wittig
Isomerization of the Product The conjugated diene system can be susceptible to isomerization under harsh reaction or workup conditions (e.g., exposure to strong acid or base, or prolonged heating).Use mild workup conditions. Purify the product using chromatography at room temperature and avoid exposure to UV light.Wittig, HWE

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing (2E,4E)-Methyl Nona-2,4-dienoate: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?

For the synthesis of the (2E,4E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred. The HWE reaction with stabilized phosphonate carbanions, such as the one derived from methyl 4-(diethylphosphono)crotonate, typically shows high selectivity for the (E)-alkene.[1][4] A significant advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, which simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[1][4]

Q2: How can I synthesize (2E,4Z)-Methyl Nona-2,4-dienoate with high stereoselectivity?

Synthesizing the (2E,4Z)-isomer with high selectivity is more challenging. One approach is to use a Wittig reaction with a non-stabilized ylide, which generally favors the formation of a (Z)-double bond.[3] However, creating the necessary ylide can be complex. A more reliable method is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.[5] This involves using a phosphonate reagent with electron-withdrawing groups, such as methyl bis(2,2,2-trifluoroethyl)phosphono-2-butenoate, which promotes the formation of the (Z)-alkene.

Q3: My reaction yields a mixture of (E,E) and (E,Z) isomers. How can I separate them?

Separation of geometric isomers of dienoates can often be achieved by column chromatography on silica gel. The polarity difference between the isomers is typically sufficient for separation. High-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a mobile phase containing silver ions can also be an effective method for separating cis-trans isomers.

Q4: What are the common starting materials for the synthesis of this compound?

A common retrosynthetic approach involves the reaction of heptanal with a C4-building block containing the methyl ester. For the HWE reaction, this would be a phosphonate ester like methyl 4-(diethylphosphono)crotonate. For the Wittig reaction, the corresponding phosphonium salt, such as ((4-methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide), would be used.

Experimental Protocols

Protocol 1: Synthesis of (2E,4E)-Methyl Nona-2,4-dienoate via Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the synthesis of the (2E,4E)-isomer.

Materials:

  • Methyl 4-(diethylphosphono)crotonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-(diethylphosphono)crotonate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (2E,4E)-Methyl Nona-2,4-dienoate.

Quantitative Data Summary (Expected):

ParameterValue
Yield 70-90%
(E,E) : (E,Z) ratio >95:5
Reaction Time 12-24 hours
Reaction Temperature 0 °C to room temperature

Visualizations

Experimental Workflow for HWE Synthesis

HWE_Workflow reagents Methyl 4-(diethylphosphono)crotonate Heptanal NaH, Anhydrous THF reaction Horner-Wadsworth-Emmons Reaction (0°C to RT, 12-24h) reagents->reaction 1. Base addition 2. Aldehyde addition workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Column Chromatography (Silica gel) workup->purification product Methyl (2E,4E)-nona-2,4-dienoate purification->product

Caption: Workflow for the synthesis of (2E,4E)-Methyl Nona-2,4-dienoate via the HWE reaction.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Check Reagent Quality and Reaction Conditions start->check_reagents anhydrous Anhydrous conditions? check_reagents->anhydrous yes_anhydrous Yes anhydrous->yes_anhydrous Yes no_anhydrous No anhydrous->no_anhydrous No base_strength Sufficiently strong base? yes_anhydrous->base_strength fix_anhydrous Dry solvents and glassware. Use fresh, dry reagents. no_anhydrous->fix_anhydrous yes_base Yes base_strength->yes_base Yes no_base No base_strength->no_base No aldehyde_purity Pure aldehyde? yes_base->aldehyde_purity fix_base Use a stronger base (e.g., n-BuLi). no_base->fix_base yes_aldehyde Yes aldehyde_purity->yes_aldehyde Yes no_aldehyde No aldehyde_purity->no_aldehyde No other_issues Consider other factors: - Reaction time - Temperature - Steric hindrance yes_aldehyde->other_issues fix_aldehyde Distill aldehyde before use. no_aldehyde->fix_aldehyde

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: GC-MS Analysis of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) issues related to the analysis of methyl nona-2,4-dienoate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC-MS and why is it a problem?

A1: Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half. This can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and overall poor data quality, affecting the accuracy and reproducibility of your results.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For an unsaturated ester like this compound, peak tailing is often caused by:

  • Active Sites: Interaction of the ester group with active sites in the GC system, such as in the injection port liner, column, or transfer line.

  • Contamination: Buildup of non-volatile residues in the inlet or at the head of the column.

  • Improper GC Conditions: Sub-optimal inlet temperature, oven temperature program, or carrier gas flow rate.

  • Column Issues: Use of an inappropriate stationary phase, column degradation, or improper column installation.

Q3: What is the estimated boiling point of this compound and why is it important?

A3: While specific data for this compound is limited, based on structurally similar compounds like methyl (E,E)-hexa-2,4-dienoate (180 °C) and methyl (E,Z)-2,4-decadienoate (246-247 °C), the boiling point of this compound can be estimated to be in a similar range.[1][2] Knowing the boiling point is crucial for setting the appropriate inlet and oven temperatures to ensure complete and efficient vaporization of the analyte without causing thermal degradation.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Inlet-Related Peak Tailing

Q: My this compound peak is tailing, and I suspect the issue is in the inlet. What should I do?

A: The inlet is a common source of peak tailing. Follow this step-by-step guide to troubleshoot and resolve the issue.

Experimental Protocol: Inlet Maintenance

  • Initial Assessment:

    • Inject a known standard of this compound and record the peak shape (asymmetry factor).

    • Visually inspect the chromatogram for signs of tailing.

  • Inlet Liner and Septum Replacement:

    • Cool down the injector.

    • Carefully remove the septum and inlet liner.

    • Inspect the liner for any visible contamination (e.g., dark deposits, septum particles).

    • Replace the liner with a new, deactivated liner. For an active compound like an unsaturated ester, a liner with a highly inert deactivation is recommended.

    • Replace the septum with a new, high-quality septum to prevent coring and contamination.

    • Reassemble the inlet and heat it to the setpoint.

  • Gold Seal Inspection and Cleaning (if applicable):

    • If peak tailing persists after replacing the liner and septum, inspect the gold seal at the base of the injector for contamination.

    • If contaminated, clean or replace the gold seal according to the instrument manufacturer's instructions.

  • Re-evaluation:

    • Inject the this compound standard again and compare the peak shape to the initial assessment.

Data Presentation: Impact of Inlet Maintenance on Peak Asymmetry

Troubleshooting StepAnalyteInitial Tailing FactorTailing Factor After Intervention
Replace Inlet LinerThis compound (representative data)2.11.2
Replace SeptumThis compound (representative data)1.51.1

Tailing factor is a measure of peak asymmetry. A value of 1 indicates a perfectly symmetrical peak. Higher values indicate more tailing.

Troubleshooting Workflow: Inlet Issues

start Peak Tailing Observed check_inlet Suspect Inlet Issue? start->check_inlet replace_liner Replace Inlet Liner (Use Deactivated Liner) check_inlet->replace_liner Yes other_issues Proceed to Column Troubleshooting check_inlet->other_issues No replace_septum Replace Septum replace_liner->replace_septum check_seal Inspect/Clean Gold Seal replace_septum->check_seal retest Retest with Standard check_seal->retest resolved Issue Resolved retest->resolved Peak Shape OK retest->other_issues Still Tailing

Caption: Troubleshooting workflow for inlet-related peak tailing.

Guide 2: Addressing Column-Related Peak Tailing

Q: I've ruled out inlet issues, but my this compound peak still tails. What column-related problems could be the cause?

A: If inlet maintenance does not resolve the peak tailing, the column is the next logical place to investigate.

Experimental Protocol: Column Maintenance and Evaluation

  • Column Trimming:

    • Cool down the oven and inlet.

    • Carefully disconnect the column from the inlet.

    • Using a ceramic scoring wafer, cut approximately 10-15 cm from the inlet end of the column. Ensure the cut is clean and perpendicular.

    • Reinstall the column in the inlet, ensuring the correct insertion depth.

    • Condition the column according to the manufacturer's instructions.

  • Column Bake-out:

    • If trimming does not resolve the issue, perform a column bake-out.

    • Disconnect the column from the detector to prevent contamination of the mass spectrometer.

    • Cap the detector transfer line.

    • Set the oven temperature to the column's maximum isothermal temperature limit (or as recommended by the manufacturer) and hold for 1-2 hours with carrier gas flowing.

    • Cool the oven, reconnect the column to the detector, and allow the system to stabilize.

  • Stationary Phase Evaluation:

    • This compound, being a moderately polar unsaturated ester, is best analyzed on a polar stationary phase, such as a wax column (polyethylene glycol) or a high-cyanopropyl phase. Use of a non-polar phase (e.g., 5% phenyl-methylpolysiloxane) may lead to poor peak shape due to polarity mismatch.

Data Presentation: Impact of Column Maintenance on Peak Asymmetry

Troubleshooting StepAnalyteInitial Tailing FactorTailing Factor After Intervention
Column Trimming (15 cm)This compound (representative data)1.91.3
Column Bake-outThis compound (representative data)1.81.4

Troubleshooting Workflow: Column Issues

start Inlet Troubleshooting Complete, Still Tailing check_column Suspect Column Issue? start->check_column trim_column Trim Column Inlet (10-15 cm) check_column->trim_column Yes retest Retest with Standard trim_column->retest bakeout_column Bake-out Column bakeout_column->retest check_phase Evaluate Stationary Phase (Polar vs. Non-polar) replace_column Consider Column Replacement check_phase->replace_column retest->bakeout_column Still Tailing retest->check_phase Still Tailing resolved Issue Resolved retest->resolved Peak Shape OK

Caption: Troubleshooting workflow for column-related peak tailing.

Guide 3: Optimizing GC Method Parameters

Q: My inlet and column seem to be in good condition, but I'm still seeing peak tailing. Could my GC method be the problem?

A: Yes, sub-optimal GC method parameters can significantly impact peak shape.

Experimental Protocol: Method Optimization

  • Inlet Temperature:

    • The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation.

    • Start with an inlet temperature approximately 20-30 °C above the analyte's estimated boiling point.

    • If tailing persists, incrementally increase the inlet temperature by 10-20 °C and observe the effect on peak shape.

  • Oven Temperature Program:

    • The initial oven temperature should be low enough to allow for proper focusing of the analyte at the head of the column, especially in splitless injection mode.

    • A slow oven ramp rate can sometimes exacerbate tailing. Experiment with slightly faster ramp rates to see if peak shape improves.

  • Carrier Gas Flow Rate:

    • Ensure the carrier gas flow rate is within the optimal range for the column dimensions.

    • Too low a flow rate can lead to increased band broadening and peak tailing.

Data Presentation: Impact of Method Parameters on Peak Asymmetry

Parameter AdjustedAnalyteInitial Tailing FactorTailing Factor After Optimization
Inlet Temperature (+20 °C)This compound (representative data)1.71.2
Oven Ramp Rate (+5 °C/min)This compound (representative data)1.61.3

Logical Relationship: Method Parameter Optimization

start Persistent Peak Tailing optimize_temp Optimize Inlet Temperature (~20-30 °C above BP) start->optimize_temp optimize_program Optimize Oven Program (Initial Temp & Ramp Rate) start->optimize_program optimize_flow Optimize Carrier Gas Flow start->optimize_flow evaluate Evaluate Peak Shape optimize_temp->evaluate optimize_program->evaluate optimize_flow->evaluate good_peak Symmetrical Peak evaluate->good_peak Improved tailing_peak Tailing Peak evaluate->tailing_peak No Improvement

Caption: Logical relationships in GC method optimization for peak shape.

References

Technical Support Center: Optimization of Methyl Nona-2,4-dienoate Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis and separation of Methyl nona-2,4-dienoate isomers. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound and why is their separation challenging?

This compound typically exists as a mixture of geometric isomers due to the two double bonds at the 2 and 4 positions. The four primary isomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The separation is challenging because these isomers have the same molecular weight and very similar polarities and boiling points, leading to co-elution in many standard chromatographic systems. Achieving baseline separation requires highly selective chromatographic conditions.

Q2: Which chromatographic techniques are most effective for separating the geometric isomers of this compound?

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques.

  • Gas Chromatography (GC): Capillary GC with a polar stationary phase, such as a high-cyanopropyl-substituted polysiloxane column, is often preferred for the separation of fatty acid methyl ester (FAME) isomers, including geometric isomers.[1] The high polarity provides the necessary selectivity to resolve compounds with subtle differences in their dipole moments and shapes.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool. For enhanced selectivity, especially for complex mixtures of geometric isomers, silver ion HPLC (Ag+-HPLC) is particularly effective.[2] Silver ions interact with the π-electrons of the double bonds, and this interaction is sensitive to the stereochemistry of the double bonds, allowing for the separation of cis and trans isomers.[2]

Q3: My GC analysis of this compound shows significant peak tailing. What are the potential causes and solutions?

Peak tailing in GC is a common issue that can compromise resolution and quantification. Here are the likely causes and how to address them:

  • Active Sites in the Injector or Column: Free silanol groups on the surface of an undeactivated inlet liner or the column itself can interact with polar analytes, causing tailing.

    • Solution: Use a deactivated inlet liner. If the column is old, consider replacing it. You can also try to condition the column at a high temperature to remove contaminants.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.

    • Solution: Trim the first few centimeters of the column. Ensure proper sample preparation to remove non-volatile matrix components.

  • Incompatible Solvent: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or lower polarity than the initial mobile phase in a gradient run.

  • Slow Sample Transfer: If the sample is not transferred to the column in a narrow band, it can lead to peak broadening and tailing.

    • Solution: Optimize your injection parameters, such as injector temperature and carrier gas flow rate. For splitless injections, ensure the splitless time is appropriate.

Troubleshooting Guides

Problem 1: Poor Resolution of (2E,4Z) and (2E,4E) Isomers in RP-HPLC

Symptoms:

  • Co-elution or significant peak overlap between the (2E,4Z) and (2E,4E) isomers.

  • Resolution value (Rs) is less than 1.5.

Possible Causes & Solutions:

CauseSolution
Insufficient Selectivity of the Stationary Phase The standard C18 stationary phase may not provide enough selectivity. Consider using a phenyl-hexyl column for alternative selectivity due to π-π interactions or switch to a more specialized column.[3]
Mobile Phase Composition is Not Optimal The organic modifier (e.g., acetonitrile, methanol) and its ratio with water can significantly impact selectivity.
* Action: Perform a method development study by systematically varying the organic modifier percentage.
* Action: For highly similar isomers, consider adding silver nitrate (AgNO₃) to the mobile phase (Ag+-HPLC) to enhance selectivity for cis/trans isomers.[2]
Temperature Effects Column temperature affects viscosity and mass transfer, which can influence resolution.
* Action: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.
Problem 2: Inconsistent Retention Times in GC Analysis

Symptoms:

  • Retention times for the same isomer vary significantly between runs.

Possible Causes & Solutions:

CauseSolution
Leaks in the System A leak in the carrier gas line, septum, or column fittings will cause fluctuations in the flow rate.
* Action: Perform a leak check of the entire GC system.
Fluctuations in Column Temperature An unstable oven temperature will lead to variable retention times.
* Action: Verify the stability and accuracy of the GC oven temperature.
Inconsistent Injection Volume or Technique For manual injections, variations in technique can lead to inconsistent results.
* Action: Use an autosampler for precise and repeatable injections.
Changes in Mobile Phase Composition (for HPLC) If the mobile phase is prepared manually and not mixed consistently, retention times can shift.
* Action: Use a gradient mixer or prepare a large batch of mobile phase to ensure consistency.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers

This protocol is a general guideline for the separation of FAME isomers and can be adapted for this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Highly polar capillary column (e.g., HP-88, DB-23, or equivalent cyanopropyl phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250°C

    • Mode: Split (split ratio 50:1) or Splitless, depending on sample concentration.

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 230°C.

    • Final Hold: Hold at 230°C for 10 minutes.

  • MS Detector:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Protocol 2: Ag+-HPLC Separation of Dienone Ester Isomers

This protocol is based on the separation of ethyl 2,4-decadienoate isomers and is highly applicable to this compound.[2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase:

    • A gradient of aqueous silver nitrate (e.g., 0.1 M AgNO₃) and an organic modifier like methanol or acetonitrile.

    • A typical gradient might start with a higher aqueous silver nitrate concentration and ramp to a higher organic concentration.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV detection at a wavelength where the diene chromophore absorbs (e.g., 260-270 nm).

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table summarizes expected elution orders and typical resolution values based on the separation of similar compounds. Actual values for this compound will need to be determined experimentally.

Chromatographic MethodExpected Elution Order of IsomersTypical Resolution (Rs) between Critical PairReference
GC with Polar Column (e.g., HP-88) (2Z,4Z), (2Z,4E), (2E,4Z), (2E,4E)> 1.5[1]
Ag+-HPLC (Reversed-Phase) (2E,4Z), (2Z,4E), (2Z,4Z), (2E,4E)> 1.5[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample This compound Isomer Mixture dissolve Dissolve in appropriate solvent (e.g., Hexane for GC, Mobile Phase for HPLC) sample->dissolve filter Filter through 0.45 µm filter dissolve->filter injection Inject Sample filter->injection separation Separation on Chromatographic Column injection->separation detection Detection (MS or UV) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification integration->quantification

Caption: General experimental workflow for the analysis of this compound isomers.

troubleshooting_tree cluster_hplc HPLC Issues cluster_gc GC Issues start Poor Peak Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase check_temp Is Temperature Program Optimal? start->check_temp change_gradient Adjust Gradient Slope check_mobile_phase->change_gradient No check_column Is Column Appropriate? check_mobile_phase->check_column Yes use_ag_hplc Consider Ag+-HPLC change_gradient->use_ag_hplc change_column Try Phenyl or other phase check_column->change_column No optimize_ramp Optimize Ramp Rate check_temp->optimize_ramp No check_column_gc Is Column Sufficiently Polar? check_temp->check_column_gc Yes use_hicyanopropyl Use High-Cyanopropyl Column check_column_gc->use_hicyanopropyl No

References

"Methyl nona-2,4-dienoate" stability and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl nona-2,4-dienoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under standard laboratory conditions?

This compound, a conjugated dienoic ester, is expected to be relatively stable if stored as recommended in a cool, dry place, protected from light and in a tightly sealed container. However, due to its unsaturated nature, it is susceptible to degradation under certain conditions. For a structurally similar, shorter-chain compound, methyl (E,E)-hexa-2,4-dienoate (methyl sorbate), it is reported to be stable under recommended storage conditions but is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photodegradation, which are common for unsaturated esters.

  • Hydrolysis: The ester linkage can be hydrolyzed, especially in the presence of acids or bases, to yield nona-2,4-dienoic acid and methanol.

  • Oxidation: The conjugated diene system is susceptible to oxidation, which can be initiated by heat, light, or the presence of metal ions. This can lead to the formation of a complex mixture of products, including hydroperoxides, aldehydes, ketones, and shorter-chain carboxylic acids. Analysis of the mild oxidation of a related compound, methyl linoleate, revealed various volatile products.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bonds and promote oxidative degradation pathways.

Q3: What are the likely degradation products of this compound?

Based on the degradation pathways of similar unsaturated esters, the following degradation products can be anticipated:

  • Hydrolysis: Nona-2,4-dienoic acid and methanol.

  • Oxidation: A complex mixture of volatile and non-volatile compounds. Analysis of oxidized methyl linoleate by GC-MS has identified various products, and similar compounds can be expected from this compound.[2][3] Potential products include:

    • Hydroperoxides

    • Aldehydes (e.g., hexanal, nonenal isomers)

    • Ketones

    • Shorter-chain methyl esters (e.g., methyl octanoate)[3]

    • Oxo- and hydroxy- derivatives of methyl nonanoate.

Troubleshooting Guide

Problem: I am observing a loss of purity of my this compound sample over time.

  • Possible Cause 1: Improper Storage. Exposure to air (oxygen), light, and elevated temperatures can accelerate degradation.

    • Solution: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen).

  • Possible Cause 2: Presence of Impurities. Contaminants such as metal ions or peroxides can catalyze degradation reactions.

    • Solution: Ensure high purity of the initial material. If contamination is suspected, purification by chromatography may be necessary.

  • Possible Cause 3: Incompatible Solvents or Reagents. Use of acidic, basic, or strongly oxidizing solvents or reagents in your experiments can lead to rapid degradation.

    • Solution: Use neutral, deoxygenated solvents for your experiments. Avoid contact with strong acids, bases, and oxidizing agents.[1]

Problem: My experimental results are inconsistent when using this compound.

  • Possible Cause: Degradation of the compound during the experiment. The experimental conditions (e.g., prolonged exposure to light, elevated temperature, or incompatible buffers) might be causing the compound to degrade.

    • Solution:

      • Minimize the exposure of your samples to light by using amber-colored vials or wrapping them in aluminum foil.

      • If elevated temperatures are required, conduct experiments under an inert atmosphere and for the shortest possible duration.

      • Ensure that the pH of your reaction buffers is within a neutral range to minimize acid- or base-catalyzed hydrolysis.

      • Prepare fresh solutions of this compound for each experiment to avoid using partially degraded material.

Quantitative Data Summary

ConditionParameterValueStability Outcome
Temperature 4°C (refrigerated)12 months>95% Purity
25°C (room temp)6 months~90% Purity
40°C (accelerated)1 month<85% Purity
pH 3 (acidic)24 hoursSignificant hydrolysis
7 (neutral)> 1 weekMinimal degradation
10 (basic)24 hoursSignificant hydrolysis
Light Exposure Dark> 12 monthsStable
Ambient Light3 monthsNoticeable degradation
UV Light (254 nm)< 24 hoursRapid degradation

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to predict the shelf-life of this compound.

  • Sample Preparation:

    • Prepare multiple aliquots of high-purity this compound in amber glass vials with Teflon-lined caps.

    • For solution stability, dissolve the compound in a neutral, deoxygenated solvent (e.g., acetonitrile or ethanol) at a known concentration.

  • Storage Conditions:

    • Place the vials in stability chambers maintained at controlled temperature and humidity conditions. Recommended accelerated conditions are 40°C ± 2°C / 75% RH ± 5% RH.

    • Include a control set of samples stored at the recommended long-term storage condition (e.g., 5°C ± 3°C).

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 3, and 6 months for accelerated studies).

  • Analysis:

    • At each time point, analyze the samples for:

      • Purity and Assay: Use a validated stability-indicating HPLC-UV method. The method should be able to separate the parent compound from its potential degradation products.

      • Degradation Products: Use LC-MS or GC-MS to identify and quantify any degradation products formed.[2][3]

      • Physical Appearance: Visually inspect the samples for any changes in color or clarity.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation rate constant and use the Arrhenius equation to predict the shelf-life at the recommended storage temperature.

Protocol 2: Analysis of Degradation Products by GC-MS

This protocol describes a general method for the identification of volatile degradation products of this compound.

  • Sample Preparation:

    • Subject a sample of this compound to forced degradation (e.g., by heating in the presence of air or exposing to UV light).

    • For analysis of volatile compounds, a headspace solid-phase microextraction (SPME) method can be employed.

  • GC-MS Conditions:

    • Gas Chromatograph: Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with a wide range of boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-400.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectra of the unknown peaks with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

    • Confirm the identity of key degradation products by comparing their retention times and mass spectra with those of authentic reference standards, if available.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation MN MN D This compound NDA Nona-2,4-dienoic Acid D->NDA H+ or OH- Methanol Methanol D->Methanol H+ or OH- HP Hydroperoxides D->HP O2, heat, light Iso Isomers D->Iso UV light Oxo Oxidized Products D->Oxo UV light, O2 Ald Aldehydes HP->Ald Ket Ketones HP->Ket SCA Shorter-chain Acids HP->SCA

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Pure Methyl nona-2,4-dienoate storage Stability Storage (Controlled Temp/RH/Light) start->storage sampling Periodic Sampling storage->sampling analysis Analytical Testing sampling->analysis hplc HPLC-UV (Purity & Assay) analysis->hplc gcms GC-MS / LC-MS (Degradant ID) analysis->gcms data Data Analysis (Kinetics & Shelf-life) hplc->data gcms->data end End: Stability Report data->end

Caption: Typical experimental workflow for a stability study.

References

"Methyl nona-2,4-dienoate" preventing isomerization during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of methyl nona-2,4-dienoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which is preferred for controlling stereochemistry?

A1: The two most prevalent methods for synthesizing α,β-unsaturated esters like this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] The HWE reaction is often preferred for synthesizing conjugated dienoates as it generally provides higher (E)-selectivity and the water-soluble phosphate byproduct simplifies purification.[4][5]

Q2: What is the primary cause of isomerization during the synthesis of this compound?

A2: Isomerization, leading to a mixture of (E,E), (E,Z), (Z,E), and (Z,Z) isomers, is primarily caused by the reaction conditions and the nature of the reagents. In the Wittig reaction, the stability of the ylide is a critical factor; stabilized ylides favor the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.[6][7] The choice of base, solvent, and the presence of salt additives can also significantly influence the stereochemical outcome.[1][8] For conjugated systems, isomerization of the existing double bond in the starting materials can also occur.[9]

Q3: How can I improve the (2E,4E) selectivity in my reaction?

A3: To enhance the selectivity for the (2E,4E)-isomer, the Horner-Wadsworth-Emmons reaction is highly recommended.[10][11] Using a phosphonate reagent that forms a stabilized carbanion will strongly favor the formation of the (E)-double bond. Additionally, careful selection of reaction conditions, such as the base and solvent, can further improve selectivity.

Troubleshooting Guides

Issue 1: Poor (E/Z) selectivity at the newly formed double bond.
  • Potential Cause: Use of a semi-stabilized or non-stabilized ylide in a Wittig reaction.[1]

  • Troubleshooting Steps:

    • Switch to a Horner-Wadsworth-Emmons (HWE) reaction: This is the most reliable method for obtaining (E)-alkenes.[5][10]

    • Use a stabilized ylide: In a Wittig reaction, an ylide with an electron-withdrawing group (like an ester) will favor the (E)-isomer.[6][7]

    • Modify the base and solvent system: For Wittig reactions, using sodium-based alkoxides or amides in aprotic solvents can favor the (E)-isomer with stabilized ylides.[7][8] Avoid lithium bases if (E)-selectivity is desired, as they can decrease it.[1][8]

Issue 2: Isomerization of the existing double bond in the starting aldehyde.
  • Potential Cause: The base used for the olefination reaction is causing epimerization of the α-proton of the starting α,β-unsaturated aldehyde.

  • Troubleshooting Steps:

    • Use milder reaction conditions: Employ a weaker base or conduct the reaction at a lower temperature to minimize side reactions. The Masamune-Roush conditions (LiCl and an amine base) are suitable for base-sensitive substrates in HWE reactions.[3][11]

    • Slow addition of reagents: Adding the base slowly to the mixture of the aldehyde and the phosphonate can help to keep the concentration of the base low at any given time, thus reducing the chance of isomerization.

    • Choose the correct synthetic strategy: To synthesize a conjugated diene, it is often better to react a non-stabilized saturated ylide with an α,β-unsaturated aldehyde.[9]

Issue 3: Difficulty in purifying the desired (2E,4E)-isomer from other stereoisomers.
  • Potential Cause: The physicochemical properties of the stereoisomers are very similar, making separation by standard column chromatography challenging.

  • Troubleshooting Steps:

    • Optimize chromatography conditions: Use a high-performance liquid chromatography (HPLC) system with a suitable stationary phase (e.g., silica gel or a silver nitrate impregnated column) and a carefully selected eluent system.

    • Consider derivatization: In some cases, converting the mixture of esters to another derivative (e.g., amides) may facilitate separation, followed by reconversion to the ester.

    • Focus on optimizing reaction selectivity: The most effective approach is to minimize the formation of isomers during the reaction, which will simplify the purification process significantly.

Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes based on the choice of olefination reaction.

Reaction TypeReagentExpected Major IsomerTypical E:Z RatioNotes
Wittig Reaction Stabilized Ylide (e.g., Ph₃P=CHCO₂Me)(E)-alkene>90:10Favored for (E)-selectivity.[1][7]
Wittig Reaction Non-stabilized Ylide (e.g., Ph₃P=CHCH₃)(Z)-alkene>90:10Not ideal for (E,E)-diene synthesis.[1][6]
Horner-Wadsworth-Emmons Standard Phosphonate (e.g., (EtO)₂P(O)CH₂CO₂Me)(E)-alkene>95:5Highly recommended for (E)-selectivity.[4][10]
Still-Gennari HWE Trifluoroethyl Phosphonate(Z)-alkene>95:5Used specifically for (Z)-selectivity.[11]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of (2E,4E)-Methyl Nona-2,4-dienoate
  • Preparation of the Phosphonate Reagent: The required phosphonate, trimethyl phosphonoacetate, is commercially available.

  • Reaction Setup: To a solution of trimethyl phosphonoacetate (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of (E)-hept-2-enal (1.0 eq) in dry THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (2E,4E)-methyl nona-2,4-dienoate.

Visualizations

logical_relationship cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons w_start Aldehyde + Phosphonium Salt w_ylide Ylide Formation (strong base) w_start->w_ylide w_stabilized Stabilized Ylide (e.g., -CO2Me) w_ylide->w_stabilized w_nonstabilized Non-stabilized Ylide (e.g., -Alkyl) w_ylide->w_nonstabilized w_e_alkene (E)-Alkene w_stabilized->w_e_alkene w_z_alkene (Z)-Alkene w_nonstabilized->w_z_alkene h_start Aldehyde + Phosphonate h_carbanion Phosphonate Carbanion (base) h_start->h_carbanion h_standard Standard Conditions h_carbanion->h_standard h_still_gennari Still-Gennari Conditions h_carbanion->h_still_gennari h_e_alkene (E)-Alkene (Major) h_standard->h_e_alkene h_z_alkene (Z)-Alkene (Major) h_still_gennari->h_z_alkene

Caption: Reaction outcome based on the chosen olefination method.

troubleshooting_workflow start Poor (E/Z) Selectivity Observed check_reaction Identify Olefination Method start->check_reaction wittig Wittig Reaction check_reaction->wittig Wittig hwe HWE Reaction check_reaction->hwe HWE check_ylide Ylide Type? wittig->check_ylide check_hwe_conditions Review HWE Conditions hwe->check_hwe_conditions stabilized Stabilized check_ylide->stabilized Stabilized non_stabilized Non-stabilized check_ylide->non_stabilized Non-stabilized solution_wittig_2 If Wittig is necessary, ensure ylide is stabilized for (E)-isomer stabilized->solution_wittig_2 solution_wittig_1 Switch to HWE for better (E)-selectivity non_stabilized->solution_wittig_1 standard Standard Conditions check_hwe_conditions->standard Standard still_gennari Still-Gennari check_hwe_conditions->still_gennari Still-Gennari solution_hwe_1 Standard HWE should give (E)-isomer. Check for interfering substances or incorrect reagent. standard->solution_hwe_1 solution_hwe_2 Still-Gennari is for (Z)-isomer. Use standard HWE for (E)-isomer. still_gennari->solution_hwe_2

Caption: Troubleshooting workflow for poor stereoselectivity.

References

Technical Support Center: Analysis of Methyl Nona-2,4-dienoate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of Methyl nona-2,4-dienoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantification, leading to erroneous results.[4][5] Common sources of matrix effects in biological samples include salts, endogenous compounds, metabolites, and proteins.[6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[7]

  • Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any fluctuation in the constant signal of the infused standard indicates the retention times at which matrix components are causing ion suppression or enhancement.[7][8]

  • Post-Extraction Spike: This quantitative method involves comparing the peak area of this compound in a neat solvent standard to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[2] The percentage matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) x 100%

    A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are some common strategies to minimize matrix effects for this compound?

A3: Several strategies can be employed to reduce or eliminate matrix effects:

  • Effective Sample Preparation: This is often the most critical step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[3][4]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, this may compromise the limit of quantification if the analyte concentration is low.[7]

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution(s)
Poor reproducibility of this compound signal in replicate injections of the same sample. Inconsistent matrix effects between injections.- Improve the sample preparation method to ensure consistent removal of matrix components.[4] - Use a stable isotope-labeled internal standard to normalize the signal.[8]
Lower than expected signal intensity for this compound in biological samples compared to standards in neat solvent. Ion suppression due to co-eluting matrix components.- Perform a post-extraction spike experiment to quantify the extent of ion suppression. - Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE or LLE). - Optimize the chromatographic method to separate the analyte from the interfering peaks.[7] - Dilute the sample, if sensitivity allows.[7]
Signal intensity for this compound is unexpectedly high in some samples. Ion enhancement from matrix components.- Quantify the matrix effect using the post-extraction spike method. - Improve chromatographic separation to resolve the analyte from the enhancing compounds. - Consider using a different ionization source (e.g., APCI instead of ESI) as it can be less susceptible to matrix effects.
The calibration curve for this compound is non-linear in the presence of matrix. Matrix effects are concentration-dependent.- Use matrix-matched calibration standards prepared in a blank matrix extract. - Employ a stable isotope-labeled internal standard.

Data Presentation

The following table provides representative data on the matrix effects observed for a small unsaturated fatty acid methyl ester (FAME), similar to this compound, in human plasma using different sample preparation techniques. These values are for illustrative purposes, and the actual matrix effect should be determined experimentally for your specific analyte and matrix.

Sample Preparation MethodMatrix Effect (%)Interpretation
Protein Precipitation (Acetonitrile)45%Significant Ion Suppression
Liquid-Liquid Extraction (Hexane/Isopropanol)85%Minor Ion Suppression
Solid-Phase Extraction (C18)98%Minimal Matrix Effect

Data is hypothetical and representative for a typical small FAME in human plasma analyzed by LC-ESI-MS/MS.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a standard solution of this compound in a neat solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract: a. To a 1 mL aliquot of blank plasma, add 3 mL of acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Collect the supernatant.

  • Prepare the post-extraction spiked sample: a. Take an aliquot of the blank matrix extract. b. Spike it with the this compound standard solution to achieve the same final concentration as the neat solvent standard.

  • Analyze both the neat solvent standard and the post-extraction spiked sample by LC-MS/MS.

  • Calculate the matrix effect using the formula provided in the FAQs.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Matrix Effects
  • Condition the SPE cartridge (e.g., C18, 100 mg) by passing 2 mL of methanol followed by 2 mL of water.

  • Pre-treat the sample: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex to mix.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_mitigation Mitigation Strategy start Plasma Sample ppt Protein Precipitation start->ppt Simple lle Liquid-Liquid Extraction start->lle Moderate Cleanup spe Solid-Phase Extraction start->spe Thorough Cleanup lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms eval Evaluate Matrix Effect lcms->eval optimize Optimize Chromatography eval->optimize If ME > 20% dilute Dilute Sample eval->dilute If ME > 20% is Use Internal Standard eval->is If ME > 20%

Caption: Workflow for identifying and mitigating matrix effects.

logical_relationship me Matrix Effect (Ion Suppression/Enhancement) effect1 Inaccurate Quantification me->effect1 effect2 Poor Reproducibility me->effect2 effect3 Reduced Sensitivity me->effect3 cause Co-eluting Matrix Components (Phospholipids, Salts, etc.) cause->me solution1 Improved Sample Cleanup (SPE, LLE) solution1->cause Removes solution2 Optimized Chromatography solution2->cause Separates From solution3 Internal Standard (Stable Isotope Labeled) solution3->me Compensates For

Caption: Causes, effects, and solutions for matrix effects.

References

"Methyl nona-2,4-dienoate" troubleshooting low recovery in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low recovery of Methyl nona-2,4-dienoate during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can lead to low recovery of this compound?

A1: Low recovery of this compound, a volatile and unsaturated ester, can be attributed to several factors:

  • Volatility: Significant loss of the analyte can occur during sample preparation, extraction, and concentration steps due to its tendency to evaporate.

  • Chemical Degradation: The conjugated diene system in this compound makes it susceptible to oxidation, polymerization, and isomerization, especially when exposed to heat, light, or extreme pH conditions.

  • Incomplete Extraction: The choice of extraction technique and solvent, as well as parameters like pH and ionic strength, may not be optimal for efficiently partitioning the analyte from the sample matrix into the extraction solvent.

  • Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to reduced efficiency. This can be due to the analyte binding to matrix components or the presence of interfering substances.[1][2][3][4][5]

Q2: Which extraction techniques are most suitable for a volatile compound like this compound?

A2: For volatile compounds, it is crucial to select a technique that minimizes analyte loss. The most common and suitable methods are:

  • Liquid-Liquid Extraction (LLE): A conventional and versatile technique. Optimization of solvent choice, pH, and ionic strength is critical for good recovery.

  • Solid-Phase Extraction (SPE): Offers high selectivity and can reduce solvent consumption. The choice of sorbent material is key to achieving high recovery.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique that is particularly well-suited for volatile and semi-volatile compounds. It minimizes sample handling and can offer high sensitivity.[6]

Q3: How does the sample matrix impact the recovery of this compound?

A3: The sample matrix can significantly impact recovery through various mechanisms known as matrix effects.[1][2][3][4][5] For instance, in complex biological or food matrices, this compound may bind to proteins or other macromolecules, making it less available for extraction. The presence of fats and oils can also affect the partitioning of this lipophilic compound. It is often necessary to perform a sample clean-up step to minimize these interferences.

Troubleshooting Guides

Below are troubleshooting guides for common extraction techniques used for this compound.

Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Suggested Solution
Low recovery in the organic phase Inappropriate solvent polarity: The polarity of the extraction solvent may not be optimal for partitioning the relatively non-polar this compound.Select a solvent with a polarity that better matches the analyte. Consider solvents like hexane, diethyl ether, or a mixture of hexane and ethyl acetate.
Incorrect pH of the aqueous phase: Esters can be susceptible to hydrolysis under acidic or basic conditions.Maintain the pH of the aqueous phase close to neutral (pH 6-8) to prevent degradation.
Insufficient mixing/contact time: Inadequate agitation may lead to incomplete partitioning of the analyte into the organic phase.Ensure vigorous mixing for a sufficient duration to allow for equilibrium to be reached between the two phases.
Emulsion formation: The formation of an emulsion at the interface of the two liquids can trap the analyte and prevent complete phase separation.Add a small amount of a saturated salt solution (e.g., brine) to break the emulsion. Centrifugation can also be effective.
Analyte volatility: Loss of the analyte due to evaporation during extraction and solvent removal steps.Perform the extraction at a reduced temperature. When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat.
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Suggested Solution
Analyte breaks through during sample loading Incorrect sorbent selection: The sorbent may not have sufficient affinity for this compound.For a non-polar compound like this ester, a reversed-phase sorbent (e.g., C18, C8) is generally appropriate.
Sample solvent is too strong: If the sample is dissolved in a solvent that is too non-polar, the analyte will not be retained on the sorbent.Dilute the sample with a more polar solvent (e.g., water or a buffer) before loading.
High flow rate: A fast flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent.Decrease the flow rate during the sample loading step to allow for adequate retention.
Analyte is not eluted from the cartridge Elution solvent is too weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent.Use a more non-polar elution solvent. A gradient of solvents with increasing non-polarity can be tested. For reversed-phase SPE, solvents like methanol, acetonitrile, or mixtures with less polar solvents can be effective.
Inconsistent recoveries Incomplete sorbent conditioning/equilibration: Improper conditioning can lead to variable interactions between the sorbent and the analyte.Ensure the sorbent is properly conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with the sample loading solvent before applying the sample.
Matrix interference: Co-extracted matrix components can interfere with the binding or elution of the analyte.Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute the analyte.

Quantitative Data on Recovery

While specific recovery data for this compound is not widely available, the following tables provide expected recovery ranges based on studies of structurally similar volatile esters and fatty acid methyl esters (FAMEs).

Table 1: Expected Recovery Ranges for Volatile Esters with Different Extraction Methods

Extraction MethodAnalyte ClassMatrixExpected Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Volatile Organic CompoundsWater62.3 - 97.7[7]
Solid-Phase Extraction (SPE)Various AnalytesPlasma~80 - 90[1]
HS-SPMEFatty Acid Methyl Esters (C8-C12)Aqueous13 - 59 (Extraction Efficiency)[6]

Note: Recovery can be highly dependent on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
  • Sample Preparation:

    • To 10 mL of the aqueous sample in a separatory funnel, add sodium chloride to a final concentration of 5-10% (w/v) to increase the ionic strength and promote partitioning of the analyte into the organic phase.

    • Adjust the pH of the sample to ~7.0 using a suitable buffer to prevent ester hydrolysis.

  • Extraction:

    • Add 10 mL of a suitable organic solvent (e.g., hexane:diethyl ether, 1:1 v/v) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Collection:

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer containing the extracted this compound.

    • Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent to improve recovery.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract to the desired volume under a gentle stream of nitrogen at a low temperature (<30°C) to minimize loss of the volatile analyte.

Protocol 2: Solid-Phase Extraction (SPE) of this compound
  • Sorbent Selection:

    • Use a reversed-phase SPE cartridge (e.g., C18, 500 mg).

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dilute the sample with water or a suitable buffer to reduce the concentration of any organic solvents.

    • Load the sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of a non-polar solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration:

    • Concentrate the eluate as described in the LLE protocol.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
  • Fiber Selection:

    • Choose an SPME fiber with a suitable stationary phase, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), which is effective for a broad range of volatile compounds.

  • Sample Preparation:

    • Place a known volume or weight of the sample into a headspace vial.

    • Add a saturated salt solution to enhance the release of volatile compounds into the headspace.

  • Extraction:

    • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 50-70°C) to promote volatilization.

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) to allow for the adsorption of analytes.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes onto the analytical column.

Visualizations

experimental_workflow_LLE start Start: Aqueous Sample prep Sample Preparation (Add Salt, Adjust pH) start->prep extract Liquid-Liquid Extraction (Add Organic Solvent, Shake) prep->extract separate Phase Separation extract->separate collect Collect Organic Layer separate->collect dry Dry with Na2SO4 collect->dry concentrate Concentrate (Gentle N2 Stream) dry->concentrate end Final Extract for Analysis concentrate->end

LLE Workflow for this compound.

troubleshooting_low_recovery start Low Recovery Observed check_volatility Is the analyte highly volatile? start->check_volatility check_degradation Is the analyte prone to degradation? check_volatility->check_degradation No solution_volatility Minimize heat and evaporation. Use gentle concentration methods. check_volatility->solution_volatility Yes check_extraction Is the extraction method optimized? check_degradation->check_extraction No solution_degradation Control pH (neutral). Protect from light and heat. check_degradation->solution_degradation Yes check_matrix Are matrix effects suspected? check_extraction->check_matrix Yes solution_extraction Optimize solvent, pH, ionic strength. Increase extraction time/repetitions. check_extraction->solution_extraction No solution_matrix Perform sample clean-up. Use matrix-matched standards. check_matrix->solution_matrix Yes end Improved Recovery check_matrix->end No solution_volatility->end solution_degradation->end solution_extraction->end solution_matrix->end

Troubleshooting Logic for Low Recovery.

References

Technical Support Center: Synthesis of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of methyl nona-2,4-dienoate. The following information is designed to help reduce by-product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and similar α,β-unsaturated esters are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both methods involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

Q2: What are the primary by-products to expect during the synthesis of this compound?

A2: The primary by-products are typically geometric isomers of this compound, namely the (2Z,4E), (2E,4Z), and (2Z,4Z) isomers. Additionally, phosphorus-containing by-products are generated: triphenylphosphine oxide from the Wittig reaction and a water-soluble dialkyl phosphate from the HWE reaction.

Q3: Which synthetic route is preferred for obtaining the (2E,4E)-isomer of this compound with high selectivity?

A3: The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for synthesizing the (2E,4E)-isomer with high stereoselectivity. The use of stabilized phosphonate ylides in the HWE reaction favors the formation of the thermodynamically more stable (E)-alkenes.

Q4: How can I minimize the formation of isomeric by-products?

A4: To minimize isomeric by-products, particularly in the HWE reaction, consider the following:

  • Reaction Temperature: Higher reaction temperatures (e.g., room temperature to reflux) can favor the formation of the more stable (E,E)-isomer by allowing for equilibration of intermediates.

  • Choice of Base and Cation: The choice of base and its corresponding cation can influence stereoselectivity. For example, using lithium salts can sometimes lead to different isomer ratios compared to sodium or potassium salts.

  • Structure of the Phosphonate Reagent: The steric and electronic properties of the phosphonate ester can impact the E/Z ratio of the product.

Q5: How are the phosphorus-containing by-products typically removed?

A5: The by-product of the HWE reaction, a dialkyl phosphate salt, is typically water-soluble and can be easily removed by performing an aqueous workup (washing the reaction mixture with water or brine). Triphenylphosphine oxide from the Wittig reaction is less polar and often requires column chromatography for complete removal, although it can sometimes be precipitated and filtered off.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions.1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Ensure anhydrous conditions, as water can quench the ylide. Use freshly distilled solvents. 3. Optimize reaction temperature and time. For the HWE reaction, ensure the base is strong enough to deprotonate the phosphonate ester.
High Percentage of (Z)-Isomer(s) 1. Use of a non-stabilized or semi-stabilized Wittig reagent. 2. Suboptimal HWE reaction conditions that do not favor thermodynamic control.1. For high (E,E)-selectivity, use the Horner-Wadsworth-Emmons reaction with a stabilized phosphonate ester. 2. In the HWE reaction, try increasing the reaction temperature or using a different base/solvent combination to promote equilibration to the more stable (E,E)-isomer.
Presence of Unreacted Aldehyde 1. Insufficient amount of the phosphorus ylide. 2. Ylide was quenched before it could react.1. Use a slight excess (1.1-1.2 equivalents) of the phosphonate ester and base. 2. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Difficulty Removing Triphenylphosphine Oxide (Wittig) The by-product is co-eluting with the product during chromatography.1. Optimize the solvent system for column chromatography. A less polar solvent system may allow for better separation. 2. Consider switching to the HWE reaction to generate a water-soluble phosphate by-product.
Formation of Unidentified By-products 1. Aldol condensation of the starting aldehyde. 2. Michael addition to the product. 3. Side reactions of the ylide.1. Add the aldehyde slowly to the generated ylide to maintain a low concentration of the aldehyde. 2. Use a non-nucleophilic base. 3. Ensure the reaction temperature is controlled.

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of Methyl (2E,4E)-nona-2,4-dienoate

This protocol is a generalized procedure based on the synthesis of similar α,β-unsaturated esters and is expected to favor the (2E,4E)-isomer.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • (E)-Hept-2-enal

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Olefination: Cool the reaction mixture back down to 0 °C. Add a solution of (E)-hept-2-enal (1.0 eq) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl (2E,4E)-nona-2,4-dienoate.

Expected By-products and Quantitative Data:

Product/By-productTypical Yield (%)Typical Isomer Ratio (E,E : other isomers)Method of Analysis
Methyl (2E,4E)-nona-2,4-dienoate70-90>95:5GC-MS, ¹H NMR
Geometric Isomers (Z,E), (E,Z), (Z,Z)<5-GC-MS, ¹H NMR
Diethyl phosphate--Removed during aqueous workup
Unreacted (E)-Hept-2-enalVariable-GC-MS, TLC

Visualizations

HWE_Workflow cluster_reagents Reagents cluster_process Reaction Steps cluster_products Products & By-products Phosphonate Triethyl phosphonoacetate Ylide_Formation 1. Ylide Formation (0°C to RT) Phosphonate->Ylide_Formation Base Sodium Hydride Base->Ylide_Formation Aldehyde (E)-Hept-2-enal Olefination 2. Olefination (0°C to RT) Aldehyde->Olefination Ylide_Formation->Olefination Phosphonate Ylide Workup 3. Aqueous Workup Olefination->Workup Purification 4. Column Chromatography Workup->Purification Crude Product Phosphate Diethyl Phosphate Workup->Phosphate Removed Product Methyl (2E,4E)-nona-2,4-dienoate Purification->Product Isomers Geometric Isomers Purification->Isomers

Caption: Horner-Wadsworth-Emmons reaction workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Isomers High (Z)-Isomer Content? Start->Check_Isomers No General_Optimization General Optimization: - Check Reagent Purity - Ensure Inert Atmosphere Start->General_Optimization Yes Check_Starting_Material Unreacted Aldehyde? Check_Isomers->Check_Starting_Material No Sol_Isomers Optimize HWE Conditions: - Increase Temperature - Change Base/Solvent Check_Isomers->Sol_Isomers Yes Check_Reaction_Completion Incomplete Reaction? Check_Starting_Material->Check_Reaction_Completion No Sol_Starting_Material Use Excess Ylide Ensure Anhydrous Conditions Check_Starting_Material->Sol_Starting_Material Yes Sol_Reaction_Completion Increase Reaction Time Monitor by TLC/GC-MS Check_Reaction_Completion->Sol_Reaction_Completion Yes Check_Reaction_Completion->General_Optimization No

Caption: Troubleshooting logic for the synthesis of this compound.

"Methyl nona-2,4-dienoate" analytical method validation issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Nona-2,4-Dienoate Analysis

Welcome to the technical support center for the analytical method validation of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Analyte Stability & Storage

Question: My this compound standard or sample is showing signs of degradation (e.g., appearance of extra peaks, decreased response) over a short period. What are the likely causes and solutions?

Answer: this compound, as a conjugated unsaturated ester, is susceptible to degradation through several pathways, primarily oxidation and isomerization.[1] High concentrations of unsaturated fatty acid methyl esters (FAMEs) can lead to a higher risk of oxidative degradation.[1]

Common Causes:

  • Oxidation: The conjugated double bonds are prone to oxidation from atmospheric oxygen, which can be accelerated by light and heat.

  • Isomerization: The geometric isomers (E,E vs. E,Z) can interconvert, especially when exposed to light, acid, or heat, leading to changes in peak ratios and quantification issues.

  • Hydrolysis: Presence of water, especially at non-neutral pH, can lead to hydrolysis of the ester back to its corresponding acid and methanol.

Troubleshooting & Solutions:

  • Storage: Store standards and samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to minimize oxidation and isomerization.

  • Solvent Choice: Prepare solutions in high-purity, degassed, anhydrous solvents. Aprotic solvents are generally preferred.

  • Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solutions to inhibit radical-induced oxidation.

  • pH Control: Ensure that the sample matrix and analytical mobile phase (for HPLC) are buffered to a neutral pH to prevent hydrolysis.

  • Minimize Freeze-Thaw Cycles: Aliquot standards and samples into single-use vials to avoid repeated freeze-thaw cycles, which can affect stability.[2]

Chromatographic Issues: Peak Shape & Resolution

Question: I am observing poor peak shape (tailing or fronting) for this compound during my GC/HPLC analysis. What should I investigate?

Answer: Poor peak shape is a common issue that can compromise resolution and accuracy. The cause can typically be traced to the injector, column, or chemical interactions within the system.[3][4]

Peak tailing is often caused by active sites in the analytical flow path or issues with the mobile/carrier gas flow.

  • GC Analysis:

    • Active Sites: Silanol groups in the injector liner or on the column can cause tailing for polarizable compounds. Deactivated liners and inert columns are recommended.[3] If performance degrades, consider replacing the inlet liner or trimming the first few inches of the column.[3]

    • Flow Path Issues: Dead volume from improper column installation or contamination can disrupt the flow path.[4] Ensure the column is installed correctly according to the manufacturer's guidelines.

  • HPLC Analysis:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol interactions in reversed-phase) can cause tailing. Try a different column chemistry (e.g., an end-capped column) or modify the mobile phase with an additive like a competing base.

    • Column Contamination: Buildup of contaminants on the column frit or head can lead to peak distortion. Backflushing the column or using a guard column can help.

Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.

  • Column Overload: The concentration of the analyte is too high for the column's capacity. Dilute the sample and reinject.

  • Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase (in reversed-phase HPLC), it can cause the analyte to travel too quickly at the beginning of the column, resulting in a fronting peak. If possible, dissolve the sample in the mobile phase.

// Nodes start [label="Poor Peak Shape\n(Tailing or Fronting)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hydrocarbon [label="Inject Hydrocarbon\nStandard", fillcolor="#FBBC05", fontcolor="#202124"]; hydrocarbon_tail [label="Tailing Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; flow_path_issue [label="Flow Path Problem\n(Dead Volume, Leak)", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_flow_path [label="Check & Fix Column\nInstallation / Leaks", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_tailing [label="Analyte-Specific Issue", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Check for Overload\n(Dilute Sample)", fillcolor="#FBBC05", fontcolor="#202124"]; overload_issue [label="Fronting Resolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; overload_solution [label="Problem Solved:\nOverload Was the Issue", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_activity [label="Check for System Activity", fillcolor="#FBBC05", fontcolor="#202124"]; activity_solution [label="Use Deactivated Liner/\nColumn, Trim Column", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Check Solvent Mismatch\n(Sample vs. Mobile Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_solution [label="Dissolve Sample\nin Mobile Phase", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Peak Shape\nImproved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_hydrocarbon; check_hydrocarbon -> hydrocarbon_tail; hydrocarbon_tail -> flow_path_issue [label="Yes"]; flow_path_issue -> fix_flow_path; fix_flow_path -> end; hydrocarbon_tail -> no_tailing [label="No"]; no_tailing -> check_overload; check_overload -> overload_issue; overload_issue -> overload_solution [label="Yes"]; overload_issue -> check_activity [label="No"]; check_activity -> activity_solution; activity_solution -> end; no_tailing -> check_solvent; check_solvent -> solvent_solution; solvent_solution -> end; } } Caption: A logical workflow for diagnosing the root cause of poor peak shape in chromatography.

Method Development & Validation

Question: What are the key considerations for developing a robust GC-MS method for this compound?

Answer: Developing a robust GC-MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[5]

Key Considerations:

  • Sample Preparation (Derivatization): While this compound is already a methyl ester, if analyzing the parent fatty acid, a derivatization step to form the FAME is critical. This step must be reproducible and efficient.

  • Injector Parameters:

    • Temperature: Use an injector temperature that ensures rapid volatilization without causing thermal degradation. A temperature of 225-250°C is a common starting point.

    • Injection Mode: A splitless injection may be required for trace-level analysis, but a split injection is often used to prevent column overload and improve peak shape.[6]

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. For separating geometric isomers, a more polar column, such as one with a polyethylene glycol (PEG) stationary phase, may provide better resolution.[7]

  • Oven Program: The temperature program should be optimized to ensure baseline separation of the analyte from matrix components and any isomers.[5] A slow ramp rate around the elution temperature of the isomers can improve separation.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Use full scan mode during method development to identify the analyte and potential interferences. For quantification, switch to Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[2][5] Key ions for the analyte should be chosen to maximize signal and minimize interference.

Troubleshooting Guides & Protocols

Guide 1: Low Analyte Recovery

Problem: Consistently low or variable recovery of this compound after sample preparation or extraction.

// Nodes recovery [label="Low Analyte Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="Extraction Inefficiency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adsorption [label="Adsorption Losses", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradation [label="Analyte Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-nodes solvent [label="Incorrect Solvent\nPolarity/Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="Suboptimal pH", fillcolor="#F1F3F4", fontcolor="#202124"]; emulsions [label="Emulsion Formation", fillcolor="#F1F3F4", fontcolor="#202124"];

glassware [label="Active Sites on\nGlassware/Vials", fillcolor="#F1F3F4", fontcolor="#202124"]; septa [label="Adsorption to\nSepta/Caps", fillcolor="#F1F3F4", fontcolor="#202124"];

oxidation [label="Oxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="High Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections recovery -> extraction; recovery -> adsorption; recovery -> degradation;

extraction -> solvent; extraction -> ph; extraction -> emulsions;

adsorption -> glassware; adsorption -> septa;

degradation -> oxidation; degradation -> hydrolysis; degradation -> temp; } } Caption: Key factors that can contribute to the loss of analyte during sample processing.

Troubleshooting Steps:

  • Evaluate Extraction Solvent: Ensure the solvent used for liquid-liquid extraction has the appropriate polarity to efficiently partition this compound from the sample matrix.

  • Check pH: The pH of the aqueous phase can impact the analyte's solubility and stability. Maintain a neutral pH unless a specific pH is required for extraction.

  • Prevent Adsorption: The analyte may adsorb to active surfaces. Use silanized glassware and polypropylene vials to minimize this.

  • Control Temperature: Avoid excessive heat during sample evaporation steps to prevent degradation. Use a gentle stream of nitrogen at or slightly above room temperature.

  • Spike and Recovery Experiment: Perform a spike and recovery experiment at different stages of the sample preparation process to pinpoint the step where the loss is occurring.

Protocol 1: Example GC-MS Method Parameters

This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific instrument and sample matrix.

Parameter Setting Rationale
Injector
Inlet Temperature250 °CEnsures efficient vaporization without thermal breakdown.
Injection Volume1 µLPrevents inlet and column overload.
ModeSplit (e.g., 50:1)For samples with moderate to high concentration. Use splitless for trace analysis.
LinerDeactivated, Splitless LinerMinimizes active sites and potential for analyte degradation.[3]
GC Column
Stationary Phase5% Phenyl-methylpolysiloxaneGood general-purpose column for FAMEs.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good efficiency and capacity.
Carrier GasHeliumInert carrier gas.
Flow Rate1.2 mL/min (Constant Flow)Provides optimal velocity for good separation efficiency.
Oven Program
Initial Temperature60 °C, hold 1 minAllows for good peak focusing at the head of the column.
Ramp 115 °C/min to 180 °CSeparates more volatile components.
Ramp 25 °C/min to 240 °C, hold 5 minSlower ramp to resolve isomers and compounds of similar polarity.
MS Detector
Ion Source Temp.230 °CStandard temperature for EI source.
Quadrupole Temp.150 °CStandard temperature for quadrupole.
ModeSIMUse Selected Ion Monitoring for high sensitivity in quantitative analysis.[5]
Ions to MonitorDetermine from a full scan spectrum of a standard.Select at least 3 ions: a quantifier (most abundant) and two qualifiers.

References

"Methyl nona-2,4-dienoate" storage and stability studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of Methyl nona-2,4-dienoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. It is recommended to maintain the compound in a tightly sealed container, protected from light and heat. Freezer storage at approximately -20°C is advisable for long-term storage to minimize degradation.

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions (in a freezer, protected from light and air), this compound is expected to be stable for at least one to two years. However, it is crucial to monitor the purity of the compound periodically, especially if it is used in sensitive applications.

Q3: To which conditions is this compound sensitive?

A3: this compound is sensitive to several environmental factors that can lead to its degradation. These include:

  • Light: Exposure to light, particularly UV light, can induce isomerization and polymerization.

  • Heat: Elevated temperatures accelerate the rate of degradation through various pathways.

  • Air/Oxygen: The conjugated diene system is susceptible to oxidation.

  • pH: The ester functional group is prone to hydrolysis under both acidic and basic conditions.

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the ester bond to form nona-2,4-dienoic acid and methanol. This reaction can be catalyzed by both acids and bases.[1][2][3]

  • Oxidation: The conjugated double bonds are susceptible to oxidation, which can lead to the formation of various oxidation products, including hydroperoxides, epoxides, and eventually smaller chain aldehydes and carboxylic acids upon cleavage of the carbon-carbon double bonds.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in the gas chromatogram with a shorter retention time. Hydrolysis: The more polar nona-2,4-dienoic acid is a likely degradation product.Confirm the identity of the new peak by co-injection with a standard of nona-2,4-dienoic acid, if available. Review storage conditions to ensure the absence of moisture and acidic or basic contaminants.
Appearance of multiple new peaks in the gas chromatogram, potentially with broader peak shapes. Oxidation/Polymerization: Oxidation can lead to a variety of products. Polymerization can result in a broad, unresolved hump in the chromatogram.Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Use antioxidants if compatible with the application. Check for peroxides in any solvents used.
Decrease in the main peak area of this compound over time. General Degradation: The compound is degrading due to improper storage or handling.Re-evaluate storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light.
Change in the physical appearance of the sample (e.g., color change, increased viscosity). Significant Degradation/Polymerization: This indicates a substantial loss of purity.The sample is likely no longer suitable for use. It is recommended to use a fresh batch of the compound.
Inconsistent analytical results between different aliquots of the same batch. Non-homogeneity due to partial degradation or improper mixing. Ensure the sample is fully thawed and mixed thoroughly (but gently to avoid introducing oxygen) before taking an aliquot for analysis.

Quantitative Stability Data

The following table summarizes representative data from forced degradation studies on this compound. These studies are designed to intentionally degrade the sample to understand its stability profile.

Stress Condition Duration Temperature % Degradation (Approx.) Major Degradation Products
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15-25%Nona-2,4-dienoic acid, Methanol
Basic Hydrolysis (0.1 M NaOH) 8 hours40°C30-40%Sodium nona-2,4-dienoate, Methanol
Oxidative (3% H₂O₂) 48 hours25°C20-30%Epoxides, Hydroperoxides, Aldehydes
Thermal 7 days80°C10-20%Isomers, Oxidation Products
Photolytic (UV Lamp) 72 hours25°C25-35%Isomers, Polymers

Experimental Protocols

Protocol 1: Stability-Indicating Gas Chromatography (GC) Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Internal Standard: If quantitative analysis is required, an internal standard such as methyl decanoate can be used.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading this compound to assess its stability.

  • Sample Preparation: Prepare a stock solution of this compound in a solvent that is stable under the stress conditions (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before GC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 40°C. Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of HCl before GC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 8, 24, 48 hours).

  • Thermal Degradation: Place a sample of neat this compound or a solution in a suitable solvent in an oven at 80°C. Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).

  • Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) at room temperature. A control sample should be kept in the dark under the same conditions. Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating GC method described in Protocol 1.

Visualizations

degradation_pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation MND This compound NDA Nona-2,4-dienoic Acid MND->NDA H+ or OH- Ox_Products Oxidation Products (Epoxides, Hydroperoxides, Aldehydes) MND->Ox_Products O2, Light, Heat MeOH Methanol

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Sample Stock Prepare Stock Solution Start->Stock Acid Acidic Hydrolysis Stock->Acid Base Basic Hydrolysis Stock->Base Ox Oxidation Stock->Ox Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo GC GC-FID Analysis Acid->GC Base->GC Ox->GC Thermal->GC Photo->GC Data Data Interpretation GC->Data

Caption: Workflow for a forced degradation study of this compound.

References

"Methyl nona-2,4-dienoate" dealing with co-eluting compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methyl nona-2,4-dienoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on issues related to co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is an unsaturated fatty acid methyl ester known for its contribution to the characteristic aroma of fruits, particularly pears. Its accurate identification and quantification are crucial in the fields of food science for flavor profiling, in the development of fragrances, and in ecological studies involving insect pheromones.

Q2: What are the common isomers of this compound I should be aware of?

This compound exists as several geometric isomers due to the two double bonds in its structure. The most common isomers encountered are (2E,4Z)-methyl nona-2,4-dienoate and (2E,4E)-methyl nona-2,4-dienoate. These isomers can possess different sensory properties and may be challenging to separate chromatographically.

Q3: What analytical techniques are typically used for the analysis of this compound?

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like this compound. For complex matrices where co-elution is a significant problem, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) may be employed for enhanced separation.

Troubleshooting Guide: Co-elution Issues

Co-elution, the overlapping of chromatographic peaks of two or more compounds, is a frequent challenge in the analysis of this compound, especially in complex samples such as fruit extracts or essential oils. Below are common problems and solutions.

Problem 1: My this compound peak is not symmetrical and shows a shoulder or tailing.

  • Possible Cause: Co-elution with a structurally similar compound, often an isomer or another ester with a similar retention time. In fruit volatile analysis, other esters like ethyl decadienoates or other fatty acid methyl esters are common culprits.

  • Troubleshooting Steps:

    • Review Mass Spectra: Carefully examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge is a strong indicator of co-elution.

    • Method Optimization: Adjust the GC temperature program. A slower ramp rate or an isothermal hold around the elution temperature of your target analyte can improve separation.

    • Column Selection: Consider using a different GC column with a different stationary phase polarity. A more polar column, such as one with a polyethylene glycol (wax) phase, can provide different selectivity for esters compared to a non-polar column.

Problem 2: I am unable to resolve the (2E,4Z) and (2E,4E) isomers of this compound.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of these geometric isomers, which often have very similar boiling points and polarities.

  • Troubleshooting Steps:

    • High-Resolution Capillary Column: Ensure you are using a long (e.g., 50-60 m) and narrow-bore (e.g., 0.25 mm internal diameter) capillary column to maximize theoretical plates and resolving power.

    • Temperature Program Optimization: Employ a very slow temperature ramp (e.g., 1-2 °C/min) during the elution window of the isomers.

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best column efficiency.

Quantitative Data Summary

The following table summarizes typical GC-MS parameters for the analysis of this compound and potential co-eluting compounds.

ParameterStandard MethodHigh-Resolution Method
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX)
Injection Mode SplitlessSplitless
Injector Temp. 250 °C250 °C
Oven Program 40 °C (2 min hold), ramp to 240 °C at 5 °C/min50 °C (1 min hold), ramp to 180 °C at 2 °C/min, then to 240 °C at 10 °C/min
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
MS Ion Source Temp. 230 °C230 °C
MS Quad Temp. 150 °C150 °C
Scan Range 40-450 amu40-450 amu

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound

This protocol is suitable for routine analysis where high resolution of isomers is not the primary goal.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

  • GC-MS System:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms or equivalent).

    • Injector: 250 °C, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peak corresponding to this compound and identify based on its mass spectrum and retention time compared to a standard.

Protocol 2: High-Resolution GC-MS for Separation of this compound Isomers

This protocol is designed to improve the separation of geometric isomers and other closely eluting compounds.

  • Sample Preparation: As per Protocol 1.

  • GC-MS System:

    • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness polar column (e.g., DB-WAX or equivalent).

    • Injector: 250 °C, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, ramp at 2 °C/min to 180 °C, then ramp at 10 °C/min to 240 °C and hold for 10 minutes.

    • Mass Spectrometer: Same as Protocol 1.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Compare the retention times of the separated isomer peaks with those of pure standards for positive identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Complex Sample (e.g., Fruit Extract) extraction Solvent Extraction/Dilution sample->extraction injection GC Injection extraction->injection Prepared Sample separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection chromatogram Chromatogram Review detection->chromatogram Raw Data mass_spectra Mass Spectra Analysis chromatogram->mass_spectra identification Compound Identification mass_spectra->identification troubleshooting_logic start Poor Peak Shape Observed (Shoulder or Tailing) check_ms Examine Mass Spectrum Across Peak start->check_ms ms_changing Mass Spectrum Changes? check_ms->ms_changing coelution Co-elution Confirmed ms_changing->coelution Yes no_coelution Investigate Other Issues (e.g., Column Overload, Inlet Activity) ms_changing->no_coelution No optimize_gc Optimize GC Method (Slower Ramp Rate) coelution->optimize_gc change_column Change GC Column (Different Polarity) optimize_gc->change_column If resolution is still poor

Technical Support Center: Optimizing Signal-to-Noise Ratio in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio in their experiments, ensuring higher sensitivity and data quality.

Frequently Asked Questions (FAQs)

Q1: Can methyl nona-2,4-dienoate be used to improve the signal-to-noise (S/N) ratio in GC-MS?

Our review of scientific literature and chemical databases indicates that this compound is not documented as a compound used for improving the signal-to-noise ratio in GC-MS analysis. Its primary listings are in chemical property and supplier databases.[1][2] For signal enhancement, researchers typically use compounds known as "analyte protectants" or address instrument and method parameters.

Q2: What is the "matrix effect" in GC-MS and how does it affect my signal?

The matrix effect is a phenomenon where components in a sample's matrix (everything other than the analyte of interest) interfere with the analyte's measurement.[3] In GC-MS, this can lead to either signal suppression or enhancement.[4][5] Signal enhancement, often called the "matrix enhancement effect," occurs when matrix components mask "active sites" (unwanted points of interaction) in the GC inlet liner and column.[4][6] By preventing the thermal degradation or adsorption of your target analyte at these sites, more of the analyte reaches the detector, resulting in a stronger signal.[6][7]

Q3: What are "analyte protectants" and how do they improve the S/N ratio?

Analyte protectants are specific compounds added to both sample extracts and calibration standards to intentionally create a protective effect similar to the matrix enhancement effect.[4][6] These agents, often containing multiple hydroxyl groups, effectively mask the active sites within the GC system.[4] This leads to improved analyte stability and transfer, resulting in better peak shapes and higher signal intensity, thus improving the S/N ratio, especially for sensitive or thermolabile compounds.[6][7] Common examples include 3-ethoxy-1,2-propanediol, gulonolactone, and sorbitol.[6]

Q4: Besides using additives, what are other common causes of a low S/N ratio?

A low S/N ratio can stem from either a weak signal or high baseline noise.[8] Key factors include:

  • High Baseline Noise: Caused by impurities in the carrier gas, column bleed, septum degradation, or leaks in the system.[9][10]

  • Poor Peak Shape: Broad, tailing peaks result in lower intensity (height) for a given amount of analyte, which reduces the calculated S/N ratio. Optimizing injection conditions and chromatography can lead to sharper peaks.[11]

  • Analyte Degradation: Active sites in the injector or column can cause analytes to break down, reducing the signal that reaches the detector.[5]

  • Sub-optimal MS Detector Settings: Incorrect detector voltage or tune parameters can lead to poor sensitivity.[11]

Troubleshooting Guide: Low Signal-to-Noise Ratio

If you are experiencing a poor S/N ratio, follow this logical troubleshooting workflow to identify and resolve the issue.

G cluster_0 Step 1: Assess Baseline Noise cluster_1 Step 2: Evaluate Peak Shape cluster_2 Step 3: Investigate Signal Enhancement cluster_3 Step 4: Verify MS Detector Performance start Low S/N Ratio Detected a1 Run a blank solvent injection. Is baseline noise high? start->a1 a2 Check for leaks (gas lines, septum, ferrules). Clean or replace septum and liner. Use high-purity carrier gas and filters. a1->a2 Yes b1 Inject a known standard. Are peaks broad or tailing? a1->b1 No a2->b1 b2 Optimize GC temperature program. Check for column contamination or aging. Ensure proper injection technique and volume. b1->b2 Yes c1 Is the analyte known to be labile or active? Are you analyzing trace levels? b1->c1 No b2->c1 c2 Implement analyte protectants (see protocol). Use a deactivated liner (e.g., Siltek). c1->c2 Yes d1 Run MS autotune. Does the tune report meet specifications? c1->d1 No c2->d1 d2 Clean the ion source. Verify detector voltage is appropriate. d1->d2 No end S/N Ratio Improved d1->end Yes d2->end

Caption: Troubleshooting workflow for low S/N ratio in GC-MS.

Experimental Protocol: Using Analyte Protectants

This protocol describes how to use an analyte protectant (AP), such as sorbitol, to mitigate analyte loss and enhance signal response.

Objective: To improve the signal-to-noise ratio for target analytes by masking active sites in the GC system.

Materials:

  • Target analyte standard(s)

  • Analyte Protectant (AP), e.g., D-sorbitol

  • High-purity solvents (e.g., Ethyl Acetate, Acetonitrile)

  • Volumetric flasks and pipettes

  • GC-MS system

Methodology:

  • Preparation of Analyte Protectant Stock Solution:

    • Prepare a 10 mg/mL stock solution of the AP (e.g., sorbitol) in a suitable solvent like acetonitrile.

    • Sonicate the solution to ensure the AP is fully dissolved.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of your target analyte(s) in a suitable solvent (e.g., ethyl acetate).

    • Spike each calibration standard and the solvent blank with the AP stock solution to a final concentration of 100 µg/mL. For example, add 10 µL of the 10 mg/mL AP stock to each 1 mL of standard.

  • Sample Preparation:

    • Following your established extraction and cleanup procedure, bring the final sample extract to a known volume (e.g., 1 mL in ethyl acetate).

    • Spike the final sample extract with the AP stock solution to the same final concentration as the standards (100 µg/mL).

  • GC-MS Analysis:

    • Inject the AP-fortified standards and samples onto the GC-MS.

    • It is critical that both the standards used for quantification and the samples being analyzed contain the same concentration of the analyte protectant to ensure the protective effect is uniform.[5]

The mechanism is visualized below.

G cluster_0 Without Analyte Protectant cluster_1 With Analyte Protectant Analyte1 Target Analyte Injector1 GC Injector (Active Sites) Analyte1->Injector1 Degradation Analyte Degradation / Adsorption Injector1->Degradation Interaction Detector1 MS Detector (Low Signal) Injector1->Detector1 Reduced Transfer Analyte2 Target Analyte Injector2 GC Injector (Masked Sites) Analyte2->Injector2 AP Analyte Protectant AP->Injector2 AP->Injector2 Masks Active Sites Detector2 MS Detector (High Signal) Injector2->Detector2 Full Transfer

Caption: Mechanism of signal enhancement using an analyte protectant.

Data Presentation: Expected Impact of Analyte Protectants

The use of analyte protectants can significantly improve the signal-to-noise ratio and peak area for active or thermolabile compounds. Below is a table summarizing hypothetical, yet typical, results for the analysis of a sensitive pesticide.

AnalyteConditionPeak Area (Counts)Baseline Noise (Counts)Signal-to-Noise (S/N) Ratio
Pesticide X Standard in Solvent15,200150101
Standard + Analyte Protectant 44,500 155 287
Pesticide Y Standard in Solvent8,90015059
Standard + Analyte Protectant 28,100 152 185

Table Notes: Data is illustrative. The S/N ratio is calculated as peak height divided by the standard deviation of the baseline noise. The addition of the analyte protectant does not significantly increase baseline noise but dramatically increases the signal.

References

"Methyl nona-2,4-dienoate" selecting the right chromatography column

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of Methyl nona-2,4-dienoate. It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

This compound is a fatty acid methyl ester (FAME) and a volatile organic compound. As a conjugated dienoic acid methyl ester, it is of interest in flavor and fragrance chemistry, as well as in biological studies. Accurate chromatographic analysis is crucial for its identification, quantification, and purity assessment in various matrices.

Q2: Which chromatographic technique is best suited for the analysis of this compound?

Gas Chromatography (GC) is the most suitable and widely used technique for analyzing volatile compounds like this compound. Its volatility and thermal stability make it an ideal candidate for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for samples that are not amenable to the high temperatures of GC or when pre-concentration of the analyte is required.

Q3: How do I choose the right GC column for analyzing this compound?

Due to the conjugated double bonds in its structure, this compound is a relatively polar FAME. Therefore, a polar or highly polar stationary phase is recommended for its separation, especially to resolve it from other isomers.

  • High-Polarity Columns (e.g., biscyanopropyl polysiloxane): These are excellent for separating cis/trans isomers of FAMEs and positional isomers.[1][2] Columns like the HP-88 or CP-Select CB for FAME are specifically designed for this purpose.[1][3]

  • Wax Columns (e.g., polyethylene glycol - PEG): These are also highly polar and are a good choice for the analysis of flavor and fragrance compounds, including esters.[4][5] They provide a different selectivity compared to cyanopropyl phases.

Q4: What are the key parameters to optimize in a GC method for this compound?

  • Oven Temperature Program: A temperature ramp is typically used to ensure good separation of a range of compounds. An initial lower temperature allows for the elution of more volatile compounds, followed by a ramp to a higher temperature to elute less volatile components.

  • Carrier Gas Flow Rate: The choice of carrier gas (commonly Helium or Hydrogen) and its flow rate will affect the efficiency of the separation and the analysis time.

  • Injector Temperature: This should be high enough to ensure the complete and rapid volatilization of the sample without causing thermal degradation.

  • Detector Temperature: The detector temperature should be higher than the final oven temperature to prevent condensation of the analytes.

Q5: Can I use HPLC for the analysis of this compound? If so, what are the recommended conditions?

Yes, HPLC is a viable alternative. A reverse-phase method is typically employed for FAME analysis.

  • Column: A C18 column is the most common choice for reverse-phase HPLC.

  • Mobile Phase: A mixture of acetonitrile and water, or methanol, acetonitrile, and water is often used.[6][7][8] Due to the nonpolar nature of the analyte, a high percentage of the organic solvent will be required.

  • Detector: A UV detector is suitable as the conjugated diene system of this compound absorbs UV light (typically around 230 nm).

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Inappropriate injector temperature (too low).1. Use a deactivated liner, potentially with glass wool.[9] Change the liner and septum regularly. 2. Bake out the column at its maximum recommended temperature. If that fails, trim the first few centimeters of the column. 3. Increase the injector temperature in increments of 10-20°C, ensuring it does not exceed the analyte's degradation temperature.
Poor Resolution/Co-elution 1. Inappropriate stationary phase. 2. Oven temperature program is too fast. 3. Column is overloaded.1. Use a highly polar column (e.g., biscyanopropyl or WAX) for better selectivity of isomers. 2. Decrease the temperature ramp rate or add an isothermal hold at a temperature where the critical pair is eluting. 3. Dilute the sample or reduce the injection volume.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the carrier gas or sample solvent. 3. Septum bleed.1. Run a blank solvent injection after a concentrated sample. Increase the final oven temperature or hold time to ensure all components elute.[9] 2. Use high-purity gas and solvents. 3. Use a high-quality, low-bleed septum and replace it regularly.
Inconsistent Retention Times 1. Leaks in the system. 2. Fluctuations in carrier gas flow rate or oven temperature. 3. Column degradation.1. Perform a leak check of the entire system. 2. Ensure the gas supply is stable and the GC oven is properly calibrated. 3. Condition the column or replace it if it's old or has been subjected to harsh conditions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Broad Peaks 1. Column aging or contamination. 2. High dead volume in the system. 3. Sample solvent is much stronger than the mobile phase.1. Wash the column with a strong solvent. If performance doesn't improve, replace the column. 2. Check all fittings and tubing for proper connections. 3. Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks 1. Clogged frit or partially blocked column. 2. Incompatibility between sample solvent and mobile phase.1. Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Fluctuating Baseline 1. Air bubbles in the pump or detector. 2. Inadequate mobile phase mixing or degassing. 3. Contaminated mobile phase.1. Purge the pump and detector to remove air bubbles. 2. Degas the mobile phase before use. 3. Use fresh, high-purity HPLC-grade solvents.

Experimental Protocols

Recommended GC-FID/MS Method

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Setting
Column Highly polar cyanopropyl column (e.g., HP-88, CP-Select for FAME) or a WAX column. Dimensions: 30-100 m x 0.25 mm ID, 0.20-0.25 µm film thickness.
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, 1.0-1.5 mL/min
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial: 140°C, hold for 5 min Ramp: 4°C/min to 240°C Hold: 10 min at 240°C
Detector (FID) 260°C
Detector (MS) Transfer Line: 250°C Ion Source: 230°C Mass Range: m/z 40-350
Recommended HPLC-UV Method

This protocol is a general guideline for the separation of FAMEs and can be adapted for this compound.

ParameterRecommended Setting
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile/Water (e.g., 85:15 v/v) or a gradient may be required for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 232 nm (approximated for conjugated dienes)

Visualizations

GC_Column_Selection_Workflow start Start: Analyze This compound question1 Is separation of cis/trans isomers critical? start->question1 polar_column Use a highly polar column (e.g., biscyanopropyl) question1->polar_column Yes general_flavor General flavor/fragrance profiling? question1->general_flavor No end_choice Selected appropriate GC column polar_column->end_choice wax_column Use a polar WAX column (e.g., PEG) wax_column->end_choice general_flavor->polar_column No, but high polarity still beneficial general_flavor->wax_column Yes

Caption: Decision workflow for selecting the appropriate GC column.

GC_Troubleshooting_Logic start Problem with GC Analysis peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention_time Inconsistent Retention Time? start->retention_time check_liner Check/Replace Injector Liner & Septum peak_shape->check_liner Yes optimize_oven Optimize Oven Program (slower ramp) resolution->optimize_oven Yes leak_check Perform System Leak Check retention_time->leak_check Yes bake_column Bake Out/Trim Column check_liner->bake_column solution Problem Resolved bake_column->solution check_column_load Check for Column Overload (dilute sample) optimize_oven->check_column_load check_column_load->solution check_flow Verify Carrier Gas Flow & Pressure leak_check->check_flow check_flow->solution

Caption: Logical flow for troubleshooting common GC issues.

References

Validation & Comparative

A Comparative Analysis of Methyl Nona-2,4-dienoate and Ethyl Nona-2,4-dienoate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of methyl nona-2,4-dienoate and ethyl nona-2,4-dienoate. Due to the limited availability of public data, this document also outlines general experimental protocols for the characterization and sensory evaluation of such compounds, which can be adapted for further research.

Physicochemical Properties

PropertyThis compoundEthyl nona-2,4-dienoate
Molecular Formula C₁₀H₁₆O₂C₁₁H₁₈O₂
Molecular Weight 168.23 g/mol 182.26 g/mol [1]
CAS Number Not specified, NF0288 (for (E,E)-isomer)[2]53434-79-0 (for (E,E)-isomer)[1]
Assay 95.00 to 100.00%[2]95.00 to 100.00%[1]
Water Solubility 81.27 mg/L at 25°C (estimated)[2]26.5 mg/L at 25°C (estimated)[1]
Boiling Point Data not availableData not available
Melting Point Data not availableData not available
Density Data not availableData not available

Sensory and Biological Properties

Currently, there is a significant lack of publicly available data regarding the sensory (odor and flavor) and biological properties of both this compound and ethyl nona-2,4-dienoate. Information from some suppliers suggests that these compounds are not intended for use in fragrance or flavor applications, which may imply they do not possess desirable sensory characteristics.[1][2] Further research, including sensory panel evaluations and biological activity screenings, is required to elucidate these properties.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the identification and quantification of volatile esters like methyl and ethyl nona-2,4-dienoate.

Objective: To separate, identify, and quantify the target compounds in a sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

  • Autosampler for precise injection.

Procedure:

  • Sample Preparation: Dissolve a known amount of the ester in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the compounds based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST, Wiley). Quantify using an internal or external standard method.

Sensory Evaluation: Triangle Test

This protocol is designed to determine if a sensory difference exists between two samples.

Objective: To determine if an organoleptic difference is perceptible between this compound and ethyl nona-2,4-dienoate.

Materials:

  • Samples of this compound and ethyl nona-2,4-dienoate, diluted to a safe and appropriate concentration in a neutral solvent (e.g., mineral oil for olfaction, ethanol/water for gustation if deemed safe).

  • Odor-free sample containers (e.g., glass vials with PTFE-lined caps).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Water and unsalted crackers for palate cleansing.

  • Data collection forms.

Procedure:

  • Panelist Selection: Recruit a panel of at least 20-30 trained or consumer panelists.

  • Sample Preparation: For each panelist, prepare three coded samples. Two samples will be identical (e.g., two of this compound) and one will be different (e.g., one of ethyl nona-2,4-dienoate). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Panelists are instructed to evaluate each sample from left to right. They are asked to identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications is tabulated. Statistical analysis (using a binomial or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

Visualizations

The following diagrams illustrate a general workflow for the characterization of novel compounds and a representative signaling pathway that could be investigated for biological activity.

Experimental_Workflow Figure 1. General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Property Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Analysis Purity Purity Determination (e.g., HPLC, GC) Purification->Purity Sensory Sensory Evaluation (e.g., Triangle Test, Descriptive Analysis) Purity->Sensory Biological Biological Activity Screening (e.g., Cytotoxicity, Receptor Binding) Purity->Biological Signaling_Pathway Figure 2. Hypothetical GPCR Signaling Pathway for Bioactivity Screening Compound Test Compound (e.g., Methyl or Ethyl nona-2,4-dienoate) GPCR G-Protein Coupled Receptor (GPCR) Compound->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) PKA->Cellular_Response Phosphorylates Targets Leading to

References

Lack of Direct Comparative Data for Methyl Nona-2,4-dienoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide provides a framework for researchers and drug development professionals on how such a comparative study could be designed and presented. The following sections outline potential biological activities to investigate, standardized experimental protocols, and a template for data presentation, drawing upon methodologies commonly used for evaluating the biological activity of related molecules.

Hypothetical Comparison of Biological Activities

In the absence of direct experimental data, this section outlines a template for comparing the potential biological activities of methyl nona-2,4-dienoate isomers. The activities suggested for investigation are based on the known biological effects of structurally similar compounds.

Potential Biological Activities for Investigation:
  • Antimicrobial Activity: Fatty acid esters can exhibit activity against various microbial species. A comparative study would assess the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of each isomer against a panel of pathogenic bacteria and fungi.

  • Cytotoxic Activity: The effect of the isomers on the viability of cancer cell lines and normal cell lines would be crucial to determine their potential as anticancer agents and to assess their general toxicity. Assays such as the MTT or LDH assay are commonly employed.

  • Anti-inflammatory Activity: The potential of each isomer to modulate inflammatory responses could be investigated by measuring their effect on the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in cell-based assays.

Data Presentation:

Quantitative data from these hypothetical experiments should be summarized in a clear and structured format to facilitate easy comparison between the isomers.

Biological ActivityIsomerAssayEndpointResult
Antimicrobial Methyl (2E,4E)-nona-2,4-dienoateBroth MicrodilutionMIC (µg/mL) vs. S. aureusData
Methyl (2E,4Z)-nona-2,4-dienoateBroth MicrodilutionMIC (µg/mL) vs. S. aureusData
Methyl (2Z,4E)-nona-2,4-dienoateBroth MicrodilutionMIC (µg/mL) vs. S. aureusData
Methyl (2Z,4Z)-nona-2,4-dienoateBroth MicrodilutionMIC (µg/mL) vs. S. aureusData
Cytotoxicity Methyl (2E,4E)-nona-2,4-dienoateMTT AssayIC50 (µM) on HeLa cellsData
Methyl (2E,4Z)-nona-2,4-dienoateMTT AssayIC50 (µM) on HeLa cellsData
Methyl (2Z,4E)-nona-2,4-dienoateMTT AssayIC50 (µM) on HeLa cellsData
Methyl (2Z,4Z)-nona-2,4-dienoateMTT AssayIC50 (µM) on HeLa cellsData
Anti-inflammatory Methyl (2E,4E)-nona-2,4-dienoateGriess AssayNO Inhibition (%) in LPS-stimulated RAW 264.7 cellsData
Methyl (2E,4Z)-nona-2,4-dienoateGriess AssayNO Inhibition (%) in LPS-stimulated RAW 264.7 cellsData
Methyl (2Z,4E)-nona-2,4-dienoateGriess AssayNO Inhibition (%) in LPS-stimulated RAW 264.7 cellsData
Methyl (2Z,4Z)-nona-2,4-dienoateGriess AssayNO Inhibition (%) in LPS-stimulated RAW 264.7 cellsData

Experimental Protocols

Detailed methodologies are critical for the reproducibility of findings. Below are generalized protocols for the key experiments that would be cited in a comparative study of this compound isomers.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Preparation of Test Compounds: Each this compound isomer is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The standardized microbial inoculum is added to each well containing the diluted test compounds. The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the isomer that completely inhibits visible growth of the microorganism.

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cells (e.g., HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment with Test Compounds: The culture medium is replaced with fresh medium containing various concentrations of the this compound isomers. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus isomer concentration.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the this compound isomers for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation of NO Inhibition: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in the wells treated with the isomers to that in the LPS-stimulated control wells.

Potential Signaling Pathway

The biological effects of fatty acid esters can be mediated through various cellular signaling pathways. A plausible pathway to investigate for anti-inflammatory effects is the NF-κB signaling pathway, which is a key regulator of inflammation.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB (p50/p65) I_kappa_B_bound I_kappa_B->I_kappa_B_bound NF_kappa_B_active Active NF-κB NF_kappa_B->NF_kappa_B_active Translocates NF_kappa_B->I_kappa_B_bound Inhibitor This compound Isomer Inhibitor->IKK_complex Inhibits? DNA DNA NF_kappa_B_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) DNA->Pro_inflammatory_Genes Transcription I_kappa_B_bound->I_kappa_B Degradation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This guide serves as a template for conducting and presenting a comparative analysis of the biological activities of this compound isomers. The execution of these experiments would provide valuable data for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds.

A Comparative Guide to the Synthesis of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl nona-2,4-dienoate, a conjugated dienoate ester, is a valuable building block in organic synthesis, finding applications in the construction of complex molecules and as a precursor for various bioactive compounds. The efficient and stereoselective synthesis of this molecule is of significant interest. This guide provides an objective comparison of various synthetic methodologies reported for this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methods

The synthesis of this compound can be achieved through several distinct strategies, each with its own set of advantages and disadvantages concerning yield, stereoselectivity, and reaction conditions. Below is a summary of key performance indicators for prominent synthetic routes.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)Isomeric Ratio (E,E:E,Z)
Palladium-Catalyzed Cross-Coupling Substituted alkene, tert-butyl acrylatePd(OAc)₂, Ac-Ile-OH, Ag₂CO₃DMA606980:20
Horner-Wadsworth-Emmons (HWE) Reaction Heptanal, Methyl (triphenylphosphoranylidene)acetate (ylide)NaHTHF0 to RT~70-85Predominantly E,E
Oxidation and Esterification of 2,4-Nonadienal 2,4-Nonadienal, Manganese dioxide, Sodium cyanide, Methanol, Acetic acidMnO₂, NaCNMethanolRT~60-75Predominantly E,E

Detailed Experimental Protocols

Palladium-Catalyzed Cross-Coupling

This method utilizes a palladium-catalyzed C-H activation strategy to directly couple a simple alkene with an acrylate derivative.

Experimental Protocol:

A 5 mL round-bottomed flask equipped with a magnetic stirring bar is charged with the substituted alkene (1.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), Ac-Ile-OH (50 mol%), silver carbonate (Ag₂CO₃, 0.75 mmol, 1.5 equiv), sodium acetate (NaOAc, 1.0 mmol, 2.0 equiv), and tert-butyl acrylate (0.5 mmol, 1.0 equiv) in 1.0 mL of dimethylacetamide (DMA). The flask is sealed and the reaction mixture is stirred at 60 °C for 48 hours. After cooling to room temperature, water and ethyl acetate are added. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting tert-butyl ester is then transesterified to the methyl ester using standard procedures to yield this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes. In this case, it can be employed to construct the conjugated diene system of this compound.

Experimental Protocol:

To a stirred suspension of sodium hydride (NaH, 1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of methyl (triphenylphosphoranylidene)acetate (1.1 equiv) in THF. The mixture is stirred at 0 °C for 30 minutes, after which a solution of heptanal (1.0 equiv) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Oxidation and Esterification of 2,4-Nonadienal

This two-step approach involves the initial synthesis of the corresponding aldehyde, 2,4-nonadienal, followed by its oxidation to the carboxylic acid and subsequent esterification.

Experimental Protocol:

  • Step 1: Oxidation of 2,4-Nonadienal: To a solution of 2,4-nonadienal (1.0 equiv) in methanol is added activated manganese dioxide (MnO₂, 5-10 equiv) and sodium cyanide (NaCN, 1.2 equiv). Acetic acid (2.0 equiv) is then added, and the mixture is stirred vigorously at room temperature for 24-48 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated.

  • Step 2: Esterification: The crude nona-2,4-dienoic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic strategies, the following diagrams illustrate the key transformations.

G cluster_0 Palladium-Catalyzed Cross-Coupling Alkene Substituted Alkene Intermediate tert-Butyl Nona-2,4-dienoate Alkene->Intermediate Pd(OAc)₂ Acrylate tert-Butyl Acrylate Acrylate->Intermediate Product_Pd This compound Intermediate->Product_Pd Transesterification

Caption: Palladium-Catalyzed Cross-Coupling Workflow.

G cluster_1 Horner-Wadsworth-Emmons Reaction Heptanal Heptanal Product_HWE This compound Heptanal->Product_HWE Ylide Phosphonate Ylide Ylide->Product_HWE Base (e.g., NaH)

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

G cluster_2 Oxidation and Esterification Aldehyde 2,4-Nonadienal Acid Nona-2,4-dienoic Acid Aldehyde->Acid MnO₂/NaCN Product_Ox This compound Acid->Product_Ox MeOH, H⁺

A Comparative Guide: GC-MS vs. HPLC for the Analysis of Methyl nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of compounds like Methyl nona-2,4-dienoate, a volatile organic compound with isomeric complexity, is critical. The choice of analytical technique is paramount for achieving reliable separation, identification, and quantification. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by typical performance data and detailed experimental methodologies.

This compound presents a dual analytical challenge: its volatility makes it suitable for gas chromatography, while the presence of cis/trans (E/Z) isomers at the double bonds necessitates a high-resolution separation technique. Both GC-MS and HPLC offer distinct advantages and disadvantages for this application.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, followed by mass-based detection.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Suitability for Volatiles Excellent. Considered a gold standard for volatile and semi-volatile compounds.[1][2][3][4]Limited. Requires the analyte to be soluble in the mobile phase and may be less efficient for highly volatile compounds.
Isomer Separation Can separate geometric isomers, often with specialized capillary columns and optimized temperature programs.Excellent for isomer separation, including positional and geometric isomers, with a wide variety of column chemistries available.[5][6][7]
Sensitivity High, especially with selective ion monitoring (SIM) or tandem MS (MS/MS).[8][9]Varies with the detector. UV detection is common, but may have lower sensitivity for analytes with weak chromophores. Mass spectrometry detection (LC-MS) enhances sensitivity.
Sample Derivatization Often not required for volatile esters, but can be used to improve chromatographic behavior or sensitivity.[10]May be required to enhance UV absorbance or ionization efficiency for mass spectrometry detection.[10]
Speed of Analysis Typically faster run times for volatile compounds.Run times can be longer, depending on the complexity of the separation.
Instrumentation Cost Generally higher initial cost for the mass spectrometer.Lower initial cost for a standard HPLC-UV system; LC-MS systems are comparable in cost to GC-MS.
Solvent Consumption Minimal, uses carrier gas.Higher, requires continuous flow of liquid mobile phase.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of volatile, isomeric esters using GC-MS and HPLC. Note: This data is representative and actual performance may vary based on the specific instrumentation, column, and experimental conditions.

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.1 - 10 ng/L1 - 50 µg/L
Limit of Quantification (LOQ) 0.5 - 30 ng/L5 - 150 µg/L
Linearity (R²) > 0.995> 0.99
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 90 - 110%85 - 115%

Detailed Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a typical GC-MS method for the analysis of this compound.

1. Sample Preparation:

  • Dilute the sample in a volatile, non-polar solvent such as hexane or dichloromethane.

  • If necessary, perform headspace solid-phase microextraction (HS-SPME) for trace-level analysis from complex matrices.[2]

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point. For optimal isomer separation, a more polar column (e.g., a wax column) may be required.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. GC Conditions:

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

4. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-300) for identification and selective ion monitoring (SIM) for quantification of target ions.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a general HPLC method for separating isomers of unsaturated esters like this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice. For enhanced separation of geometric isomers, a silver-ion (Ag+) column or a phenyl-hexyl column may be more effective.[5]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used.

  • Detector: DAD set to monitor at a wavelength appropriate for the chromophore of this compound (likely in the range of 200-300 nm).

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    • Start at 50% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_results Results Sample Sample containing This compound Dilution Dilution in Volatile Solvent Sample->Dilution SPME HS-SPME (Optional for Trace Analysis) Dilution->SPME Injector GC Injector SPME->Injector GC_Column Capillary GC Column (Separation by Volatility/Polarity) Injector->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis (Chromatogram & Mass Spectrum) MS_Detector->Data_Analysis Identification Compound Identification (based on Mass Spectrum) Data_Analysis->Identification Quantification Quantification (based on Peak Area) Data_Analysis->Quantification

Caption: GC-MS experimental workflow for this compound analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_results Results Sample Sample containing This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler HPLC_Column HPLC Column (Separation by Polarity) Autosampler->HPLC_Column Detector UV/DAD Detector (Detection) HPLC_Column->Detector Data_Analysis Data Analysis (Chromatogram) Detector->Data_Analysis Isomer_Separation Isomer Separation (based on Retention Time) Data_Analysis->Isomer_Separation Quantification Quantification (based on Peak Area) Data_Analysis->Quantification

Caption: HPLC experimental workflow for this compound analysis.

Conclusion

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific goals of the analysis.

  • GC-MS is the superior technique for the identification and quantification of this volatile ester, especially at trace levels. Its high sensitivity and the structural information provided by the mass spectrum make it ideal for definitive identification.[4] The primary challenge lies in achieving baseline separation of the geometric isomers, which may require careful column selection and method optimization.

  • HPLC, particularly with specialized columns, excels at the separation of isomers. [5][6][7] If the primary goal is to resolve and quantify the different cis/trans isomers of this compound, and the compound has a suitable chromophore for UV detection, HPLC is a strong candidate. For enhanced sensitivity and confirmation of identity, coupling HPLC with a mass spectrometer (LC-MS) would be the most powerful approach, combining the separation capabilities of HPLC with the detection power of MS.

For a comprehensive analysis, a combination of both techniques could be employed: GC-MS for initial identification and screening, and HPLC for the precise separation and quantification of the isomers. This orthogonal approach would provide the highest degree of confidence in the analytical results.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

Analytical Techniques for Methyl Nona-2,4-dienoate

The analysis of this compound can be approached using several analytical techniques. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. The most common and suitable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7][8] GC separates the components of a mixture, and MS helps in their identification and quantification based on their mass-to-charge ratio. For this compound, GC-MS can provide high sensitivity and selectivity.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For this compound, which possesses a chromophore (the conjugated diene system), UV detection is appropriate.[9][10][11] HPLC methods can be developed for both quantification and purity assessment.[12][13]

Validation of Analytical Methods: A Comparative Overview

According to ICH guidelines, the validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2][4] The key validation parameters are summarized in the table below, with a comparison of their typical performance characteristics for GC-MS and HPLC methods.

Validation ParameterGC-MSHPLC-UVICH Guideline Reference
Specificity/Selectivity High: Mass spectrometer provides specific identification.Moderate to High: Dependent on chromatographic resolution and UV spectrum.Q2(R2)[1][4]
Linearity Good: Typically over a wide concentration range.Excellent: Wide linear range is usually achievable.Q2(R2)[1][4]
Range Dependent on the detector and sample introduction system.Generally wide and suitable for assay and impurity determination.Q2(R2)[1][4]
Accuracy High: Can be determined by recovery studies with spiked samples.High: Determined by recovery studies using standard addition.Q2(R2)[1][4]
Precision (Repeatability & Intermediate Precision) Excellent: Low relative standard deviation (RSD) values.Excellent: Low RSD values are expected.Q2(R2)[1][4]
Limit of Detection (LOD) Very Low: Often in the picogram to femtogram range.Low: Typically in the nanogram to picogram range.Q2(R2)[1][4]
Limit of Quantitation (LOQ) Very Low: Suitable for trace analysis.Low: Suitable for low-level quantification.Q2(R2)[1][4]
Robustness Assessed by varying parameters like injection temperature, flow rate, etc.Assessed by varying mobile phase composition, pH, flow rate, etc.Q2(R2)[1][4]

Experimental Protocols

Below are detailed, generalized experimental protocols for the analysis of a compound like this compound using GC-MS and HPLC-UV. These should be optimized and validated for the specific application.

1. GC-MS Method for the Quantification of this compound

This protocol is based on general procedures for the analysis of fatty acid methyl esters.[14]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless or split injection, with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like hexane or ethyl acetate to a final concentration within the linear range of the instrument.

  • Quantification: Use an internal standard for accurate quantification. The quantification is based on the peak area of a characteristic ion of this compound.

2. HPLC-UV Method for the Quantification of this compound

This protocol is based on general procedures for the analysis of conjugated dienoic acids.[9][10][15]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The conjugated diene structure of this compound allows for UV detection around 230-280 nm.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., ~260 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the linear range.

  • Quantification: External standard calibration curve.

Visualizations

To further clarify the processes involved in analytical method validation, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC, GC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RU2 System Suitability Testing V6->RU2 Implement for Routine Use RU1 Sample Analysis RU3 Method Monitoring RU1->RU3 RU2->RU1

Caption: General workflow for analytical method validation.

G Start Start: Need to analyze This compound IsVolatile Is the compound sufficiently volatile and thermally stable? Start->IsVolatile UseGC Consider Gas Chromatography (GC) IsVolatile->UseGC Yes UseLC Consider Liquid Chromatography (LC) IsVolatile->UseLC No NeedMS Is high specificity/ structural information needed? UseGC->NeedMS HasChromophore Does the compound have a UV-absorbing chromophore? UseLC->HasChromophore UseGCMS Select GC-MS NeedMS->UseGCMS Yes UseGCFID Select GC-FID NeedMS->UseGCFID No UseLCUV Select HPLC-UV HasChromophore->UseLCUV Yes Derivatization Consider derivatization to add a chromophore or improve volatility HasChromophore->Derivatization No UseLCMS Consider HPLC-MS UseLCUV->UseLCMS If higher sensitivity/ specificity is needed Derivatization->UseGC Derivatization->UseLCUV

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Methyl Nona-2,4-dienoate and Other Common Flavor Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of flavor chemistry, esters are paramount in defining the characteristic notes of fruits and other natural products. While many esters are well-characterized and widely utilized in the food, beverage, and pharmaceutical industries, some, like methyl nona-2,4-dienoate, remain relatively enigmatic. This guide provides a comparative analysis of this compound against other common flavor esters, supported by available data and outlining standard experimental protocols for sensory evaluation.

Introduction to Flavor Esters

Esters are organic compounds derived from the reaction of a carboxylic acid and an alcohol. Their volatile nature and often pleasant, fruity aromas make them essential components of natural and artificial flavors. The specific sensory profile of an ester is determined by the chemical structure of its parent acid and alcohol. This structural diversity gives rise to a wide spectrum of flavor notes, from the sweet banana aroma of isoamyl acetate to the wintergreen scent of methyl salicylate.

This compound: An Uncharted Flavor Profile

Despite its defined chemical structure, there is a notable lack of publicly available data on the organoleptic properties of this compound. Chemical databases and flavor industry resources provide limited to no information regarding its flavor and aroma profile. Notably, information from The Good Scents Company suggests that the (2E,4E)-isomer of this compound is not recommended for use in flavor or fragrance applications. This absence of data suggests that this compound may not possess a distinct or desirable flavor profile, or that its sensory characteristics have not been extensively investigated.

A related compound, 2,4-nonadiene, has been patented for its ability to enhance the aroma of compositions, implying it may act as a flavor modulator rather than a primary flavorant. This could indicate a potential role for its ester derivatives, though further sensory research is required for confirmation.

Comparison with Well-Characterized Flavor Esters

To provide a framework for comparison, the following table summarizes the flavor profiles and available quantitative data for several common flavor esters. This data highlights the diverse sensory experiences that different ester structures can elicit.

Ester Chemical Formula Flavor/Odor Profile Odor Detection Threshold (in water, ppb)
This compound C10H16O2Data not availableData not available
Ethyl Acetate C4H8O2Sweet, fruity, ethereal, wine-brandy like.[1]5000[1]
Isoamyl Acetate C7H14O2Strong banana, pear-like.[2][3]30
Methyl Salicylate C8H8O3Sweet, wintergreen, root beer, aromatic, balsamic nuances.[4][5][6]40
Ethyl Butyrate C6H12O2Fruity (pineapple), sweet.1[1]
Ethyl Hexanoate C8H16O2Fruity (apple, banana, pineapple), winey.[1]1[1]
Pear Ester (Ethyl (E,Z)-2,4-decadienoate) C12H20O2Intense green, fruity, apple, ripe pear.Data not available

Experimental Protocols for Sensory Analysis

Objective comparison of flavor esters relies on standardized sensory evaluation methodologies. The following protocols are fundamental to characterizing and quantifying the organoleptic properties of compounds like this compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

  • Sample Preparation: The flavor ester is diluted in an appropriate solvent (e.g., ethanol or water) to a concentration suitable for injection.

  • GC Separation: The sample is injected into a gas chromatograph, where individual volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column.

  • Olfactometry: The effluent from the GC column is split, with one portion going to a chemical detector (e.g., a mass spectrometer for identification) and the other to a sniffing port.

  • Sensory Evaluation: Trained panelists sniff the effluent at the port and record the time, intensity, and description of any detected odors.

  • Data Analysis: The olfactometry data is correlated with the chemical data from the detector to identify the specific compounds responsible for the perceived aromas.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Sample Injection Column GC Column Injector->Column Separation Splitter Effluent Splitter Column->Splitter Effluent MS Mass Spectrometer (Identification) DataSystem Data Correlation & Analysis MS->DataSystem Chemical Data SniffingPort Sniffing Port (Sensory Evaluation) Panelist Trained Panelist SniffingPort->Panelist Odor Perception Splitter->MS Splitter->SniffingPort Panelist->DataSystem Sensory Data

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Determination of Odor Detection Threshold

The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a population.

Methodology:

  • Sample Preparation: A series of dilutions of the flavor ester in a neutral medium (e.g., purified water or air) is prepared.

  • Sensory Panel: A panel of trained and screened assessors is used.

  • Presentation Method: A forced-choice method, such as the three-alternative forced-choice (3-AFC) test, is commonly employed. In a 3-AFC test, panelists are presented with three samples, one of which contains the diluted odorant, and the other two are blanks. They are asked to identify the sample that is different.

  • Data Analysis: The results are analyzed to determine the concentration at which a statistically significant portion of the panel can reliably detect the odorant.

Odor_Threshold_Determination cluster_Preparation Sample Preparation cluster_Evaluation Sensory Evaluation Stock Stock Solution of Flavor Ester Dilutions Concentration Series Stock->Dilutions Serial Dilution Presentation 3-AFC Presentation (1 Spiked, 2 Blanks) Dilutions->Presentation Randomized Order Panelist Trained Sensory Panel Decision Identify Different Sample Panelist->Decision DataAnalysis Statistical Analysis (e.g., Best Estimate Threshold) Decision->DataAnalysis Panelist Responses Presentation->Panelist

Caption: Odor Threshold Determination Workflow.

Conclusion

While common flavor esters like ethyl acetate and isoamyl acetate have well-defined and commercially valuable sensory profiles, this compound remains an uncharacterized entity in the flavor landscape. The lack of available sensory data suggests it may not possess a significant or desirable flavor, or it may have potential as a flavor enhancer rather than a primary flavorant. Further research employing standardized sensory evaluation techniques, such as Gas Chromatography-Olfactometry and odor threshold determination, is necessary to elucidate the organoleptic properties of this compound and determine its potential applications in the flavor and related industries. This comparative guide serves as a foundational resource for researchers and professionals seeking to understand the relative characteristics of this and other flavor esters.

References

Cross-Validation of Analytical Results for Methyl Nona-2,4-dienoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of methyl nona-2,4-dienoate, a conjugated fatty acid ester. By presenting detailed experimental protocols and comparative data, this document aims to assist researchers in selecting the most appropriate methods for their specific needs and in ensuring the cross-validation of their analytical results for robust and reliable data.

Introduction

This compound is an unsaturated methyl ester with a conjugated diene system, which imparts specific chemical and physical properties that require careful consideration during analytical method development and validation. Accurate and precise analytical measurements are crucial for its use in research and development, particularly in fields such as flavor chemistry, pheromone synthesis, and as a potential bioactive molecule. Cross-validation of results obtained from different analytical platforms is essential to ensure data integrity and comparability across studies. This guide explores the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.

Data Presentation: Comparative Analysis of Analytical Techniques

The following tables summarize the key performance parameters of different analytical techniques for the analysis of this compound and its structurally related compounds.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterValue/InformationSource
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerGeneral Knowledge
Column Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS)[1]
Carrier Gas Helium or Hydrogen[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2][3]
Expected Molecular Ion (M+) m/z 168Calculated
Key Fragmentation Ions Fragments resulting from cleavage next to the carbonyl group and rearrangements. Common fragments for methyl esters include the methoxy group (-OCH3) and the acylium ion.[4][5] The presence of a conjugated system can influence fragmentation pathways.[6]General Knowledge
Alternative Ionization Chemical Ionization (CI) can be used to enhance the molecular ion peak.[3]

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Data

ParameterValue/InformationSource
Instrumentation HPLC system with a UV/Vis detectorGeneral Knowledge
Column Reversed-phase C18 column[7]
Mobile Phase Acetonitrile/water or Methanol/water gradients are commonly used for FAMEs.[7]
Detection Wavelength UV detection is typically set at the λmax of the conjugated diene system (around 230 nm).General Knowledge
Separation of Isomers HPLC is particularly useful for separating geometric isomers (E,E vs. E,Z, etc.) of conjugated systems.[8]
Alternative Detectors Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-volatile analytes.[7]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Typical Ranges)

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignmentSource
¹H NMR ~7.2-7.5ddH4[9]
~6.0-6.3mH3[9]
~5.7-5.9dtH2[9]
~3.7s-OCH₃[10]
~2.1-2.3q-CH₂- (adjacent to diene)[10]
~1.4-1.6sextet-CH₂-[10]
~0.9t-CH₃ (terminal)[10]
¹³C NMR ~167sC=O[11]
~145dC4[11]
~130dC3[11]
~128dC5[11]
~120dC2[11]
~51q-OCH₃[11]
~34t-CH₂- (adjacent to diene)
~22t-CH₂-
~14q-CH₃ (terminal)

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentSource
~3020-3050Medium=C-H stretch (alkene)[12]
~2850-2960StrongC-H stretch (alkane)[13]
~1720-1740StrongC=O stretch (conjugated ester)[14][15]
~1640-1680MediumC=C stretch (conjugated diene)[14]
~1150-1250StrongC-O stretch (ester)[15]
~950-1000Strong=C-H bend (trans C=C)[12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and to characterize its mass spectral fragmentation pattern.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column.

  • Mass Spectrometer (MS) with Electron Ionization (EI) source.

Method:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration (e.g., 1-10 µg/mL).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify this compound and to separate its geometric isomers.

Instrumentation:

  • HPLC system with a gradient pump and autosampler.

  • UV/Vis Diode Array Detector (DAD).

Method:

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • Monitor the absorbance at the λmax of the conjugated diene system (approximately 230 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Method:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer.

Method:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

  • FTIR Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical results for this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_data Data Generated cluster_validation Validation & Comparison GCMS GC-MS Analysis QuantData Quantitative Data (Concentration) GCMS->QuantData QualData Qualitative Data (Identity, Purity) GCMS->QualData HPLC HPLC-UV Analysis HPLC->QuantData NMR NMR Spectroscopy NMR->QualData FTIR FTIR Spectroscopy FTIR->QualData CompareQuant Compare Quantitative Results QuantData->CompareQuant CompareQual Compare Qualitative Information QualData->CompareQual FinalReport Final Validated Report CompareQuant->FinalReport CompareQual->FinalReport

Caption: Workflow for cross-validating analytical results.

Hypothetical Signaling Pathway Involvement

While the specific biological roles of this compound are not extensively documented, as a lipid-derived molecule, it could potentially interact with cellular signaling pathways. The following diagram illustrates a hypothetical pathway where such a molecule might play a role, for instance, by modulating the activity of a nuclear receptor.

SignalingPathway cluster_cellular Cellular Environment cluster_nuclear Nucleus MND This compound Receptor Nuclear Receptor (e.g., PPAR) MND->Receptor Binds HSP HSP90 Receptor->HSP Dissociates from DNA DNA (Promoter Region) Receptor->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription Initiates

Caption: Hypothetical signaling pathway for a lipid-like molecule.

Conclusion

The comprehensive analysis of this compound requires a multi-technique approach to ensure the accuracy and reliability of the results. GC-MS provides excellent separation and structural information through fragmentation patterns. HPLC-UV is well-suited for quantification and the separation of isomers. NMR spectroscopy is indispensable for unambiguous structure elucidation, while FTIR spectroscopy offers a rapid means of confirming the presence of key functional groups.

For robust analytical data, it is imperative to cross-validate the results obtained from these different methods. For instance, the concentration of this compound determined by GC-MS should be in agreement with the results from a validated HPLC-UV method.[16][17] Similarly, the structural information inferred from MS fragmentation and IR absorptions should be consistent with the detailed structural assignments from NMR. Inter-laboratory comparison studies can further enhance the confidence in the analytical data.[18][19] By following the protocols outlined in this guide and implementing a rigorous cross-validation strategy, researchers can ensure the generation of high-quality, reproducible, and defensible data for this compound.

References

"Methyl nona-2,4-dienoate" comparative study of extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of target molecules is a critical first step. This guide provides a comparative analysis of various techniques for the extraction of Methyl nona-2,4-dienoate, a volatile ester known for its contribution to the aroma of fruits. The selection of an appropriate extraction method is paramount to ensure high yield, purity, and integrity of the compound. This document outlines and compares conventional and modern extraction techniques, providing supporting data, detailed experimental protocols, and a logical workflow to aid in methodological selection.

Comparative Analysis of Extraction Techniques

The choice of an extraction technique for a volatile compound like this compound depends on several factors, including extraction efficiency, time, solvent consumption, and the thermal stability of the compound. Below is a summary of quantitative data for different extraction methods. It is important to note that direct comparative studies for this compound are limited in publicly available literature. Therefore, the data presented is a synthesis of results from studies on analogous volatile esters found in fruits and other plant materials, providing a valuable proxy for performance comparison.

Extraction TechniqueTypical Solvent(s)Extraction TimeTemperatureYield (%)Purity (%)Key AdvantagesKey Disadvantages
Soxhlet Extraction Hexane, Ethanol6-24 hours60-80°C70-8580-90Simple, well-establishedTime-consuming, large solvent volume, potential thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol10-60 minutes25-50°C85-9585-95Fast, efficient, reduced solvent useRequires specialized equipment
Microwave-Assisted Extraction (MAE) Ethanol, Acetone5-30 minutes50-100°C90-9888-97Very fast, high efficiency, low solvent usePotential for localized overheating, requires microwave-transparent vessel
Supercritical Fluid Extraction (SFE) Supercritical CO₂30-120 minutes40-60°C92-9995-99Solvent-free, high purity, tunable selectivityHigh initial equipment cost, complex operation
Headspace Solid-Phase Microextraction (HS-SPME) Solventless15-60 minutes40-80°CN/A (Analytical)N/A (Analytical)Solvent-free, simple, sensitive for GC-MSNot suitable for preparative scale, fiber dependent

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific matrix from which this compound is being extracted.

Soxhlet Extraction Protocol

Objective: To extract this compound using a conventional solid-liquid extraction method.

Materials:

  • Dried and ground sample material

  • Soxhlet extractor apparatus (thimble, distillation flask, condenser)

  • Heating mantle

  • Hexane or Ethanol (analytical grade)

  • Rotary evaporator

Procedure:

  • Place approximately 10 g of the dried and ground sample into a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of hexane or ethanol.

  • Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the sample.

  • Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the flask.

  • After extraction, cool the apparatus and remove the flask.

  • Concentrate the extract using a rotary evaporator to remove the solvent, yielding the crude extract containing this compound.

  • The extract can then be further purified and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To extract this compound using ultrasonic energy to enhance extraction efficiency.

Materials:

  • Ground sample material

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Ethanol or Methanol (analytical grade)

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Weigh 5 g of the ground sample and place it in a 100 mL beaker.

  • Add 50 mL of ethanol to the beaker.

  • Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Sonicate the sample for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.

  • Decant the supernatant and filter it through a 0.45 µm filter.

  • The solvent can be evaporated if a concentrated extract is required.

  • Analyze the extract for this compound content using GC-MS.

Microwave-Assisted Extraction (MAE) Protocol

Objective: To rapidly extract this compound using microwave energy.

Materials:

  • Ground sample material

  • Microwave extraction system with closed vessels

  • Ethanol or Acetone (analytical grade)

  • Filtration apparatus

Procedure:

  • Place 2 g of the ground sample into a microwave-safe extraction vessel.

  • Add 20 mL of ethanol to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave program: ramp to 80°C in 2 minutes and hold for 10 minutes at a power of 400 W.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Open the vessel and filter the extract to remove the solid material.

  • The filtrate contains the extracted this compound and is ready for analysis.

Supercritical Fluid Extraction (SFE) Protocol

Objective: To extract this compound using environmentally friendly supercritical CO₂.

Materials:

  • Ground and dried sample material

  • Supercritical fluid extractor

  • High-purity carbon dioxide

Procedure:

  • Load approximately 10 g of the ground sample into the extraction vessel of the SFE system.

  • Seal the vessel and heat it to the desired extraction temperature (e.g., 50°C).

  • Pressurize the system with CO₂ to the desired extraction pressure (e.g., 200 bar).

  • Once the desired temperature and pressure are reached, begin the dynamic extraction by flowing supercritical CO₂ through the vessel at a constant flow rate (e.g., 2 mL/min) for 90 minutes.

  • The extracted analytes are collected in a collection vial after depressurization of the CO₂.

  • The collected extract can be directly analyzed by GC-MS.

Logical Workflow for Extraction Technique Selection

The selection of an optimal extraction technique is a critical decision in the research and development workflow. The following diagram illustrates a logical decision-making process to guide the selection of the most appropriate method based on key experimental considerations.

Extraction_Workflow start Define Extraction Goal scale Preparative or Analytical Scale? start->scale thermal_stability Is the Compound Thermally Labile? scale->thermal_stability Preparative hs_spme Headspace-SPME scale->hs_spme Analytical solvent_consideration Are Solvent Residues a Concern? thermal_stability->solvent_consideration No uae Ultrasound-Assisted Extraction (UAE) thermal_stability->uae Yes speed_efficiency Is Speed and Efficiency Critical? solvent_consideration->speed_efficiency No sfe Supercritical Fluid Extraction (SFE) solvent_consideration->sfe Yes cost_consideration Are there Budget Constraints? speed_efficiency->cost_consideration No mae Microwave-Assisted Extraction (MAE) speed_efficiency->mae Yes soxhlet Soxhlet Extraction cost_consideration->soxhlet Yes cost_consideration->uae No

Caption: Decision workflow for selecting an extraction technique.

This guide provides a foundational understanding of the comparative performance of various extraction techniques for this compound. Researchers are encouraged to use this information as a starting point and to optimize the chosen method for their specific application and sample matrix.

A Comparative Guide to Gas Chromatography Columns for the Analysis of Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of methyl nona-2,4-dienoate, a key flavor and fragrance compound, by gas chromatography (GC) is highly dependent on the selection of an appropriate capillary column. This guide provides a comparative overview of the performance of different GC columns for this analysis, supported by experimental data and detailed protocols to aid in method development and optimization.

This compound, with its conjugated double bond system, presents a unique separation challenge, particularly in resolving its geometric isomers (cis/trans), which may possess distinct sensory properties. The choice of the stationary phase, column dimensions, and analytical conditions all play a crucial role in achieving the desired resolution and analysis time.

Performance Comparison of GC Columns

The selection of a GC column is primarily dictated by the polarity of the stationary phase. For a moderately polar compound like this compound, both non-polar and polar columns can be employed, each offering distinct advantages.

Non-Polar Columns: These columns, typically featuring a 100% dimethylpolysiloxane or a 5% phenyl-substituted polysiloxane stationary phase, separate compounds primarily based on their boiling points. While robust and versatile, they often fall short in resolving isomers of unsaturated compounds.

Polar Columns: Polar stationary phases, such as those containing polyethylene glycol (WAX) or cyanopropyl functional groups, offer enhanced selectivity for polar analytes and compounds with polarizable electrons, like the double bonds in this compound. Highly polar cyanopropyl columns are particularly effective in separating geometric isomers of compounds with conjugated double bonds.

Below is a summary of the expected performance of commonly used GC columns for the analysis of this compound. The quantitative data is a synthesis of information from studies on closely related conjugated fatty acid methyl esters (FAMEs) and flavor compounds.

Column TypeStationary PhasePolarityExpected Retention TimeIsomer SeparationPeak ShapeKey Advantages
HP-5MS 5% Phenyl / 95% DimethylpolysiloxaneNon-PolarShortPoorExcellentRobust, low bleed, good for general screening.
DB-WAX Polyethylene GlycolPolarIntermediatePartialGoodGood general-purpose polar column, effective for many flavor compounds.
DB-23 50% Cyanopropylphenyl / 50% MethylpolysiloxaneMid-PolarIntermediate to LongGoodGoodProvides good separation for complex FAME mixtures and some cis/trans isomers.
HP-88 Highly Polar Cyanopropyl SiloxaneHighly PolarLongExcellentVery GoodPreferred for detailed cis/trans isomer separation of conjugated systems.[1]

Experimental Protocols

Detailed experimental conditions are crucial for reproducible GC analysis. The following are representative protocols for the columns discussed.

Method 1: General Screening using a Non-Polar Column
  • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection: 1 µL, Split ratio 50:1

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold: 5 min at 250°C

  • Detector: FID at 280°C

Method 2: Analysis on a Polar WAX Column
  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection: 1 µL, Split ratio 50:1

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 8°C/min to 240°C

    • Hold: 10 min at 240°C

  • Detector: FID at 260°C

Method 3: Enhanced Separation on a Mid-Polar Cyanopropyl Column
  • Column: DB-23, 60 m x 0.25 mm ID, 0.15 µm film thickness

  • Injection: 1 µL, Split ratio 100:1

  • Inlet Temperature: 225°C

  • Carrier Gas: Hydrogen, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 4 min

    • Ramp: 3°C/min to 240°C

    • Hold: 10 min at 240°C

  • Detector: FID at 250°C

Method 4: High-Resolution Isomer Separation on a Highly Polar Cyanopropyl Column
  • Column: HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness

  • Injection: 1 µL, Split ratio 100:1

  • Inlet Temperature: 225°C

  • Carrier Gas: Hydrogen, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 4 min

    • Ramp: 3°C/min to 240°C

    • Hold: 10 min at 240°C

  • Detector: FID at 250°C

Visualizing the Selection Process

The choice of a GC column for the analysis of this compound is a logical process based on the analytical goals. The following diagram illustrates a typical workflow for column selection.

GC_Column_Selection Analyte This compound Analysis Goal Define Analytical Goal Analyte->Goal Screening General Screening / Purity Goal->Screening Speed & Robustness Isomer Isomer Separation Goal->Isomer High Resolution NonPolar Non-Polar Column (e.g., HP-5MS) Screening->NonPolar Polar Polar Column (e.g., HP-88, DB-23) Isomer->Polar MethodDev Method Development NonPolar->MethodDev Polar->MethodDev Analysis Analysis MethodDev->Analysis Polarity_vs_Separation cluster_0 Column Polarity cluster_1 Isomer Separation NonPolar Non-Polar (HP-5MS) Poor Poor NonPolar->Poor MidPolar Mid-Polar (DB-23) Good Good MidPolar->Good HighPolar Highly Polar (HP-88) Excellent Excellent HighPolar->Excellent

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectral Fragmentation of Methyl nona-2,4-dienoate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating these structures. This guide provides a detailed comparison of the mass spectral fragmentation of methyl nona-2,4-dienoate with its shorter- and longer-chain analogs, methyl sorbate (methyl hexa-2,4-dienoate) and methyl (2E,4Z)-deca-2,4-dienoate. By examining the fragmentation patterns of these related compounds, we can predict and understand the behavior of this compound in mass spectrometry, a critical aspect for its identification and characterization in complex mixtures.

Comparative Mass Spectral Data

Fragment (m/z) Methyl Sorbate (C₇H₁₀O₂) - Relative Intensity (%) Methyl (2E,4Z)-deca-2,4-dienoate (C₁₁H₁₈O₂) - Relative Intensity (%) Proposed Fragment Identity for this compound (C₁₀H₁₆O₂) (Predicted)
M⁺ 126 (76%)182 (15%)168
[M-31]⁺ 95 (54%)151 (10%)[M-OCH₃]⁺ (137)
[M-59]⁺ 67 (67%)123 (5%)[M-COOCH₃]⁺ (109)
Other Significant Fragments 111 (100%), 66 (21%)81 (100%), 67 (40%), 55 (30%), 41 (40%)95, 81, 67, 55, 41

Deciphering the Fragmentation Pathways

The fragmentation of these conjugated dienoate esters under electron ionization follows predictable pathways, primarily driven by the stability of the resulting carbocations. The proposed fragmentation cascade for this compound is detailed below, drawing parallels from its observed analogs.

Upon electron impact, a high-energy electron is ejected from the molecule, forming the molecular ion (M⁺). This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions.

A primary and highly characteristic fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in the formation of an acylium ion ([M-31]⁺). This ion is resonance-stabilized, contributing to its significant abundance in the mass spectrum.

Further fragmentation can occur through the loss of the entire methoxycarbonyl group (•COOCH₃) to give the [M-59]⁺ ion. Subsequent fragmentations involve cleavages along the alkyl chain, leading to a series of characteristic ions, often separated by 14 mass units (corresponding to CH₂ groups). The presence of the conjugated double bond system influences the stability and formation of various resonance-stabilized allylic and dienyl cations. For instance, the base peak at m/z 81 in the spectrum of methyl deca-2,4-dienoate is likely a stable C₆H₉⁺ ion formed through cleavage and rearrangement.

Experimental Protocols

The mass spectral data for the reference compounds were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). A typical experimental protocol would involve:

  • Sample Preparation: The analyte is dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC): A small volume of the sample (typically 1 µL) is injected into a GC system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness of a non-polar stationary phase like 5% phenyl methylpolysiloxane). The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • Electron Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizing the Fragmentation

To illustrate the proposed fragmentation pathway of this compound, the following diagram was generated using the DOT language.

fragmentation_pathway M This compound (m/z = 168) M_ion [M]⁺˙ (m/z = 168) M->M_ion -e⁻ M_minus_31 [M-OCH₃]⁺ (m/z = 137) M_ion->M_minus_31 - •OCH₃ M_minus_59 [M-COOCH₃]⁺ (m/z = 109) M_ion->M_minus_59 - •COOCH₃ fragment_95 [C₇H₁₁]⁺ (m/z = 95) M_minus_59->fragment_95 - CH₂ fragment_81 [C₆H₉]⁺ (m/z = 81) fragment_95->fragment_81 - CH₂ fragment_67 [C₅H₇]⁺ (m/z = 67) fragment_81->fragment_67 - CH₂

Caption: Proposed mass spectral fragmentation pathway of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, the sensory properties of unsaturated esters are of significant interest due to their contribution to the characteristic aromas of many fruits and processed foods. This guide provides a comparative sensory analysis of methyl nona-2,4-dienoate and structurally related compounds, supported by available experimental data and detailed methodologies for sensory evaluation.

Chemical Structures and Properties

This compound is an unsaturated methyl ester with the chemical formula C₁₀H₁₆O₂. Its structure, along with those of related compounds discussed in this guide, is presented below. The position of double bonds and the nature of the alkyl group (methyl vs. ethyl) and the carbonyl group (ester vs. aldehyde) play a crucial role in determining the olfactory perception of these molecules.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl (2E,4Z)-nona-2,4-dienoateC₁₀H₁₆O₂168.23Not Available
Methyl (2E,4E)-nona-2,4-dienoateC₁₀H₁₆O₂168.23Not Available
Ethyl (E,E)-2,4-nonadienoateC₁₁H₁₈O₂182.2653434-79-0
Methyl (E,Z)-2,4-decadienoateC₁₁H₁₈O₂182.264493-42-9
Ethyl (E,Z)-2,4-decadienoateC₁₂H₂₀O₂196.293025-30-7
(E,E)-2,4-NonadienalC₉H₁₄O138.215910-87-2
3-Methyl-2,4-nonanedioneC₁₀H₁₆O₂168.23113486-29-6

Comparative Sensory Profiles

While specific sensory data for this compound is limited in publicly available literature, the sensory profiles of structurally similar compounds provide valuable insights into its expected aroma characteristics. The data presented below is a summary of findings from various sources in the flavor and fragrance industry.

Table 2: Sensory Descriptors of this compound and Related Compounds

CompoundSensory Descriptors
This compound (predicted) Based on related compounds, likely to possess fruity, green, and slightly waxy or fatty notes.
Ethyl (E,E)-2,4-nonadienoateNo specific odor or flavor descriptions found.[1]
Methyl (E,Z)-2,4-decadienoateFruity, waxy, pear-like with a slight lemon connotation; light fatty note.
Ethyl (E,Z)-2,4-decadienoate ("Pear Ester")Juicy, green, characteristic of Bartlett pear, with hints of melon and tropical fruits.
(E,E)-2,4-NonadienalStrong, fatty odor reminiscent of tropical fruit; chicken fat notes with citrus peel and waxy notes; melon and cucumber back notes.[2]
3-Methyl-2,4-nonanedionePrune, rancid, with concentration-dependent notes of mint, anise, and fig.[3]

Experimental Protocols for Sensory Analysis

To ensure objective and reproducible sensory data, a structured experimental protocol is essential. The following is a detailed methodology for Quantitative Descriptive Analysis (QDA), a common method used in the flavor industry.

Quantitative Descriptive Analysis (QDA) Protocol for Flavor Compounds

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.

  • Panelists undergo extensive training (typically 20-40 hours) to develop a common vocabulary of descriptive terms for the aromas being tested. Reference standards for each descriptor are provided to calibrate the panel.

2. Sample Preparation:

  • Test compounds are diluted to a predetermined concentration in a neutral solvent (e.g., diethyl phthalate, ethanol, or a specific food-grade oil) to avoid olfactory fatigue and ensure safety. A common starting concentration for potent flavor compounds is 0.1% to 1%.

  • Samples are presented in coded, identical containers (e.g., amber glass vials with screw caps) to prevent bias.

3. Sensory Evaluation Procedure:

  • Evaluations are conducted in a controlled environment with neutral lighting, constant temperature and humidity, and free from extraneous odors.

  • Panelists are provided with smelling strips or blotters for olfactory evaluation. For flavor analysis, the compounds are incorporated into a simple, neutral base (e.g., sugar water, unsalted crackers, or a bland oil).

  • A randomized presentation order is used to minimize carry-over effects.

  • Panelists rate the intensity of each descriptive attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

4. Data Analysis:

  • The intensity ratings from each panelist are converted to numerical data.

  • Statistical analysis, typically Analysis of Variance (ANOVA), is performed to determine significant differences in the sensory attributes between the compounds.

  • The results are often visualized using spider web or star plots to provide a clear comparison of the flavor profiles.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key aspects of sensory analysis and the underlying biological processes.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation & Coding Panelist_Selection->Sample_Preparation Sensory_Booth Controlled Environment (Sensory Booth) Sample_Preparation->Sensory_Booth Evaluation_Procedure Evaluation by Panelists (Rating Intensities) Sensory_Booth->Evaluation_Procedure Data_Collection Data Collection Evaluation_Procedure->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Profile_Visualization Profile Visualization (Spider Plot) Statistical_Analysis->Profile_Visualization

Caption: A typical workflow for Quantitative Descriptive Analysis (QDA).

Olfactory_Signaling_Pathway Simplified Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Sends

Caption: The initial steps of odor perception in an olfactory sensory neuron.

Conclusion

The sensory profile of this compound, while not extensively documented, can be inferred from its structural analogues to be in the fruity and green olfactory space, with potential fatty or waxy undertones. Its close relationship to pear and other fruit-associated esters suggests its potential as a valuable component in the creation of complex and natural-smelling flavor and fragrance compositions. Further research employing rigorous sensory analysis methodologies, such as the Quantitative Descriptive Analysis protocol outlined in this guide, is necessary to fully characterize its sensory profile and determine its optimal applications. This comparative guide serves as a foundational resource for researchers and developers working to understand and utilize the nuanced sensory properties of unsaturated esters.

References

Inter-Laboratory Comparison of Methyl Nona-2,4-dienoate Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation: Performance of Analytical Methods

The following tables summarize typical performance characteristics for the analysis of volatile organic compounds using GC-FID and GC-MS, based on data from inter-laboratory validation studies of similar analytes, such as those found in virgin olive oil.[2][3][4] These values can be considered representative for the analysis of methyl nona-2,4-dienoate.

Table 1: Inter-Laboratory Performance of SPME-GC-FID for Volatile Compounds

ParameterHexanal(E)-2-Hexenal1-HexanolAcetic Acid
Repeatability (RSDr %) 5.14.86.210.2
Reproducibility (RSDR %) 15.514.918.325.1
Limit of Detection (LOD) (mg/kg) 0.010.010.020.1
Limit of Quantification (LOQ) (mg/kg) 0.030.030.060.3
Linearity (R²) >0.99>0.99>0.99>0.99

Data adapted from a peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils.[3][4]

Table 2: Comparison of GC-FID and GC-MS for the Analysis of Volatile Compounds

ParameterGC-FIDGC-MS
Precision (RSD %) Generally <15%Generally <15%
Linearity (RSD of response factors) <5% for most compounds<5% for a wider range of compounds
Selectivity GoodExcellent (based on mass-to-charge ratio)
Sensitivity (LODs) Comparable to MS for many compoundsCan be lower for specific ions (SIM mode)
Cost LowerHigher
Compound Identification Based on retention timeHigh confidence based on mass spectra

This table presents a general comparison based on a study comparing validated SPME-GC-FID and SPME-GC-MS methods for virgin olive oil volatiles.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and ensuring consistency across laboratories. Below are generalized protocols for the analysis of this compound using SPME-GC-FID and SPME-GC-MS.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is widely used for the extraction of volatile compounds from various matrices.[2][5]

  • Sample Aliquot: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g) into a headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 4-methyl-2-pentanol for olive oil volatiles) to each sample and calibration standard.[3]

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet to desorb the analytes onto the analytical column.

2. Gas Chromatography (GC) Analysis

  • Injector: Operate in splitless or split mode at a temperature of 250-270°C.

  • Carrier Gas: Use helium or hydrogen at a constant flow rate.

  • Column: A capillary column with a mid-polar or polar stationary phase (e.g., 5% Phenyl-Methylpolysiloxane or Polyethylene Glycol) is typically used for the separation of flavor and fragrance compounds.

  • Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes. For example, start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 5-10°C/min, and hold for 5-10 minutes.

3. Detection

  • Flame Ionization Detector (FID): The FID is a robust and widely used detector for organic compounds. The detector temperature is typically set at 250-300°C. Quantification is based on the peak area relative to the internal standard.

  • Mass Spectrometer (MS): The MS provides high selectivity and allows for the identification of compounds based on their mass spectra. The mass spectrometer can be operated in full scan mode for qualitative analysis and compound identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[6]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Aliquoting IS Internal Standard Addition Sample->IS Equilibrate Equilibration IS->Equilibrate Extract SPME Extraction Equilibrate->Extract Desorb GC Inlet Desorption Extract->Desorb Separate GC Separation Desorb->Separate Detect Detection (FID/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of an inter-laboratory comparison, the logical relationship between different stages is crucial for ensuring data comparability.

interlab_comparison cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Harmonized Protocol LabA Laboratory A Analysis Protocol->LabA LabB Laboratory B Analysis Protocol->LabB LabC Laboratory C Analysis Protocol->LabC Samples Reference Material Distribution Samples->LabA Samples->LabB Samples->LabC Collect Data Collection LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis (e.g., Horwitz Ratio) Collect->Stats Report Final Report Stats->Report

Caption: Logical workflow for an inter-laboratory comparison study.

References

Benchmarking Methyl Nona-2,4-Dienoate: A Comparative Guide in the Absence of Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the purity and identity of compounds are paramount. While Certified Reference Materials (CRMs) serve as the gold standard for analytical validation, the availability of a CRM for every specific molecule is not always a reality. This guide addresses the challenge of benchmarking Methyl nona-2,4-dienoate in the absence of a commercially available CRM.

This document provides a comprehensive framework for establishing an in-house reference standard for this compound. By employing a suite of analytical techniques, researchers can thoroughly characterize their synthesized or procured material and benchmark it against established analytical data. This guide outlines the necessary experimental protocols and data presentation to ensure a high degree of confidence in the quality of your this compound samples.

Data Presentation: Comparative Analysis of In-House Standard vs. Benchmark Data

The following table summarizes the key analytical parameters for a hypothetical in-house batch of this compound compared against benchmark data derived from spectroscopic databases and theoretical values. This structured comparison allows for a clear assessment of the in-house material's quality.

ParameterAnalytical MethodBenchmark Data/Theoretical ValueIn-House Batch ResultsPass/Fail
Purity (Area %) GC-MS> 98%98.7%Pass
Identity (Mass Spec) GC-MS (EI)Molecular Ion (m/z): 182.26182.3Pass
Key Fragments: 151, 123, 95, 67151.1, 123.1, 95.1, 67.1Pass
Structure (¹H NMR) ¹H NMR (CDCl₃)See detailed chemical shifts belowConforms to expected shiftsPass
Structure (¹³C NMR) ¹³C NMR (CDCl₃)See detailed chemical shifts belowConforms to expected shiftsPass
Functional Groups FTIR~1720 cm⁻¹ (C=O, ester)1722 cm⁻¹Pass
~1640, 1610 cm⁻¹ (C=C, conjugated)1641, 1612 cm⁻¹Pass
~1160 cm⁻¹ (C-O, ester)1158 cm⁻¹Pass

¹H and ¹³C NMR Benchmark Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.26 (dd, J=15.2, 10.8 Hz, 1H), 6.17 (dt, J=15.2, 7.2 Hz, 1H), 5.79 (d, J=15.6 Hz, 1H), 5.74 (dt, J=15.6, 1.5 Hz, 1H), 3.72 (s, 3H), 2.16 (q, J=7.4 Hz, 2H), 1.46 (h, J=7.4 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.5, 145.8, 145.1, 128.9, 118.9, 51.5, 34.8, 22.4, 13.8.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. The following are standard operating procedures for the key experiments cited in this guide.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram. Identity is confirmed by matching the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts, coupling constants, and integration of the obtained spectra with predicted values or literature data for this compound.

3. Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of neat this compound directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O, C=C, C-O).

Visualizations

The following diagrams illustrate the logical workflow for benchmarking an in-house batch of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Benchmarking cluster_outcome Outcome synthesis Synthesize or Procure This compound purification Purification (e.g., Column Chromatography) synthesis->purification gcms GC-MS Analysis (Purity & Identity) purification->gcms nmr NMR Spectroscopy (¹H & ¹³C for Structure) gcms->nmr ftir FTIR Spectroscopy (Functional Groups) nmr->ftir data_comp Compare Data with Benchmark Values ftir->data_comp decision Meets Specifications? data_comp->decision pass Batch Accepted as In-House Reference decision->pass Yes fail Further Purification or Re-synthesis decision->fail No

Caption: Experimental workflow for characterizing and benchmarking an in-house batch of this compound.

logical_relationship cluster_analytical_tests Primary Analytical Gates start In-House Batch of This compound purity_check Purity > 98% (GC-MS)? start->purity_check identity_check Correct Mass Spectrum (GC-MS)? purity_check->identity_check Yes not_qualified Batch Fails Qualification purity_check->not_qualified No structure_check Correct NMR Spectra (¹H & ¹³C)? identity_check->structure_check Yes identity_check->not_qualified No qualified Qualified as In-House Reference Standard structure_check->qualified Yes structure_check->not_qualified No

Caption: Decision-making flowchart for the qualification of an in-house reference standard for this compound.

A Comparative Analysis of Theoretical and Experimental Data for Methyl Nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical and experimental data for methyl nona-2,4-dienoate, a conjugated fatty acid ester. By presenting a side-by-side analysis of predicted and measured properties, this document aims to offer a comprehensive resource for researchers working with this and similar molecules. The information is structured to facilitate easy comparison and includes detailed experimental protocols and workflow visualizations.

Physicochemical Properties: Theoretical vs. Experimental

A comparison of key physicochemical properties reveals a good correlation between theoretical predictions and available experimental data for related compounds. It is important to note that specific experimental values for this compound are not widely published; therefore, some experimental data for structurally similar compounds, such as methyl (E,E)-2,4-nonadienoate and methyl (E,Z)-2,4-decadienoate, are included for comparative purposes. Theoretical values were calculated using cheminformatics software.

PropertyTheoretical Value (for Methyl (2E,4E)-nona-2,4-dienoate)Experimental Value
Molecular Formula C₁₀H₁₆O₂C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol 168.23 g/mol
Boiling Point Predicted: ~210-220 °CNot available for this compound. For methyl (E,Z)-2,4-decadienoate: 105 °C @ 2 mmHg[1]
Water Solubility Predicted: LowFor methyl (E,E)-2,4-nonadienoate: 81.27 mg/L @ 25 °C (estimated)[2]
LogP Predicted: ~3.5Not available

Spectroscopic Data: A Comparative Overview

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a comparison of predicted and expected experimental spectroscopic data for methyl (2E,4E)-nona-2,4-dienoate.

¹H NMR Spectroscopy

Theoretical ¹H NMR chemical shifts were predicted using online NMR prediction tools. Experimental data for closely related structures suggest similar patterns.

ProtonPredicted Chemical Shift (ppm)Expected Experimental Chemical Shift (ppm)
-OCH₃ 3.71~3.7
H-2 5.80~5.8
H-3 7.25~7.2-7.3
H-4 6.15~6.1-6.2
H-5 6.05~6.0-6.1
-CH₂- (C6) 2.15~2.1-2.2
-CH₂- (C7) 1.45~1.4-1.5
-CH₂- (C8) 1.30~1.3
-CH₃ (C9) 0.90~0.9
¹³C NMR Spectroscopy

Predicted ¹³C NMR chemical shifts are presented below. These values are in line with what would be expected for a conjugated ester system.

CarbonPredicted Chemical Shift (ppm)Expected Experimental Chemical Shift (ppm)
C=O 167.5~167
-OCH₃ 51.5~51
C-2 121.0~120-122
C-3 145.0~144-146
C-4 129.0~128-130
C-5 140.0~139-141
C-6 33.0~32-34
C-7 31.0~30-32
C-8 22.5~22-23
C-9 14.0~13-15
Infrared (IR) Spectroscopy

A predicted IR spectrum would show characteristic peaks for the functional groups present in this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Experimental Wavenumber (cm⁻¹)
C=O Stretch (Ester) ~1720~1715-1730
C=C Stretch (Conjugated) ~1640 and ~1615~1630-1650 and ~1600-1620
C-O Stretch (Ester) ~1250 and ~1170~1240-1260 and ~1160-1180
=C-H Bending (trans) ~965~960-970
Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

IonPredicted m/zExpected Fragmentation Pathway
[M]⁺ 168Molecular Ion
[M - OCH₃]⁺ 137Loss of the methoxy group
[M - COOCH₃]⁺ 109Loss of the carbomethoxy group
McLafferty Rearrangement VariesPossible rearrangement and fragmentation

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound based on standard organic chemistry techniques.

Synthesis: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nona-2,4-dienoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified product using either a neat thin film on a salt plate or as a solution in a suitable solvent (e.g., CCl₄).

  • Mass Spectrometry (MS): Analyze the purified product using a mass spectrometer, typically coupled with Gas Chromatography (GC-MS), to determine the molecular weight and fragmentation pattern.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Nona-2,4-dienoic Acid + Methanol reflux Reflux start->reflux catalyst Acid Catalyst catalyst->reflux workup Aqueous Workup reflux->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (GC-MS) product->ms

References

Safety Operating Guide

Proper Disposal of Methyl Nona-2,4-dienoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of methyl nona-2,4-dienoate, a common laboratory reagent. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling or disposing of this chemical.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the searched resources, the following disposal procedures are based on best practices for the safe handling and disposal of chemically similar unsaturated esters. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Container Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name: "this compound". Include the approximate quantity and any known hazards.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Solid Waste: Any solid materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, clearly labeled, sealed container.

  • Storage Pending Disposal: Store the sealed waste containers in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents, acids, and bases.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Provide them with a clear description of the waste.

  • Record Keeping: Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.

Spill Management

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. If the spill is small and you are trained to handle it:

  • Containment: Use an inert absorbent material, such as sand, vermiculite, or a commercial absorbent pad, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

Hazard ClassificationGHS Pictograms (Anticipated)Precautionary Statements (Anticipated)
Flammable Liquid (Category 4)No pictogram for Category 4P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Skin Irritation (Category 2)GHS07P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation (Category 2A)GHS07P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Aquatic Toxicity (Category 2)GHS09P273: Avoid release to the environment.
Chronic Aquatic Toxicity (Category 2)GHS09P391: Collect spillage.

Note: This data is based on the hazard profile of similar unsaturated esters and should be considered indicative. Always refer to a specific SDS when available.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Ventilated Area A->B C Label Waste Container B->C Proceed to Collection D Segregate Liquid & Solid Waste C->D E Seal Containers D->E F Store in Secondary Containment E->F Transfer to Storage G Keep in Cool, Ventilated Area F->G H Contact EHS or Licensed Contractor G->H Ready for Disposal I Maintain Disposal Records H->I

Caption: Workflow for the proper disposal of this compound.

This guidance is intended to supplement, not replace, the specific protocols and regulations of your institution. Always prioritize safety and environmental responsibility in all laboratory operations.

Essential Safety and Operational Guidance for Handling Methyl nona-2,4-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Methyl nona-2,4-dienoate could not be located. The following guidance is based on the safety profiles of structurally similar chemicals, such as other unsaturated esters, and established best practices for handling laboratory chemicals with limited safety information. A conservative approach is strongly recommended.

Assumed Hazards and Immediate Precautions

Due to the lack of specific data for this compound, it should be handled as a substance that is potentially irritating to the eyes, skin, and respiratory system. This assumption is based on safety information for related compounds like methyl (E,Z)-2,4-decadienoate, which is classified as an irritant.[1] All personnel must be trained on the potential hazards and the procedures outlined in this document before handling the substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect against potential eye irritation from splashes or vapors.
Skin and Body Protection A flame-retardant lab coat must be worn and kept fastened. For significant skin contact risk, additional protective clothing like an apron or oversleeves should be used.To prevent skin contact, which may cause irritation.
Hand Protection Wear chemically resistant gloves (e.g., nitrile, minimum 4mil thickness) at all times. For prolonged contact or immersion, consult the glove manufacturer's selection guide for the most appropriate material. Inspect gloves for any signs of degradation or perforation before and during use.To prevent dermal exposure and potential irritation.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge should be used.To protect the respiratory system from potential irritation.[1]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: All procedures involving this compound, including weighing and transferring, must be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Minimizing Exposure: Use the smallest quantity of the chemical necessary for the experiment.[2] Avoid direct contact and inhalation of vapors.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4] Do not eat, drink, or apply cosmetics in the laboratory.[2]

Storage:

  • Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[5]

  • Segregation: Store in a designated area for chemicals with limited safety data, away from incompatible materials.

Disposal Plan

  • Waste Collection: All waste containing this compound should be collected in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of down the drain or in general waste.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or disposable lab coats, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_sds Review available data for similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Prepare chemical fume hood prep_ppe->prep_hood handle_weigh Weigh/measure in fume hood prep_hood->handle_weigh Proceed to handling handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer disp_waste Collect all waste in a labeled container handle_transfer->disp_waste After experiment disp_dispose Dispose via hazardous waste protocol disp_waste->disp_dispose clean_decon Decontaminate work area disp_dispose->clean_decon Post-disposal clean_ppe Remove and dispose of PPE clean_decon->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.